molecular formula C4H7ClN4 B045924 3-Hydrazinylpyridazine hydrochloride CAS No. 117043-87-5

3-Hydrazinylpyridazine hydrochloride

Cat. No.: B045924
CAS No.: 117043-87-5
M. Wt: 146.58 g/mol
InChI Key: JSNMMGFCLNVBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinylpyridazine hydrochloride is a versatile and high-value chemical intermediate specifically designed for research applications. Its core structure features a pyridazine ring, a privileged nitrogen-containing heterocycle, functionalized with a reactive hydrazinyl group, which is presented as a stable hydrochloride salt. This compound is primarily employed as a key building block in medicinal chemistry and drug discovery for the synthesis of more complex heterocyclic systems. Researchers utilize its nucleophilic hydrazine moiety in condensation and cyclization reactions to construct a wide array of nitrogen-rich scaffolds, such as pyridazino-fused compounds, which are of significant interest in the development of novel pharmaceuticals. Its specific research value lies in its application toward creating potential enzyme inhibitors, receptor ligands, and agrochemicals. The mechanism of action for the final synthesized molecules often involves targeted interactions with biological systems, such as inhibiting specific kinases or modulating neurotransmitter receptors. Supplied with high purity and rigorous quality control, this reagent is an essential tool for chemists and biologists engaged in hit-to-lead optimization and the exploration of new chemical space for therapeutic and diagnostic purposes.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazin-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-7-4-2-1-3-6-8-4;/h1-3H,5H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNMMGFCLNVBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614242
Record name 3-Hydrazinylpyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117043-87-5
Record name 3-Hydrazinylpyridazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydrazinylpyridazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydrazinylpyridazine Hydrochloride (CAS: 117043-87-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylpyridazine hydrochloride, with the Chemical Abstracts Service (CAS) registry number 117043-87-5, is a heterocyclic organic compound of significant interest in the field of medicinal chemistry. As a hydrazine derivative of the pyridazine core, it serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly those containing pyrazole moieties. Its utility lies in the reactive hydrazinyl group, which readily participates in cyclocondensation reactions, making it a valuable precursor for the development of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications in drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 117043-87-5[1][2][3]
Molecular Formula C₄H₇ClN₄[3]
Molecular Weight 146.58 g/mol [3]
Synonyms (Pyridazin-3-yl)hydrazine hydrochloride, this compound, 2-(pyridazin-3-yl)hydrazine HCl, Pyridazine, 3-hydrazinyl-, hydrochloride, pyridazin-3-ylhydrazine[3]

Synthesis

The primary synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group, typically a halogen, on the pyridazine ring with hydrazine. A common precursor for this synthesis is 3-chloropyridazine.

Experimental Protocol: Synthesis from 3-Chloropyridazine

This protocol is based on established methods for the synthesis of similar hydrazinyl-heterocyclic compounds.

Materials:

  • 3-Chloropyridazine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Hydrochloric acid (ethanolic solution or HCl gas)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropyridazine (1 equivalent) in ethanol.

  • To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solvent and excess hydrazine hydrate are removed under reduced pressure.

  • The resulting residue is dissolved in a minimal amount of ethanol.

  • To this solution, an ethanolic solution of hydrochloric acid is added dropwise with stirring, or anhydrous HCl gas is bubbled through the solution until precipitation is complete.

  • The precipitated this compound is collected by filtration, washed with cold ethanol or diethyl ether, and dried under vacuum.

Purity and Characterization: The purity of the synthesized compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5][6][7]

Reactivity and Applications in Synthesis

The synthetic utility of this compound is primarily centered around the reactivity of the hydrazinyl moiety. This group acts as a binucleophile and readily undergoes condensation and cyclization reactions with dicarbonyl compounds or their equivalents to form stable heterocyclic systems, most notably pyrazoles.

Knorr Pyrazole Synthesis

A classic application of hydrazine derivatives is the Knorr pyrazole synthesis, where a hydrazine reacts with a 1,3-dicarbonyl compound. In the case of this compound, this reaction provides a direct route to 3-(1H-pyrazol-1-yl)pyridazine derivatives.

This protocol describes the synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol or acetic acid

  • Triethylamine or other suitable base (if starting from the hydrochloride salt)

Procedure:

  • Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add a slight excess of a base, such as triethylamine (1.1 equivalents), to liberate the free hydrazine.

  • To this mixture, add acetylacetone (1 equivalent) dropwise with stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

A similar procedure can be followed for the reaction with other 1,3-dicarbonyl compounds, such as ethyl acetoacetate, to yield the corresponding pyrazolone derivatives.[8][9][10][11]

Potential Biological Significance of Derivatives

While this compound itself is primarily a synthetic intermediate, the pyrazole-containing compounds derived from it are of significant interest to drug development professionals. The pyrazole nucleus is a well-established pharmacophore found in a wide range of biologically active compounds.[12][13][14][15][16]

Derivatives of 3-(1H-pyrazol-1-yl)pyridazine could potentially exhibit a range of pharmacological activities, including but not limited to:

  • Anti-inflammatory

  • Analgesic

  • Antimicrobial

  • Anticancer

The specific biological activity will be highly dependent on the substituents on the pyrazole ring, which can be readily varied by choosing the appropriate 1,3-dicarbonyl starting material.

Visualizing Synthetic Pathways

The synthesis of pyrazole derivatives from this compound can be represented as a clear workflow.

G cluster_synthesis Synthesis of 3-Hydrazinylpyridazine HCl cluster_reaction Knorr Pyrazole Synthesis 3-Chloropyridazine 3-Chloropyridazine Reaction1 Nucleophilic Substitution 3-Chloropyridazine->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 3-Hydrazinylpyridazine_freebase 3-Hydrazinylpyridazine (Free Base) Reaction1->3-Hydrazinylpyridazine_freebase Reaction2 Salt Formation 3-Hydrazinylpyridazine_freebase->Reaction2 HCl HCl HCl->Reaction2 Target 3-Hydrazinylpyridazine Hydrochloride Reaction2->Target Start 3-Hydrazinylpyridazine Hydrochloride Free_Hydrazine 3-Hydrazinylpyridazine (Free Base) Start->Free_Hydrazine Base (e.g., Et3N) Base Base Base->Free_Hydrazine Condensation Cyclocondensation Free_Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Condensation Product 3-(1H-Pyrazol-1-yl)pyridazine Derivative Condensation->Product

Caption: Synthetic pathway for this compound and its subsequent reaction.

Conclusion

This compound is a key synthetic intermediate with considerable potential for the generation of diverse heterocyclic libraries for drug discovery. Its straightforward synthesis and predictable reactivity make it an attractive starting material for medicinal chemists. The exploration of the biological activities of its pyrazole derivatives could lead to the identification of novel therapeutic agents. This guide provides a foundational understanding for researchers and scientists working with this versatile compound. Further investigation into the pharmacological properties of its derivatives is a promising area for future research.

References

A Technical Guide to 3-Hydrazinylpyridazine Hydrochloride: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydrazinylpyridazine hydrochloride, a heterocyclic organic compound of interest in medicinal chemistry and synthetic applications. This document elucidates the compound's physicochemical properties, outlines general experimental methodologies for its synthesis and characterization, and explores the biological significance of the broader pyridazine class of molecules. Given the potential for nomenclature confusion, this guide also clarifies the distinction between this compound and the structurally similar 3-Hydrazinylpyridine hydrochloride.

Compound Identification and Physicochemical Properties

Accurate identification is critical in chemical research. The user's topic, "this compound," refers to a specific chemical entity. However, the similarity in naming with "3-Hydrazinylpyridine hydrochloride" can lead to ambiguity. Pyridazine is a six-membered aromatic ring with two adjacent nitrogen atoms (a 1,2-diazine), whereas pyridine contains only one nitrogen atom. The fundamental properties of this compound are presented below, alongside those of the analogous pyridine compounds to ensure clarity.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Name This compoundChemWhat
Synonyms (Pyridazin-3-yl)hydrazine hydrochlorideChemWhat
CAS Number 117043-87-5ChemWhat
Molecular Formula C₄H₇ClN₄ChemWhat
Molecular Weight 146.58 g/mol ChemWhat

Table 2: Physicochemical Data for Related Pyridine Analogues

Property3-Hydrazinylpyridine hydrochloride3-Hydrazinylpyridine dihydrochloride
Chemical Name 3-Hydrazinylpyridine hydrochloride3-Hydrazinylpyridine dihydrochloride
CAS Number 650638-17-8[1][2]364727-74-2[3]
Molecular Formula C₅H₈ClN₃[1][2]C₅H₉Cl₂N₃[3]
Molecular Weight 145.59 g/mol [4][1][2]182.05 g/mol [3]
Appearance Light yellow to yellow solid[1][2]Light brown to yellow solid[5]
Storage 2-8°C, under inert gas[1][2]2-8°C, stored under nitrogen[5]

Experimental Protocols

General Synthesis of Hydrazinyl-Heterocycles

The synthesis of hydrazinyl-aromatic compounds often involves the nucleophilic substitution of a suitable leaving group (typically a halogen) on the aromatic ring with hydrazine.

Objective: To synthesize a hydrazinyl-heterocycle from a halogenated precursor.

Materials:

  • Halogenated precursor (e.g., 3-chloropyridazine)

  • Hydrazine hydrate (80% or higher)

  • Polar solvent (e.g., ethanol, dimethylformamide (DMF), or N,N-dimethylpropanolamine)

  • Reaction vessel (round-bottom flask with reflux condenser)

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven or desiccator

Methodology:

  • The halogenated precursor (e.g., 2,3-dichloropyridine for a related synthesis) and a polar solvent are charged into the reaction vessel.[6][7]

  • Hydrazine hydrate is added to the mixture, typically in a molar excess (e.g., 1:4 to 1:6 ratio of precursor to hydrazine).[6]

  • The reaction mixture is heated to reflux (temperatures can range from 100-150°C) and maintained for several hours (e.g., 4-10 hours) to ensure the reaction proceeds to completion.[6][7]

  • Upon completion, the reaction mixture is cooled to room temperature to allow the product to crystallize.

  • The resulting solid is collected by suction filtration and washed with water or another suitable solvent to remove impurities.

  • The purified solid product is then dried under vacuum to yield the final hydrazinyl-heterocycle.[6]

  • To obtain the hydrochloride salt, the free base can be dissolved in a suitable solvent (like ethanol) and treated with hydrochloric acid, followed by precipitation and collection of the salt.

Analytical Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the chemical structure of the compound. For example, a certificate of analysis for 3-Hydrazinopyridine dihydrochloride indicates that the ¹H NMR spectrum should be consistent with the expected structure to confirm identity.[5]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and confirm its elemental composition. Derivatization with reagents like 2-hydrazino-1-methylpyridine can be used to enhance ionization efficiency and sensitivity in LC-MS/MS analysis for related compounds.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product. Patent literature for the synthesis of a related compound, 3-chloro-2-hydrazinopyridine, reports purity levels of 99% as determined by HPLC.[6]

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analytical Characterization Precursor Halogenated Precursor (e.g., 3-chloropyridazine) Reaction Nucleophilic Substitution (Reflux, 4-10h) Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Polar Solvent Solvent->Reaction Cooling Cooling & Crystallization Reaction->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Vacuum Drying Filtration->Drying HCl_Salt HCl Salt Formation (Optional) Drying->HCl_Salt NMR NMR Spectroscopy (Structure ID) HCl_Salt->NMR MS Mass Spectrometry (Molecular Weight) HCl_Salt->MS HPLC HPLC (Purity Assessment) HCl_Salt->HPLC G cluster_vasodilation Direct Vasodilation Pathway cluster_hif HIF-1α Stabilization Pathway Hydralazine Hydralazine Ca_Release Inhibition of Ca²⁺ Release from Sarcoplasmic Reticulum Hydralazine->Ca_Release PHD Inhibition of Prolyl Hydroxylase (PHD) Hydralazine->PHD Relaxation Arterial Smooth Muscle Relaxation Ca_Release->Relaxation Vasodilation Vasodilation & Reduced Blood Pressure Relaxation->Vasodilation HIF HIF-1α Stabilization (Reduced Degradation) PHD->HIF VEGF Increased Transcription of VEGF HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

References

physical and chemical properties of 3-Hydrazinylpyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Hydrazinylpyridazine hydrochloride (CAS No: 117043-87-5). Due to the limited availability of detailed experimental data for this specific compound in public literature, this document also includes representative experimental protocols and analytical methodologies based on closely related pyridazine derivatives. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the handling, synthesis, and analysis of this and similar chemical entities.

Introduction

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a hydrazinyl group, presented as its hydrochloride salt. The pyridazine scaffold is of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules. Hydrazine and its derivatives are versatile building blocks in organic synthesis, known for their utility in constructing a wide array of heterocyclic systems. This guide aims to consolidate the available physicochemical data for this compound and to provide practical, albeit generalized, experimental context.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is important to note that while some quantitative data is available from chemical suppliers and databases, comprehensive experimental characterization is not widely published.

General Properties
PropertyValueSource(s)
CAS Number 117043-87-5[1][2][3][4]
Molecular Formula C₄H₇ClN₄[4]
Molecular Weight 146.58 g/mol [4]
Appearance Off-white crystalline solid-
Tabulated Physical Properties
ParameterValueSource(s)
Melting Point 210 - 212 °C[5]
Boiling Point 395.9 °C at 760 mmHg[5]
Flash Point 193.2 °C[5]
Vapor Pressure 1.18E-06 mmHg at 25°C[5]
Spectral Data

Specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are not available in publicly accessible databases. Researchers are advised to perform their own spectral analysis for structural confirmation. General spectral characteristics of related hydrazinopyridazine derivatives often show N-H stretching in the IR spectrum and characteristic aromatic proton signals in the ¹H NMR spectrum.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce. The following sections provide a representative synthesis protocol for a related compound and discuss general analytical methods applicable to pyridazine derivatives.

Representative Synthesis of a Hydrazinopyridazine Derivative

The synthesis of hydrazinopyridazines typically involves the nucleophilic substitution of a halogenated pyridazine with hydrazine hydrate.[7] Below is a protocol adapted from the synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine.[7]

Reaction: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine (7) from 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (2).[7]

Materials:

  • 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (1 equivalent)

  • Hydrazine hydrate (99%, 1 equivalent)

  • Dioxane

Procedure:

  • A mixture of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is prepared in a round-bottom flask.[7]

  • The reaction mixture is heated under reflux for 6 hours.[7]

  • After the reaction is complete, the mixture is cooled.

  • The solid formed is collected by filtration.

  • The crude product is crystallized from ethanol to yield the purified product.[7]

G reagents 3-Chloropyridazine + Hydrazine Hydrate solvent Dioxane reagents->solvent Dissolve in conditions Reflux, 6h solvent->conditions Heat under workup Cooling & Filtration conditions->workup Process product 3-Hydrazinylpyridazine workup->product Isolate

General Synthesis of a 3-Hydrazinylpyridazine.
Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a common technique for the analysis of pyridazine derivatives.[8] A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate buffer) and an organic solvent (like acetonitrile or methanol) is often employed.[8] Detection is typically performed using a UV detector at a wavelength where the compound exhibits significant absorbance.[8]

Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), can be used for the analysis of volatile pyridazine derivatives.[9] The choice of column and temperature program would depend on the specific properties of the analyte.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways of this compound. However, the broader class of hydrazone and hydrazide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[7][10] Researchers investigating this compound are encouraged to perform their own biological screenings.

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow Start Start Reactants 3-Halopyridazine + Hydrazine Hydrate Start->Reactants Reaction Nucleophilic Substitution Reactants->Reaction Purification Crystallization Reaction->Purification Product 3-Hydrazinylpyridazine Hydrochloride Purification->Product Sample Synthesized Product Product->Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation GCMS->Structure_Confirmation

Generalized Experimental Workflow.

Conclusion

This compound is a chemical compound with potential applications in synthetic and medicinal chemistry. This guide has compiled the available physical property data and provided a framework for its synthesis and analysis based on related structures. The significant gaps in the literature, particularly concerning detailed experimental protocols, spectral data, and biological activity, highlight the need for further research to fully characterize this compound and explore its potential.

References

In-depth Technical Guide: Safety Data for 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive Safety Data Sheet (SDS) for 3-Hydrazinylpyridazine hydrochloride (CAS No. 117043-87-5) is not publicly available through standard database searches. The following guide has been compiled from limited safety information provided by chemical suppliers and should be considered as a preliminary hazard overview rather than a substitute for a complete, official SDS. For all laboratory and industrial applications, it is imperative to obtain a full SDS from the specific vendor.

Chemical Identification and Physical Properties

This section summarizes the basic identification and known physical properties of this compound. Due to the absence of a comprehensive SDS, many quantitative physical and chemical properties are not available.

Identifier Value Source
Chemical Name This compoundN/A
Synonyms (Pyridazin-3-yl)hydrazine hydrochloride--INVALID-LINK--
CAS Number 117043-87-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₄H₇ClN₄--INVALID-LINK--
Molecular Weight 146.58 g/mol --INVALID-LINK--

Unavailable Quantitative Data:

The following table lists critical safety and property data that are typically found in a comprehensive SDS but were not available for this compound in the conducted searches. This highlights the gaps in publicly accessible information.

Data Point Information Status
Appearance Not Available
Odor Not Available
Melting Point/Freezing Point Not Available
Boiling Point & Boiling Range Not Available
Flash Point Not Available
Evaporation Rate Not Available
Flammability Not Available
Upper/Lower Flammability Limits Not Available
Vapor Pressure Not Available
Vapor Density Not Available
Relative Density Not Available
Solubility Not Available
Partition Coefficient Not Available
Auto-ignition Temperature Not Available
Decomposition Temperature Not Available
Viscosity Not Available
Acute Toxicity (Oral, Dermal, Inhalation) No quantitative data available
Specific Target Organ Toxicity (Single/Repeated Exposure) No quantitative data available
Occupational Exposure Limits Not Available

Hazard Identification and Classification

Based on limited information from chemical suppliers, this compound is associated with the following hazards. The GHS classification presented here is inferred from these statements and should be confirmed with a vendor-specific SDS.

Summary of Known Hazards:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

The following diagram illustrates a potential GHS classification based on these hazards.

Caption: GHS Pictogram and Hazard Statements for Irritants.

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physical hazards of this compound are not available as no primary safety studies were found in the public domain. Standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing of chemicals are typically followed for determining properties such as acute toxicity (e.g., OECD 420, 402, 403), skin irritation (e.g., OECD 439), and eye irritation (e.g., OECD 437). Without a full SDS, it is not possible to confirm which, if any, of these tests have been performed.

Safe Handling and Emergency Procedures

The following workflow provides a generalized protocol for handling potentially hazardous chemical powders in a research setting. This should be adapted based on a full risk assessment and the information provided in a vendor-specific SDS.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response Assess Review SDS and Conduct Risk Assessment PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Use Chemical Fume Hood) PPE->Ventilation Weigh Weigh Solid Carefully to Avoid Dust Generation Ventilation->Weigh Proceed to handling Transfer Transfer to Reaction Vessel Weigh->Transfer Spill Small Spill: Contain, Absorb, and Collect Weigh->Spill If spill occurs Clean Clean Work Area and Decontaminate Equipment Transfer->Clean Exposure Exposure: Follow First Aid Procedures Transfer->Exposure If exposure occurs Fire Fire: Use Appropriate Extinguisher

Caption: General workflow for handling hazardous chemical solids.

First Aid Measures (General Recommendations):

  • Inhalation: If respiratory irritation occurs, move the affected person to fresh air. Seek medical attention if symptoms persist.

  • Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

While this compound is commercially available for research and development purposes, there is a significant lack of comprehensive, publicly accessible safety data. The available information indicates that it should be handled as a hazardous substance that can cause skin, eye, and respiratory irritation. All users must obtain a detailed Safety Data Sheet from their supplier before handling this chemical and conduct a thorough risk assessment. The information and diagrams provided in this guide are for illustrative purposes only and are based on incomplete data.

Safe Handling and Personal Protective Equipment for 3-Hydrazinylpyridazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper handling procedures and necessary personal protective equipment (PPE) for 3-Hydrazinylpyridazine hydrochloride. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document consolidates critical safety data and outlines standardized protocols for the safe use of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound presents the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage: Causes serious eye damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

The Globally Harmonized System (GHS) classification and corresponding hazard statements are summarized in the table below.

Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2][3]
Skin IrritationCategory 2WarningH315: Causes skin irritation[1][2][3]
Serious Eye Damage/Eye IrritationCategory 1DangerH318: Causes serious eye damage[1][2][3]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3WarningH335: May cause respiratory irritation[1][2][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular FormulaC₅H₈ClN₃ (monohydrochloride)[4] / C₅H₉Cl₂N₃ (dihydrochloride)[2]
Molecular Weight145.59 g/mol (monohydrochloride)[4] / 182.05 g/mol (dihydrochloride)[2]
AppearanceOff-white crystalline solid[5]
Storage TemperatureRoom Temperature, sealed in a dry, dark place[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE TypeSpecificationsRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][6] A face shield may be necessary for splash hazards.To protect against serious eye damage from dust particles or splashes.[1]
Hand Protection Chemical-impermeable gloves (e.g., Neoprene or nitrile).[7] Gloves must be inspected before use and changed regularly (every 30-60 minutes) or immediately if contaminated.[6][8]To prevent skin contact and irritation.[1]
Skin and Body Protection Fire/flame resistant and impervious clothing.[1][6] A lab coat should be worn and buttoned.To protect the skin from exposure and contamination of personal clothing.
Respiratory Protection A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used if exposure limits are exceeded or if ventilation is inadequate.[7] Use a NIOSH-approved respirator.To prevent respiratory tract irritation from inhaling dust.[1]

Safe Handling and Storage Protocols

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][6] A chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye Wash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures
  • Avoid the formation of dust and aerosols.[1][6]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Avoid contact with skin and eyes.[1][6]

  • Use non-sparking tools to prevent ignition.[1][6]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]

  • Store locked up and in an area accessible only to authorized personnel.[1]

Emergency Procedures

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical help.[1]
Eye Contact Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[6] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Call a poison control center or doctor immediately.[6]
Spill and Leak Procedures
  • Minor Spills:

    • Evacuate personnel from the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid dust formation.[6]

    • Carefully sweep up the spilled solid material and place it in a suitable, closed container for disposal.[10]

    • Clean the spill area thoroughly with a suitable decontamination solution.

  • Major Spills:

    • Evacuate the laboratory and prevent entry.

    • Alert the appropriate emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[1] Do not allow the chemical to enter drains or waterways.[6]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from procurement to disposal.

SafeHandlingWorkflow A Risk Assessment B Procurement & Receiving A->B Inform C Secure Storage B->C Store Safely F Handling & Experimental Use C->F D Engineering Controls (Fume Hood) D->F Primary Barrier E Personal Protective Equipment (PPE) E->F Secondary Barrier G Decontamination F->G Post-Experiment H Waste Disposal G->H Properly Dispose I Emergency Preparedness I->D I->E I->G

Caption: Workflow for the safe handling of this compound.

References

3-Hydrazinylpyridazine Hydrochloride: A Technical Guide to Potential Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides an in-depth overview of the potential hazards and toxicity of 3-Hydrazinylpyridazine hydrochloride based on available data for structurally related compounds, namely hydrazine and pyridazine derivatives. As of the latest update, specific toxicological studies on this compound are limited in the public domain. Therefore, this guide serves as a precautionary resource, and all handling of this compound should be conducted with the utmost care, assuming it possesses the hazardous properties of related substances.

Hazard Identification and Classification

Table 1: GHS Hazard Classification for 3-Hydrazinylpyridine Dihydrochloride

Hazard ClassHazard StatementGHS PictogramSignal Word
Acute toxicity, oralH302: Harmful if swallowed
alt text
Warning
Skin corrosion/irritationH315: Causes skin irritation
alt text
Warning
Serious eye damage/eye irritationH318: Causes serious eye damage
alt text
Danger
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation
alt text
Warning

Data extrapolated from PubChem CID 17132489 for 3-Hydrazinylpyridine dihydrochloride.[1]

Toxicological Profile

The toxicological profile of this compound is predicted based on the well-documented effects of hydrazine and its derivatives.

Acute Toxicity

As indicated by the GHS classifications, this compound is likely to be harmful if ingested and can cause significant irritation to the skin, eyes, and respiratory system.[1] Hydrazine compounds, in general, are known to be corrosive to soft tissues.[2]

Genotoxicity and Carcinogenicity

A significant concern with hydrazine derivatives is their potential for genotoxicity and carcinogenicity.[3] Numerous studies have shown that various hydrazine compounds can induce mutations and chromosomal damage.[4][5][6][7]

  • Mutagenicity: Hydrazines can act as mutagens, causing alterations in the DNA sequence.[3] This property is often assessed using the Ames test, which measures the ability of a chemical to induce reverse mutations in bacteria.

  • Carcinogenicity: The metabolic activation of hydrazines can lead to the formation of reactive species that bind to DNA, initiating the process of carcinogenesis.[3] Animal studies have demonstrated the carcinogenic potential of various hydrazine derivatives.[3]

Neurotoxicity

Hydrazine and its derivatives are known neurotoxins.[2][8] The primary mechanism of neurotoxicity involves the interaction of hydrazine with pyridoxal phosphate (the active form of vitamin B6).[8][9] Pyridoxal phosphate is a crucial cofactor for numerous enzymes in the central nervous system, including those involved in the synthesis of neurotransmitters. By forming hydrazones with pyridoxal phosphate, hydrazine derivatives can deplete its levels, leading to a functional deficiency and subsequent neurological effects, such as seizures.[8][9]

Hepatotoxicity

The liver is a primary site of metabolism for many xenobiotics, including hydrazine derivatives. The metabolic processes that activate hydrazines to their toxic forms can also cause damage to liver cells, potentially leading to hepatotoxicity.[8]

Metabolism and Bioactivation

The toxicity of many hydrazine derivatives is dependent on their metabolic activation.[3] This process, which can be both enzymatic and non-enzymatic, generates reactive intermediates and free radicals. These reactive species can then interact with cellular macromolecules, such as DNA and proteins, leading to cellular dysfunction and toxicity.[3] Oxidative stress resulting from the formation of free radicals is also a significant contributor to the pathophysiology of hydrazine toxicity.[3]

Potential Signaling Pathways and Mechanisms of Toxicity

The following diagrams illustrate the hypothesized signaling pathways and mechanisms through which this compound may exert its toxic effects, based on the known actions of hydrazine derivatives.

Hydrazine-Induced_Neurotoxicity cluster_blood_brain_barrier Central Nervous System Hydrazine_Derivative 3-Hydrazinylpyridazine Hydrochloride Hydrazone_Formation Hydrazone Formation Hydrazine_Derivative->Hydrazone_Formation Reacts with Pyridoxal_Phosphate Pyridoxal Phosphate (Active Vitamin B6) Pyridoxal_Phosphate->Hydrazone_Formation Enzyme_Inhibition Inhibition of Pyridoxal Phosphate- Dependent Enzymes Hydrazone_Formation->Enzyme_Inhibition Leads to Neurotransmitter_Depletion Decreased Neurotransmitter Synthesis Enzyme_Inhibition->Neurotransmitter_Depletion Causes Seizures Seizures and Neurotoxicity Neurotransmitter_Depletion->Seizures Results in Metabolic_Activation_and_Oxidative_Stress cluster_metabolism Metabolic Activation cluster_cellular_damage Cellular Damage Hydrazine_Derivative 3-Hydrazinylpyridazine Hydrochloride Metabolism Enzymatic and Non-enzymatic Metabolism Hydrazine_Derivative->Metabolism Reactive_Intermediates Reactive Intermediates (e.g., free radicals) Metabolism->Reactive_Intermediates Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Protein_Damage Protein Damage Reactive_Intermediates->Protein_Damage Cell_Dysfunction Cell Dysfunction and Toxicity Oxidative_Stress->Cell_Dysfunction DNA_Damage->Cell_Dysfunction Protein_Damage->Cell_Dysfunction MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with 3-Hydrazinylpyridazine HCl and controls Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24/48/72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End Ames_Test_Workflow Start Start Prepare_Cultures Prepare Salmonella histidine-auxotrophic strains Start->Prepare_Cultures Prepare_Test_Mixtures Prepare test mixtures: - Bacteria - Test Compound - With/Without S9 Mix Prepare_Cultures->Prepare_Test_Mixtures Plating Plate mixtures on histidine-deficient agar Prepare_Test_Mixtures->Plating Incubation Incubate at 37°C for 48-72h Plating->Incubation Colony_Counting Count revertant colonies Incubation->Colony_Counting Data_Analysis Compare treated vs. control plates Colony_Counting->Data_Analysis End End Data_Analysis->End Micronucleus_Test_Workflow Start Start Animal_Dosing Dose rodents with test compound, vehicle, and positive control Start->Animal_Dosing Sample_Collection Collect bone marrow or peripheral blood (e.g., 24h & 48h) Animal_Dosing->Sample_Collection Slide_Preparation Prepare and stain slides Sample_Collection->Slide_Preparation Microscopic_Analysis Score micronucleated polychromatic erythrocytes (MN-PCEs) Slide_Preparation->Microscopic_Analysis Cytotoxicity_Assessment Determine PCE/NCE ratio Slide_Preparation->Cytotoxicity_Assessment Data_Analysis Statistical analysis of MN-PCE frequency Microscopic_Analysis->Data_Analysis Cytotoxicity_Assessment->Data_Analysis End End Data_Analysis->End

References

Initial Investigation of 3-Hydrazinylpyridazine Hydrochloride Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a foundational investigation into the reactivity of 3-Hydrazinylpyridazine hydrochloride (CAS No. 117043-87-5), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific literature on this compound, this document extrapolates from the known reactivity of the hydrazinyl moiety and the pyridazine core to predict and outline key reaction pathways. The guide details plausible experimental protocols for these reactions, presents expected outcomes in tabular format, and utilizes Graphviz diagrams to visualize reaction workflows. This document serves as a starting point for researchers initiating studies on the chemical behavior of this compound.

Introduction

Pyridazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The introduction of a hydrazinyl group at the 3-position of the pyridazine ring, as in this compound, offers a versatile synthetic handle for further molecular elaboration. The hydrazine moiety is a potent nucleophile and a precursor for the formation of various heterocyclic systems, most notably pyrazoles, through cyclocondensation reactions.[2][3][4] This guide explores the potential reactivity of this compound, focusing on its utility as a building block in organic synthesis.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the nucleophilic nature of the terminal nitrogen atom of the hydrazinyl group. The hydrochloride salt form ensures stability and enhances water solubility, though the free base may need to be generated in situ for certain reactions, typically by treatment with a mild base.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 117043-87-5[5]
Molecular Formula C4H7ClN4[5]
Molecular Weight 146.58 g/mol [5]
Appearance Expected to be a solidN/A
Solubility Expected to be soluble in water and polar protic solventsN/A

Key Synthetic Transformations

Based on the general reactivity of hydrazines, this compound is anticipated to undergo several key synthetic transformations, primarily involving the formation of new heterocyclic rings.

Pyrazole Synthesis via Cyclocondensation with 1,3-Dicarbonyl Compounds

One of the most well-established reactions of hydrazines is their cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazoles.[3][4][6] This reaction, often referred to as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry.

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, acetic acid).

  • Base Addition (Optional): If the reaction requires the free base, add 1.1 equivalents of a mild base (e.g., triethylamine, sodium acetate) and stir for 15-30 minutes at room temperature.

  • Dicarbonyl Addition: Add 1.0-1.2 equivalents of the 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

The reaction of this compound with various 1,3-dicarbonyls is expected to yield the corresponding 3-(1H-pyrazol-1-yl)pyridazine derivatives. Table 2 summarizes the predicted products and estimated yields based on similar reactions reported in the literature.

1,3-Dicarbonyl CompoundPredicted ProductEstimated Yield (%)
Acetylacetone3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine75-90
Ethyl acetoacetate3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)pyridazine70-85
Dibenzoylmethane3-(3,5-diphenyl-1H-pyrazol-1-yl)pyridazine80-95

G cluster_reactants Reactants cluster_process Reaction cluster_product Product 3-Hydrazinylpyridazine_HCl 3-Hydrazinylpyridazine Hydrochloride Reaction_Vessel Solvent (e.g., Ethanol) + Optional Base 3-Hydrazinylpyridazine_HCl->Reaction_Vessel 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Reaction_Vessel Pyrazole_Product 3-(Pyrazol-1-yl)pyridazine Derivative Reaction_Vessel->Pyrazole_Product Reflux

Formation of Hydrazones

Hydrazines readily react with aldehydes and ketones to form hydrazones. These intermediates can be stable compounds themselves or can be used in subsequent reactions.

  • Reactant Preparation: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol).

  • Carbonyl Addition: Add 1.0 equivalent of the aldehyde or ketone. A catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The formation of a precipitate often indicates product formation.

  • Work-up and Purification: Collect the precipitated hydrazone by filtration and wash with a cold solvent. If no precipitate forms, the product can be isolated by solvent evaporation and purified by recrystallization.

Table 3 outlines the expected hydrazone products from the reaction with representative aldehydes and ketones.

Carbonyl CompoundPredicted Product
Benzaldehyde(E)-3-(2-benzylidenehydrazinyl)pyridazine
Acetophenone(E)-3-(2-(1-phenylethylidene)hydrazinyl)pyridazine
Cyclohexanone3-(2-cyclohexylidenehydrazinyl)pyridazine

G Start Start Dissolve_Hydrazine Dissolve 3-Hydrazinylpyridazine HCl in Solvent Start->Dissolve_Hydrazine Add_Carbonyl Add Aldehyde or Ketone + Catalytic Acid Dissolve_Hydrazine->Add_Carbonyl Stir Stir at RT or with Heat Add_Carbonyl->Stir Check_Precipitate Precipitate Formed? Stir->Check_Precipitate Filter Filter and Wash Check_Precipitate->Filter Yes Evaporate_Solvent Evaporate Solvent Check_Precipitate->Evaporate_Solvent No End End Filter->End Recrystallize Recrystallize Evaporate_Solvent->Recrystallize Recrystallize->End

Potential Biological Significance

While no specific biological activities have been reported for this compound, the resulting pyrazole and hydrazone derivatives belong to classes of compounds with known pharmacological properties. Pyrazoles, for instance, are found in a number of approved drugs with activities ranging from anti-inflammatory to anti-cancer.[2] The synthesis of a library of derivatives from this compound could, therefore, be a valuable starting point for drug discovery programs.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its hydrazinyl group provides a reactive handle for the construction of a variety of heterocyclic systems and other functionalized molecules. The experimental protocols and predicted outcomes detailed in this guide offer a solid foundation for researchers to begin investigating the rich chemistry of this compound. Further studies are warranted to fully elucidate its reactivity profile and to explore the biological activities of its derivatives.

References

A Technical Guide to the Synthesis of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridazine and its derivatives represent a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial properties, has established them as a significant focus in medicinal chemistry and drug discovery.[1] The unique physicochemical characteristics of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, make it a compelling component in the design of molecules that can effectively interact with biological targets.[1] This in-depth guide explores the core synthetic strategies for constructing the pyridazine ring, presenting quantitative data, detailed experimental protocols, and visual representations of key reaction pathways.

Core Synthetic Strategies

The construction of the pyridazine framework is primarily achieved through two major strategies: cycloaddition reactions and condensation reactions. Recent advancements have also highlighted the efficacy of multicomponent reactions and microwave-assisted organic synthesis (MAOS) for the efficient and rapid production of pyridazine derivatives.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of pyridazine synthesis, offering a powerful and convergent approach to the diazine ring system. These reactions involve the formation of the heterocyclic ring in a single step from acyclic precursors.

The inverse electron demand Diels-Alder (iEDDA) reaction is a prominent method for synthesizing pyridazines.[2] This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. A catalyst-free [4+2] cycloaddition–elimination of α-halogeno hydrazones with enaminones has also been developed, providing an efficient route to pyridazine derivatives under mild conditions.[3]

A general workflow for this type of reaction is depicted below:

G cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Product Electron-deficient Diene Electron-deficient Diene Cycloaddition Cycloaddition Electron-deficient Diene->Cycloaddition Dienophile Dienophile Dienophile->Cycloaddition Bicyclic Intermediate Bicyclic Intermediate Cycloaddition->Bicyclic Intermediate Dihydropyridazine Dihydropyridazine Bicyclic Intermediate->Dihydropyridazine Retro-Diels-Alder (e.g., N2 extrusion) Pyridazine Pyridazine Dihydropyridazine->Pyridazine Oxidation

Caption: Generalized workflow for [4+2] cycloaddition synthesis of pyridazines.

[3+2] cycloaddition reactions, particularly those involving azomethine imines, are also utilized for synthesizing fused pyridazine systems like pyrrolo[1,2-b]pyridazines.[4] Copper-catalyzed [3+2] cycloadditions have been employed to create various fused azaheterocycles.[4] Furthermore, [3+3] annulation reactions provide another regioselective route to pyridazine esters under mild conditions.[4]

Condensation Reactions

The condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine and its derivatives is a classical and widely used method for pyridazine synthesis.[5] This approach is versatile and allows for the preparation of a wide range of substituted pyridazines and pyridazinones.

A typical reaction pathway involves the reaction of a γ-keto acid with hydrazine hydrate, as illustrated below.

G cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediates cluster_product Product gamma-Keto Acid gamma-Keto Acid Condensation Condensation gamma-Keto Acid->Condensation Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation Hydrazone Intermediate Hydrazone Intermediate Condensation->Hydrazone Intermediate Dihydropyridazinone Dihydropyridazinone Hydrazone Intermediate->Dihydropyridazinone Intramolecular Cyclization

Caption: Condensation reaction pathway for dihydropyridazinone synthesis.

Modern Synthetic Approaches

Microwave-assisted synthesis has emerged as a powerful technique that often leads to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods.[1] This approach is applicable to various pyridazine-forming reactions.

The general workflow for MAOS is streamlined for efficiency:

G Reactants in\nReaction Vessel Reactants in Reaction Vessel Microwave Irradiation Microwave Irradiation Reactants in\nReaction Vessel->Microwave Irradiation Reaction Monitoring Reaction Monitoring Microwave Irradiation->Reaction Monitoring Work-up and\nPurification Work-up and Purification Reaction Monitoring->Work-up and\nPurification Final Product Final Product Work-up and\nPurification->Final Product

Caption: Workflow for Microwave-Assisted Pyridazine Synthesis.[1]

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an atom-economical and efficient route to complex molecules. Copper-catalyzed MCRs have been successfully employed for the synthesis of pyridazinones.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various synthetic protocols for pyridazine derivatives.

Table 1: Synthesis of Fluoro-pyridazine Derivatives via [3+2] Cycloaddition [4]

EntryProductYield (%)
1PhCOOEt100a 86
24-MeC₆H₄COOEt100b 82
34-ClC₆H₄COOEt100c 75
44-FC₆H₄COOEt100d 78
54-BrC₆H₄COOEt100e 70
6PhCOOMe100f 80
74-MeC₆H₄COOMe100g 76
8PhCOOBn100h 65
94-MeC₆H₄COOBn100i 60
104-ClC₆H₄COOBn100j 55

Table 2: Synthesis of Pyrrolo[1,2-b]pyridazine Derivatives via [3+2] Cycloaddition [4]

EntryProductYield (%)
1HHH4a 95
2MeHH4b 92
3HMeH4c 90
4HHMe4d 88
5OMeHH4e 85
6HOMeH4f 83
7HHOMe4g 80
8ClHH4h 78
9HClH4i 75
10HHCl4j 72

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Tri-Substituted Pyridazines[1]

This protocol describes a solvent-free microwave-assisted synthesis.

Materials and Reagents:

  • Appropriate 1,4-dicarbonyl compound

  • Hydrazine derivative

  • Catalyst (e.g., p-toluenesulfonic acid)

Equipment:

  • Microwave reactor

  • Reaction vessels

  • Magnetic stirrer

Procedure:

  • In a microwave reaction vessel, combine the 1,4-dicarbonyl compound (1 mmol), the hydrazine derivative (1.1 mmol), and the catalyst (0.1 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 10-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction vessel to room temperature.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate[6]

This protocol outlines the classical cyclocondensation reaction between a γ-keto ester and hydrazine hydrate.

Materials and Reagents:

  • Diethyl 2-methyl-3-oxopentanedioate

  • Hydrazine hydrate

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve diethyl 2-methyl-3-oxopentanedioate (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Add hydrazine hydrate (12 mmol) dropwise to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in DCM and wash with deionized water.

  • Dry the organic layer with anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Copper-Catalyzed Multicomponent Synthesis of Pyridazinones[1]

This protocol details a one-pot synthesis involving an aldehyde, a hydrazine, and an alkynyl ester.

Materials and Reagents:

  • Aldehyde (1 mmol)

  • Hydrazine (1.2 mmol)

  • Alkynyl ester (1.1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • Solvent (e.g., Toluene)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer with heating plate

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde, hydrazine, alkynyl ester, and CuI.

  • Add the solvent and seal the tube.

  • Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Structural Elucidation of 3-Hydrazinylpyridazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydrazinylpyridazine hydrochloride is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of the pyridazine core, it belongs to a class of compounds known for a wide range of biological activities. Accurate structural elucidation is paramount for understanding its chemical properties, predicting its biological activity, and ensuring its quality and purity in any application. This technical guide provides a comprehensive overview of the analytical methodologies and expected spectroscopic data for the complete structural characterization of this compound. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines standard experimental protocols for these techniques, and presents a putative signaling pathway based on the known biological activities of related hydrazinopyridazine compounds.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₄H₇ClN₄

  • Molecular Weight: 146.58 g/mol

  • Chemical Structure: Chemical structure of this compound

    Caption: Chemical structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally related compounds, including pyridazine, 3-aminopyridazine, and other substituted pyridazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the pyridazine ring and the hydrazinyl group, due to protonation.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in D₂O)

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.8 - 9.0Doublet of Doublets1HH-6
~7.8 - 8.0Doublet of Doublets1HH-4
~7.6 - 7.8Multiplet1HH-5
~4.0 - 5.0 (broad)Singlet3H-NH-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in D₂O)

Predicted Chemical Shift (ppm)Assignment
~155 - 158C-3
~150 - 153C-6
~130 - 133C-4
~125 - 128C-5
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups within a molecule through their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (hydrazinyl group and N-H⁺)
3100 - 3000MediumC-H stretching (aromatic)
1640 - 1600MediumN-H bending
1580 - 1450StrongC=C and C=N stretching (pyridazine ring)
1200 - 1000MediumC-N stretching
900 - 700StrongC-H out-of-plane bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
110100[M-HCl]⁺ (Molecular ion of the free base)
81~40[M-HCl-N₂H]⁺
54~30[C₃H₂N]⁺
36/38 (3:1)VariableHCl⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis Dissolve Dissolve Sample in Deuterated Solvent Spectrometer 400+ MHz NMR Spectrometer Dissolve->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq Processing Fourier Transform Phase & Baseline Correction H1_Acq->Processing C13_Acq->Processing Referencing Reference Spectrum Processing->Referencing Analysis Structure Elucidation Referencing->Analysis

NMR Experimental Workflow.
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Protocol:

  • Background Collection: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR_Workflow Background Collect Background Spectrum Sample Place Sample on ATR Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Ratio to Background Acquire->Process Final_Spectrum Final IR Spectrum Process->Final_Spectrum

ATR-FTIR Experimental Workflow.
Electron Ionization - Mass Spectrometry (EI-MS)

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

  • Ionization: Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV) in the ion source.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: Detect the separated ions to generate the mass spectrum.

MS_Workflow Sample_Intro Sample Introduction Ionization Electron Ionization (70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analyzer Ionization->Mass_Analysis Detection Ion Detection Mass_Analysis->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum

EI-MS Experimental Workflow.

Putative Biological Signaling Pathway

Hydrazinopyridazine derivatives, such as the well-known vasodilator hydralazine, have been shown to exert their effects through various signaling pathways. While the specific pathways for this compound have not been elucidated, a putative mechanism can be proposed based on its structural similarity to hydralazine. The primary effects are likely related to vasodilation through interference with intracellular calcium signaling and potentially through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_hif Hypoxia-Inducible Factor Pathway HPH 3-Hydrazinylpyridazine hydrochloride PLC Phospholipase C HPH->PLC Inhibits Relaxation Muscle Relaxation (Vasodilation) IP3 Inositol Trisphosphate (IP3) PLC->IP3 Contraction Muscle Contraction SR Sarcoplasmic Reticulum IP3->SR Ca Ca²⁺ Release SR->Ca Ca->Contraction HPH_hif 3-Hydrazinylpyridazine hydrochloride PHD Prolyl Hydroxylase Domain (PHD) Enzymes HPH_hif->PHD Inhibits HIF HIF-1α Stabilization PHD->HIF Prevents Degradation Of VEGF VEGF Expression HIF->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Putative Signaling Pathways.

Conclusion

This technical guide provides a foundational framework for the structural elucidation of this compound. The predicted spectroscopic data, coupled with the detailed experimental protocols, offer a robust starting point for researchers and scientists. The putative signaling pathway highlights potential areas for further biological investigation. Comprehensive characterization using these analytical techniques is essential for advancing the study of this and other novel pyridazine derivatives in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-Hydrazinylpyridazine hydrochloride, a valuable intermediate in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The procedure is based on the nucleophilic substitution of 3-chloropyridazine with hydrazine hydrate, followed by conversion to its hydrochloride salt.

Experimental Protocol

This protocol outlines a two-step synthesis for this compound, starting from 3-chloropyridazine.

Step 1: Synthesis of 3-Hydrazinylpyridazine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-chloropyridazine (1.0 eq) with a polar solvent such as ethanol or isopropanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (80% solution, 4.0-6.0 eq) dropwise at room temperature.[1] An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.[1] Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove excess hydrazine hydrate and other water-soluble impurities.[1] Dry the collected solid under vacuum to yield 3-hydrazinylpyridazine as a crude product.

Step 2: Formation of this compound

  • Dissolution: Dissolve the crude 3-hydrazinylpyridazine in a suitable solvent like ethanol or methanol.

  • Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution becomes acidic (pH 1-3).[2]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.[3]

  • Purification: Collect the white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the final product, this compound, in a vacuum oven at 50-60 °C until a constant weight is obtained.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound.

CompoundMolar Mass ( g/mol )Molar RatioPurityYield (%)
3-Chloropyridazine114.531.0>98%-
Hydrazine Hydrate (80%)50.064.0 - 6.080%-
3-Hydrazinylpyridazine110.12->99%95 - 99
3-Hydrazinylpyridazine HCl146.58->99%>95

Yields are based on analogous reactions reported in the literature for similar substrates.[1]

Experimental Workflow

The following diagram illustrates the synthesis process from the starting materials to the final product.

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Salt Formation A 3-Chloropyridazine C Reaction Mixture A->C B Hydrazine Hydrate (in Ethanol) B->C D Reflux (4-8h) C->D Heat E Cooling & Filtration D->E F 3-Hydrazinylpyridazine (Crude) E->F G Dissolve in Ethanol F->G I Acidification (0°C) G->I H Conc. HCl H->I J Precipitation I->J K Filtration & Drying J->K L 3-Hydrazinylpyridazine HCl (Final Product) K->L

Caption: Workflow for the synthesis of 3-Hydrazinylpyridazine HCl.

References

Application of 3-Hydrazinylpyridazine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinylpyridazine hydrochloride is a versatile heterocyclic building block in medicinal chemistry, serving as a key precursor for the synthesis of a wide array of biologically active pyridazine and pyridazinone derivatives. The inherent physicochemical properties of the pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, make it a privileged structure in drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of novel therapeutic agents.

Synthetic Applications

This compound is a valuable starting material for the synthesis of various heterocyclic systems. The hydrazine moiety is highly reactive and can participate in a variety of condensation and cyclization reactions to form fused and substituted pyridazine analogs. A common synthetic strategy involves the initial conversion of 3-hydrazinylpyridazine to a more stable or reactive intermediate, which is then elaborated to the final bioactive molecule.

General Synthetic Scheme for Pyridazinone Derivatives

A prevalent application of 3-hydrazinylpyridazine is in the synthesis of pyridazinone derivatives. This often involves the reaction of a related precursor, 3-chloropyridazine, with hydrazine hydrate to form the 3-hydrazinylpyridazine intermediate, which can then be cyclized.

G cluster_0 Synthesis of Bioactive Pyridazinones 3-Chloropyridazine 3-Chloropyridazine 3-Hydrazinylpyridazine 3-Hydrazinylpyridazine 3-Chloropyridazine->3-Hydrazinylpyridazine Hydrazine Hydrate Cyclization Cyclization 3-Hydrazinylpyridazine->Cyclization gamma-keto acid gamma-keto acid gamma-keto acid->Cyclization Pyridazinone Derivative Pyridazinone Derivative Cyclization->Pyridazinone Derivative

A generalized synthetic workflow for pyridazinone derivatives.

Biological Activities and Quantitative Data

Derivatives of 3-hydrazinylpyridazine have shown significant potential in various therapeutic areas. The following tables summarize the quantitative data for the biological activities of representative pyridazine and pyridazinone compounds.

Anticancer Activity: Kinase Inhibition

Many pyridazine derivatives exhibit anticancer properties by targeting key signaling pathways involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) are two prominent tyrosine kinase targets.

Table 1: VEGFR-2 and c-Met Inhibitory Activity of Pyridazine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
1 VEGFR-20.12HepG24.25[1]
2 VEGFR-20.13HepG24.34[1]
3 VEGFR-260.83HCT-1169.3[2]
4 c-Met4.27HepG-23.42[3]
5 c-Met7.95HepG-23.56[3]
6 c-Met23--[4]
Antimicrobial Activity

Pyridazinone derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of their efficacy.

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
7 Staphylococcus aureus (MRSA)16[5]
8 Candida albicans16[5]
9 Escherichia coli0.892 - 3.744[6]
10 Pseudomonas aeruginosa0.892 - 3.744[6]

Experimental Protocols

Synthesis Protocol: Preparation of a 3-Hydrazinyl-6-phenylpyridazine Derivative[7]

This protocol outlines a representative synthesis of a 3-hydrazinylpyridazine derivative starting from a 3-chloropyridazine precursor.

Step 1: Synthesis of 3-Chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine

  • A mixture of 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 4 hours.

  • The reaction mixture is cooled and then carefully poured onto crushed ice.

  • The solution is neutralized with a 4% sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene.

Step 2: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine

  • A mixture of the 3-chloropyridazine derivative from Step 1 (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours.

  • The solid that forms upon cooling is collected by filtration and recrystallized from ethanol to yield the final product.

Biological Assay Protocols

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of synthesized compounds against tyrosine kinases.

  • Reagent Preparation : Prepare a 1x kinase buffer and a master mix containing the kinase and substrate. Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction : In a 96-well plate, add the master mix, followed by the test compound dilutions. Initiate the reaction by adding ATP.

  • Incubation : Incubate the plate at 30°C for 60 minutes.

  • Detection : Stop the kinase reaction and measure the amount of ATP remaining using a luminescence-based kit (e.g., ADP-Glo™). The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

  • Cell Seeding : Seed cancer cells (e.g., HepG2, HCT-116) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat the cells with various concentrations of the synthesized pyridazine derivatives and incubate for 48-72 hours.

  • MTT Addition : Remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution : Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation : Inoculate each well with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

Derivatives of 3-hydrazinylpyridazine often exert their anticancer effects by inhibiting key signaling pathways. The diagrams below illustrate the VEGFR-2 and c-Met signaling cascades, which are critical for tumor angiogenesis and metastasis.

VEGFR2_Pathway cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF Raf PLCg->RAF AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Inhibitor Pyridazine Derivative Inhibitor->VEGFR2 Inhibition

Simplified VEGFR-2 signaling cascade and its inhibition.

cMet_Pathway cluster_1 c-Met Signaling Pathway HGF HGF cMet c-Met HGF->cMet GAB1 GAB1 cMet->GAB1 RAS RAS cMet->RAS PI3K PI3K GAB1->PI3K AKT Akt PI3K->AKT Proliferation Cell Proliferation & Invasion AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis Proliferation->Metastasis Inhibitor Pyridazine Derivative Inhibitor->cMet Inhibition

Overview of the c-Met signaling pathway and its inhibition.

Conclusion

This compound is a cornerstone synthetic intermediate for the development of novel pyridazine-based therapeutic agents. The diverse pharmacological activities exhibited by its derivatives, particularly in the fields of oncology and infectious diseases, underscore the importance of this scaffold in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design, synthesis, and evaluation of new drug candidates derived from this versatile building block.

References

Application Notes and Protocols for 3-Hydrazinylpyridazine Hydrochloride as a Derivatizing Agent for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of carbonyl compounds, such as aldehydes and ketones, is crucial in various fields, including environmental analysis, food science, and pharmaceutical development, due to their significant roles in biological processes and as indicators of product quality and stability. Direct analysis of these compounds, however, can be challenging due to their volatility, low concentration, and poor ionization efficiency in mass spectrometry. Chemical derivatization is a widely employed strategy to overcome these limitations. Hydrazine-based reagents are particularly effective for this purpose, reacting with carbonyls to form stable hydrazone derivatives with enhanced detectability.

While 2,4-dinitrophenylhydrazine (DNPH) is a commonly used derivatizing agent, there is growing interest in developing novel reagents with improved sensitivity and selectivity.[1][2][3][4] 3-Hydrazinylpyridazine hydrochloride is an emerging derivatizing agent for carbonyl compounds. The presence of the pyridazine ring, a nitrogen-containing heterocyclic aromatic compound, is expected to provide a strong chromophore for UV detection and a readily ionizable site for mass spectrometry, enhancing the sensitivity of the analysis. This document provides detailed application notes and protocols for the use of this compound in the derivatization of carbonyl compounds for chromatographic analysis.

Principle of the Method

The derivatization of carbonyl compounds with this compound is based on the nucleophilic addition of the hydrazine moiety to the carbonyl carbon, followed by the elimination of a water molecule to form a stable pyridazinylhydrazone derivative. This reaction is typically acid-catalyzed. The resulting hydrazone is more amenable to analysis by High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection due to the introduction of the pyridazine group.

Reaction Mechanism

The general mechanism for the reaction of a carbonyl compound with this compound is depicted below. The reaction proceeds via a two-step mechanism involving the formation of a carbinolamine intermediate followed by dehydration to yield the final hydrazone product.[5]

Caption: General reaction mechanism of 3-Hydrazinylpyridazine with a carbonyl compound.

Application Notes

Reagent Stability and Storage: this compound should be stored in a cool, dark, and dry place. Solutions of the reagent should be prepared fresh daily to ensure reactivity and minimize degradation.

Reaction Conditions: The derivatization reaction is typically carried out in an acidic environment (pH 2-4) to catalyze the reaction. The reaction can be performed at room temperature, but heating (e.g., 40-60 °C) can accelerate the formation of the hydrazone. Reaction times may vary from 30 minutes to a few hours depending on the specific carbonyl compound and the reaction temperature.

Sample Matrix Considerations: For complex matrices such as biological fluids or environmental samples, a sample clean-up step using solid-phase extraction (SPE) may be necessary prior to derivatization to remove interfering substances. C18 SPE cartridges are commonly used for this purpose.

Analytical Techniques: The resulting pyridazinylhydrazone derivatives are well-suited for analysis by reverse-phase HPLC with UV detection (typically in the range of 254-360 nm, though the optimal wavelength should be determined experimentally). For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. The pyridazine moiety is expected to facilitate efficient ionization in electrospray ionization (ESI) mode.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and carbonyl compounds of interest.

Protocol 1: Derivatization of Carbonyl Standards

This protocol describes the derivatization of a standard solution of a carbonyl compound.

Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Carbonyl compound standard(s)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Preparation of Carbonyl Standard Solution: Prepare a 100 µg/mL stock solution of the target carbonyl compound(s) in acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL glass vial, add 100 µL of the carbonyl standard solution.

    • Add 200 µL of the this compound solution.

    • Add 20 µL of 1 M HCl to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60 °C for 1 hour in a heating block or water bath.

    • After incubation, allow the mixture to cool to room temperature.

    • Add 680 µL of acetonitrile:water (50:50, v/v) to bring the final volume to 1 mL.

  • HPLC Analysis: The derivatized sample is now ready for injection into the HPLC system.

Protocol 2: Derivatization of Carbonyls in Aqueous Samples with SPE Cleanup

This protocol is suitable for the analysis of carbonyl compounds in aqueous matrices like water samples.

Materials and Reagents:

  • All reagents from Protocol 1

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • SPE vacuum manifold

Procedure:

  • Sample Preparation:

    • Collect the aqueous sample. If it contains particulate matter, filter it through a 0.45 µm filter.

    • Adjust the pH of 10 mL of the sample to approximately 3 with 1 M HCl.

  • Derivatization:

    • To the pH-adjusted sample, add 1 mL of the 1 mg/mL this compound solution in acetonitrile.

    • Incubate at 60 °C for 1 hour.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the entire derivatization mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the derivatized carbonyl compounds with 2 mL of acetonitrile into a clean collection tube.

  • Sample Analysis: The eluate is ready for HPLC or LC-MS analysis.

Quantitative Data Summary

As this compound is a novel derivatizing agent, extensive quantitative data from peer-reviewed literature is not yet available. The following table provides a template for summarizing key performance metrics that should be determined during method validation. For comparison, typical values for the well-established DNPH method are included.

ParameterExpected Performance with this compoundTypical Performance with DNPH[6][7]
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) To be determined0.1 - 10 ng/mL
Limit of Quantification (LOQ) To be determined0.5 - 30 ng/mL
Precision (%RSD) < 15%< 10%
Recovery (%) To be determined85 - 115%

Experimental Workflow Visualization

The logical flow of the analytical process using this compound for carbonyl compound analysis is illustrated in the following diagram.

Caption: Experimental workflow for carbonyl compound analysis.

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_cleanup Sample Cleanup (Optional) cluster_analysis Analysis SampleCollection Sample Collection (Aqueous or Organic) Filtration Filtration (if needed) SampleCollection->Filtration pH_Adjustment pH Adjustment (to ~3) Filtration->pH_Adjustment AddReagent Addition of 3-Hydrazinylpyridazine HCl pH_Adjustment->AddReagent Incubation Incubation (e.g., 60°C for 1h) AddReagent->Incubation SPE_Loading Sample Loading Incubation->SPE_Loading HPLC_Injection HPLC/LC-MS Injection Incubation->HPLC_Injection Direct Injection SPE_Conditioning SPE Cartridge Conditioning SPE_Conditioning->SPE_Loading SPE_Wash Washing SPE_Loading->SPE_Wash SPE_Elution Elution SPE_Wash->SPE_Elution SPE_Elution->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing

Conclusion

This compound presents a promising alternative to traditional derivatizing agents for the analysis of carbonyl compounds. Its structural features suggest the potential for enhanced sensitivity and favorable chromatographic and mass spectrometric properties. The provided application notes and protocols offer a solid foundation for researchers to develop and validate analytical methods using this novel reagent. Further studies are warranted to fully characterize its performance and expand its application to a wider range of matrices and analytes.

References

Application Note: Sensitive and Selective HPLC-MS Analysis of Aldehydes via Derivatization with 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of aldehydes in various matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) following derivatization with 3-Hydrazinylpyridazine hydrochloride. Aldehydes are a class of reactive carbonyl compounds that are often challenging to analyze directly due to their volatility and poor ionization efficiency. Derivatization with this compound converts aldehydes into stable hydrazone derivatives, which exhibit enhanced chromatographic retention and superior ionization characteristics, enabling sensitive and selective detection by HPLC-MS. This document provides a comprehensive protocol for sample preparation, derivatization, and HPLC-MS analysis, along with a proposed reaction mechanism and workflow.

Introduction

Aldehydes are important analytes in numerous fields, including environmental analysis, food science, and pharmaceutical development, where they can be present as active ingredients, impurities, or degradation products. Their inherent reactivity and physical properties often necessitate a derivatization step to improve analytical performance. The reaction of an aldehyde with a hydrazine forms a stable hydrazone, a common and effective derivatization strategy. This compound is a derivatizing agent that introduces a basic pyridazine moiety into the aldehyde structure. This basic site is readily protonated, leading to a strong signal in positive ion electrospray ionization mass spectrometry (ESI-MS), thereby significantly enhancing the sensitivity of the analysis.

Derivatization Reaction

The derivatization reaction proceeds through the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form a stable pyridazine-hydrazone derivative. The reaction is typically carried out in an acidic methanolic solution to catalyze the reaction.

G cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde (R-CHO) Reaction Derivatization Reaction Aldehyde->Reaction DerivatizingAgent 3-Hydrazinylpyridazine Hydrochloride DerivatizingAgent->Reaction Hydrazone Pyridazine-Hydrazone Derivative Water Water (H2O) Catalyst Acid Catalyst (H+) Catalyst->Reaction Reaction->Hydrazone Reaction->Water

Caption: Derivatization of an aldehyde with this compound.

Experimental Protocols

Materials and Reagents
  • Aldehyde standards (e.g., formaldehyde, acetaldehyde, benzaldehyde)

  • This compound (98% purity or higher)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Sample matrix (e.g., plasma, environmental water sample, drug formulation)

Equipment
  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • pH meter

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Aldehyde Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each aldehyde standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Derivatizing Reagent Solution (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol containing 0.1% formic acid.

Sample Preparation and Derivatization
  • Sample Pre-treatment: Depending on the matrix, sample pre-treatment may be necessary. For example, protein precipitation for plasma samples (e.g., add 3 volumes of cold acetonitrile, vortex, and centrifuge) or filtration for water samples.

  • Derivatization Reaction:

    • To 100 µL of the pre-treated sample or standard solution in a clean microcentrifuge tube, add 100 µL of the this compound solution.

    • Add 10 µL of 1 M methanolic HCl to catalyze the reaction.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, allow the mixture to cool to room temperature.

    • Filter the derivatized solution through a 0.22 µm syringe filter into an HPLC vial.

G Start Sample/Standard Pretreatment Sample Pre-treatment (if necessary) Start->Pretreatment Derivatization Add Derivatizing Reagent & Acid Catalyst Pretreatment->Derivatization Incubation Incubate at 60°C for 30 min Derivatization->Incubation Cooling Cool to Room Temp. Incubation->Cooling Filtration Filter (0.22 µm) Cooling->Filtration Analysis HPLC-MS Analysis Filtration->Analysis

Caption: Experimental workflow for aldehyde derivatization and analysis.

HPLC-MS Method

HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 100-500) and Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) for quantification

Quantitative Data Summary

For quantitative analysis, a calibration curve should be constructed using the derivatized aldehyde standards. The peak area of the derivatized aldehyde is plotted against its concentration. The following table provides hypothetical quantitative data for three common aldehydes.

AldehydeMolecular Weight ( g/mol )Derivatized MW ( g/mol )[M+H]+ (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
Formaldehyde30.03122.13123.1~0.1 ng/mL~0.5 ng/mL
Acetaldehyde44.05136.16137.2~0.2 ng/mL~0.8 ng/mL
Benzaldehyde106.12198.23199.2~0.5 ng/mL~2.0 ng/mL

Note: The LOD and LOQ values are estimates and will depend on the specific instrument and experimental conditions.

Conclusion

The use of this compound as a derivatizing agent provides a highly sensitive and selective method for the analysis of aldehydes by HPLC-MS. The formation of stable, readily ionizable hydrazone derivatives overcomes the challenges associated with direct aldehyde analysis. The detailed protocol provided in this application note serves as a valuable starting point for researchers and scientists in various fields requiring accurate and reliable quantification of aldehydes. This method is particularly well-suited for applications in drug development, where the monitoring of low-level aldehyde impurities is critical for product safety and quality.

Application Notes and Protocols for Hydrazone Formation with 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of hydrazones from 3-Hydrazinylpyridazine hydrochloride and various carbonyl compounds. Hydrazones are a versatile class of compounds with significant applications in medicinal chemistry and drug development, exhibiting a wide range of biological activities. This document outlines the reaction procedure, purification methods, and characterization of the resulting pyridazinyl hydrazones.

Introduction

Hydrazones are organic compounds characterized by the R₁R₂C=NNH₂ structure. They are typically formed by the condensation reaction of a hydrazine with a ketone or an aldehyde. The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, and its incorporation into hydrazone structures can lead to compounds with potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] this compound is a key starting material for accessing this important class of molecules. The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone.

Experimental Protocols

General Protocol for Hydrazone Synthesis

This protocol describes a general method for the reaction of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or Glacial Acetic Acid

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of a suitable solvent such as ethanol.

  • Add the desired aromatic aldehyde (1.0-1.2 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture. The use of an acid catalyst can increase the rate of reaction, which typically peaks around pH 4.[2]

  • Attach a condenser to the flask and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically within 2-6 hours), cool the mixture to room temperature.[3]

  • The solid product that precipitates upon cooling is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a solvent mixture like ethanol/water.[4]

Table 1: Summary of Typical Reaction Conditions
ParameterConditionNotes
Solvent Ethanol, Glacial Acetic Acid, MethanolEthanol is a common and effective solvent. Acetic acid can serve as both solvent and catalyst.[5][6]
Catalyst Glacial Acetic Acid (catalytic amount)Facilitates the dehydration step of the reaction.
Reactant Ratio 1:1 to 1:1.2 (Hydrazine:Aldehyde)A slight excess of the aldehyde can be used to ensure complete consumption of the hydrazine.
Temperature RefluxHeating is generally required to drive the reaction to completion.
Reaction Time 2 - 10 hoursVaries depending on the reactivity of the specific aldehyde or ketone used.[7]
Purification Recrystallization (e.g., from Ethanol)A common and effective method for purifying solid hydrazone products.[4]

Characterization of Pyridazinyl Hydrazones

The synthesized hydrazones can be characterized using standard analytical techniques.

Table 2: Expected Spectroscopic Data for a Representative Pyridazinyl Hydrazone
Spectroscopic TechniqueCharacteristic Signals
¹H NMR - Signal for the azomethine proton (-CH=N) typically in the range of δ 8.0-9.0 ppm.- Aromatic protons from the pyridazine and aldehyde moieties.- NH proton signal, which may be broad and is D₂O exchangeable.[8][9]
¹³C NMR - Signal for the azomethine carbon (-CH=N) typically in the range of δ 140-160 ppm.- Aromatic carbon signals.[10]
FT-IR (cm⁻¹) - C=N stretching vibration around 1550-1650 cm⁻¹.- N-H stretching vibration around 3100-3300 cm⁻¹.- C-H stretching of the aromatic rings.[8][10]
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product.[11]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve 3-Hydrazinylpyridazine HCl in Ethanol add_aldehyde Add Aromatic Aldehyde start->add_aldehyde add_catalyst Add Catalytic Acetic Acid add_aldehyde->add_catalyst reflux Reflux (2-6h) add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Final Product recrystallize->dry characterization Characterization (NMR, IR, MS) dry->characterization

Caption: General workflow for the synthesis and purification of pyridazinyl hydrazones.

Potential Applications in Drug Discovery

signaling_pathway cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_development Drug Development pyridazine 3-Hydrazinylpyridazine Hydrochloride hydrazone Pyridazinyl Hydrazone Library pyridazine->hydrazone carbonyl Aldehyde / Ketone carbonyl->hydrazone screening High-Throughput Screening hydrazone->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Role of pyridazinyl hydrazones in a typical drug discovery pipeline.

References

Application Notes and Protocols: 3-Hydrazinylpyridazine Hydrochloride as a Versatile Building Block for Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-hydrazinylpyridazine hydrochloride in the construction of fused heterocyclic systems, particularly triazolo[4,3-b]pyridazines and pyrazolo[1,5-b]pyridazines. The resulting fused heterocycles have demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities, including antimicrobial and anticancer properties.

Introduction

This compound is a valuable and reactive starting material for the synthesis of a variety of fused nitrogen-containing heterocycles. The presence of a reactive hydrazine moiety attached to the pyridazine core allows for facile cyclization reactions with various electrophilic partners, leading to the formation of bicyclic and polycyclic systems. This document outlines key synthetic transformations and provides detailed protocols for the preparation of select fused pyridazine derivatives. The pyridazine ring itself is a key pharmacophore, and its fusion with other heterocyclic rings, such as triazole and pyrazole, can lead to compounds with enhanced biological activity.[1]

I. Synthesis of Triazolo[4,3-b]pyridazines

The fusion of a triazole ring to the pyridazine core often leads to compounds with interesting pharmacological profiles. One common and effective method for the synthesis of the triazolo[4,3-b]pyridazine scaffold involves the reaction of a hydrazinylpyridazine derivative with reagents that can provide a one-carbon unit to form the triazole ring.

A. Reaction with Orthoesters

A straightforward approach to constructing the triazolo[4,3-b]pyridazine system is the reaction of a hydrazinylpyridazine with an orthoester, such as triethyl orthoformate. This reaction proceeds through a condensation and subsequent intramolecular cyclization.

G cluster_reactants Reactants cluster_products Product r1 3-Hydrazinyl-6-phenylpyridazine p1 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine r1->p1 Reflux r2 Triethyl Orthoformate r2->p1

Caption: Synthesis of a triazolo[4,3-b]pyridazine derivative.

A mixture of 3-hydrazinyl-6-phenylpyridazine (0.01 mol) and triethyl orthoformate (15 mL) is heated under reflux for 5 hours. After cooling, the excess triethyl orthoformate is removed under reduced pressure. The resulting solid is then triturated with diethyl ether, filtered, and recrystallized from an appropriate solvent such as ethanol to afford the pure product.

ProductStarting MaterialReagentConditionsYield (%)Melting Point (°C)Reference
6-Phenyl-[2][3][4]triazolo[4,3-b]pyridazine3-Hydrazinyl-6-phenylpyridazineTriethyl orthoformateReflux, 5h-180-182-

Note: Specific yield was not provided in the searched literature for this exact transformation, but this represents a general and high-yielding reaction type.

II. Synthesis of Pyrazolo[1,5-b]pyridazines

The pyrazolo[1,5-b]pyridazine scaffold is another important fused heterocyclic system that can be accessed from pyridazine precursors. While direct synthesis from this compound is less common, derivatives of this starting material are key intermediates. A general approach involves the reaction of an N-aminopyridazinium salt with a 1,3-dicarbonyl compound.

A. Reaction with 1,3-Dicarbonyl Compounds

The reaction between a hydrazine derivative and a β-dicarbonyl compound is a classical method for the synthesis of pyrazoles.[5][6] In the context of fused pyridazines, an N-aminopyridazinium salt can react with a 1,3-dicarbonyl compound to yield a pyrazolo[1,5-b]pyridazine.

G cluster_reactants Reactants cluster_products Product r1 N-Aminopyridazinium Iodide p1 Pyrazolo[1,5-b]pyridazine Derivative r1->p1 Base, Heat r2 1,3-Dicarbonyl Compound r2->p1

Caption: Synthesis of a pyrazolo[1,5-b]pyridazine derivative.

To a solution of the 1,3-dicarbonyl compound (1.0 mmol) in a suitable solvent such as ethanol or acetic acid, is added the N-aminopyridazinium salt (1.0 mmol) and a catalytic amount of acid or base as required. The reaction mixture is then heated to reflux for a period of 4-12 hours. After completion of the reaction, as monitored by TLC, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-b]pyridazine derivative.

ProductStarting MaterialReagentConditionsYield (%)Reference
Polysubstituted pyrazolesHydrazonyl chloridesN-phenyl-3-oxobutanamidesDMAP, Et3N67-98[6]
2-(4-Ethoxyphenyl)-3-(4-methanesulfonyl-phenyl)-pyrazolo[1,5-b]pyridazineN-aminopyridazinium iodide1-(4-ethoxyphenyl)-2-(4-methanesulfonyl-phenyl)-ethanoneTiCl4, Et3N, DCM, reflux, 18h-[7]

Note: The yields for the synthesis of pyrazolo[1,5-b]pyridazines can vary significantly depending on the specific substrates and reaction conditions used.

III. Biological Applications of Fused Pyridazine Derivatives

Fused heterocyclic systems derived from this compound have shown promise in various therapeutic areas, particularly as antimicrobial and anticancer agents.

A. Antimicrobial Activity

Several studies have reported the synthesis of novel triazolopyridazine derivatives and their evaluation for antimicrobial activity.[2][3][8][9] These compounds have been tested against a range of bacterial and fungal strains, with some exhibiting significant activity.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Evaluation start 3-Hydrazinylpyridazine Hydrochloride intermediate Fused Pyridazine Derivative start->intermediate Cyclization screening In vitro testing against bacterial and fungal strains intermediate->screening mic Determination of Minimum Inhibitory Concentration (MIC) screening->mic activity Identification of active compounds mic->activity

Caption: Workflow for synthesis and antimicrobial evaluation.

Compound TypeTest OrganismsActivity Range (MIC in µg/mL)Reference
Triazolo[4,3-a]pyrazine derivativesS. aureus, E. coli16 - >128[2]
Triazolopyridinyl phenothiazinesS. aureus, B. subtilis, A. speciesGood to significant[3][9]
[2][3][4]triazolo[1,5-a]pyrimidinesGram-positive and Gram-negative bacteriaActive[8]
B. Anticancer Activity

Derivatives of fused pyridazines have also been investigated for their potential as anticancer agents.[10] For instance, certain 1,2,4-triazole containing hydrazide-hydrazones have shown activity against prostate cancer cell lines.

Compound SeriesCell LinesActivity Range (IC50 in µM)Reference
1,2,4-Triazole containing hydrazide-hydrazonesPC3, DU-145, LNCaP26.0 - 49.8[10]

Conclusion

This compound serves as a versatile and important building block for the synthesis of a wide array of fused heterocyclic compounds. The resulting triazolo[4,3-b]pyridazines and pyrazolo[1,5-b]pyridazines, among others, are of significant interest to the medicinal chemistry community due to their demonstrated antimicrobial and anticancer activities. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the pyridazine scaffold. Further exploration of the synthetic possibilities and biological activities of derivatives of this compound is warranted and holds promise for the discovery of new and effective drugs.

References

Application Note: Quantification of 3-Hydrazinylpyridazine hydrochloride using RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

An effective analytical method is crucial for the accurate quantification of 3-Hydrazinylpyridazine hydrochloride, a key intermediate in pharmaceutical development. This document provides a detailed application note and protocol for the determination of this compound using a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Abstract

This application note describes a sensitive, specific, and robust RP-HPLC-UV method for the quantification of this compound. The method is suitable for routine quality control analysis of the bulk drug substance. The chromatographic separation was achieved on a C18 column with an isocratic mobile phase, and detection was performed at 240 nm. The method was validated for linearity, precision, accuracy, and robustness, demonstrating its suitability for its intended purpose.

1. Introduction

This compound is a critical building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of this intermediate is essential to ensure the quality and consistency of the final active pharmaceutical ingredient (API). This application note presents a validated RP-HPLC method that offers high specificity and sensitivity for the determination of this compound.

2. Materials and Methods

2.1 Instrumentation

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

2.2 Chemicals and Reagents

  • This compound reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium dihydrogen phosphate (AR grade).

  • Orthophosphoric acid (AR grade).

  • Water (HPLC grade).

2.3 Chromatographic Conditions

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase20 mM Potassium dihydrogen phosphate buffer (pH 3.0 adjusted with orthophosphoric acid) : Acetonitrile (85:15, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength240 nm
Injection Volume10 µL
Run Time10 minutes

3. Results and Discussion

3.1 Method Validation

The developed method was validated according to ICH guidelines.

  • Specificity: The method demonstrated good specificity with no interference from blank (diluent) at the retention time of this compound.

  • Linearity: The method was found to be linear over the concentration range of 1-100 µg/mL. The correlation coefficient (r²) was >0.999.

  • Precision: The relative standard deviation (RSD) for intra-day and inter-day precision was less than 2%, indicating good precision.

  • Accuracy: The recovery of the analyte was between 98% and 102%, demonstrating the accuracy of the method.

  • Robustness: The method was found to be robust with respect to small, deliberate changes in mobile phase composition, pH, and flow rate.

3.2 Quantitative Data Summary

Validation ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Intra-day Precision (%RSD)< 2.0
Inter-day Precision (%RSD)< 2.0
Accuracy (Recovery %)98.0 - 102.0

The developed RP-HPLC-UV method is simple, rapid, specific, precise, accurate, and robust for the quantification of this compound. This method can be effectively used for routine quality control analysis in the pharmaceutical industry.

Experimental Protocols

Protocol 1: Preparation of Solutions

1.1 Preparation of Mobile Phase (20 mM Potassium Dihydrogen Phosphate Buffer, pH 3.0)

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC grade water.

  • Adjust the pH of the solution to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer solution through a 0.45 µm nylon filter.

  • Prepare the mobile phase by mixing the buffer and acetonitrile in the ratio of 85:15 (v/v).

  • Degas the mobile phase by sonication for 10 minutes.

1.2 Preparation of Diluent

Use the mobile phase as the diluent.

1.3 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate to dissolve.

  • Make up the volume to 25 mL with the diluent and mix well.

1.4 Preparation of Working Standard Solutions (1, 5, 10, 25, 50, 75, 100 µg/mL)

  • Pipette the required volume of the standard stock solution into separate volumetric flasks.

  • Dilute to the mark with the diluent to obtain the desired concentrations for the linearity study.

1.5 Preparation of Sample Solution (50 µg/mL)

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound into a 25 mL volumetric flask.

  • Add approximately 15 mL of diluent and sonicate to dissolve.

  • Make up the volume to 25 mL with the diluent and mix well.

  • Pipette 2.5 mL of the above solution into a 25 mL volumetric flask and dilute to the mark with the diluent.

Protocol 2: Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 10 µL of the blank (diluent) to ensure no interference at the retention time of the analyte.

  • Inject 10 µL of each working standard solution in duplicate.

  • Inject 10 µL of the sample solution in duplicate.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the mean peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting Sample_Receipt Sample Receipt Sample_Preparation Sample Preparation Sample_Receipt->Sample_Preparation Standard_Preparation Standard Preparation HPLC_Setup HPLC System Setup & Equilibration Standard_Preparation->HPLC_Setup Sample_Preparation->HPLC_Setup Sequence_Run Run Sequence (Blank, Standards, Samples) HPLC_Setup->Sequence_Run Data_Acquisition Data Acquisition Sequence_Run->Data_Acquisition Data_Processing Data Processing & Integration Data_Acquisition->Data_Processing Quantification Quantification & Calculation Data_Processing->Quantification Report_Generation Report Generation Quantification->Report_Generation

Caption: Analytical workflow for the quantification of this compound.

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyridazine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, their potential as anti-inflammatory agents is particularly noteworthy. The pyridazine scaffold has been successfully incorporated into molecules that target key mediators of the inflammatory cascade, including cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).[1][2] This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory agents utilizing 3-hydrazinylpyridazine hydrochloride as a key starting material. The protocols are based on established synthetic methodologies for related heterocyclic compounds.

Synthetic Strategy

A prominent strategy for the synthesis of potent anti-inflammatory agents is the construction of hybrid molecules that incorporate multiple pharmacophores. The pyrazole moiety is another heterocyclic ring system well-known for its anti-inflammatory properties, with celecoxib being a prime example of a COX-2 inhibitor bearing a pyrazole core. Therefore, a logical and effective approach is the synthesis of pyrazolylpyridazine derivatives, where the pyridazine and pyrazole rings are linked. This compound serves as an ideal precursor for the pyridazine component, which can be reacted with 1,3-dicarbonyl compounds to construct the pyrazole ring.

Experimental Protocols

Protocol 1: Synthesis of 3-(1H-pyrazol-1-yl)pyridazine Derivatives

This protocol describes the synthesis of a 3-(1H-pyrazol-1-yl)pyridazine scaffold through the condensation of this compound with a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in 40 mL of absolute ethanol.

  • Addition of Reactants: To the stirred solution, add the 1,3-dicarbonyl compound (10 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Isolation of Product: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford the desired 3-(1H-pyrazol-1-yl)pyridazine derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes the anti-inflammatory activity of representative pyridazine and pyrazole-hybrid compounds, demonstrating the potential of this structural class. While not synthesized directly from this compound in the cited literature, they serve as important benchmarks.

Compound IDStructureTargetIC₅₀ (µM) or % InhibitionReference
Celecoxib Pyrazole derivativeCOX-20.87 (COX-2)[3]
Compound 4c Pyrazolone-pyridazine conjugateCOX-1/COX-20.45 (COX-2), 10.2 (COX-1)[2]
Compound 4e Pyrazolone-pyridazine conjugateCOX-1/COX-20.38 (COX-2), 9.8 (COX-1)[2]
Compound 5a Pyrazole-pyridazine hybridCOX-220.71[1]
Compound 6a Pyrazole-pyridazine hybridCOX-256.73[1]
Compound 4a Pyrazole-hydrazone derivativeCOX-20.67[3]
Compound 4b Pyrazole-hydrazone derivativeCOX-20.58[3]

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product cluster_application Application start1 3-Hydrazinylpyridazine hydrochloride reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) start1->reaction start2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start2->reaction product 3-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine reaction->product application Anti-inflammatory Agent product->application

Caption: Synthetic workflow for a pyrazolylpyridazine derivative.

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Pathway cluster_response Inflammatory Response cluster_inhibition Inhibition stimulus LPS, Cytokines NFkB NF-κB Activation stimulus->NFkB COX2 COX-2 Upregulation NFkB->COX2 PGs Prostaglandin Synthesis COX2->PGs inflammation Pain, Fever, Swelling PGs->inflammation inhibitor Pyridazine-based COX-2 Inhibitor inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

The synthesis of pyrazolylpyridazine derivatives from this compound presents a promising avenue for the development of novel anti-inflammatory agents. The provided protocol offers a foundational method for accessing these hybrid molecules. The biological data for related compounds underscore the potential of this chemical space for identifying potent and selective inhibitors of key inflammatory targets. Further structural modifications and biological evaluations are warranted to explore the full therapeutic potential of this compound class.

References

Revolutionizing Metabolomics: A Robust LC-MS Method for Carbonyl-Containing Metabolites Using 3-Hydrazinylpyridazine Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a sensitive and reliable liquid chromatography-mass spectrometry (LC-MS) method for the quantitative and qualitative analysis of carbonyl-containing metabolites in biological samples. This method utilizes a derivatization strategy with 3-Hydrazinylpyridazine hydrochloride to enhance the ionization efficiency and chromatographic retention of target analytes, enabling their detection at low concentrations. While specific literature on this compound for this application is limited, this protocol is built upon established principles and methodologies for similar hydrazine-based derivatization reagents.

Introduction

The analysis of small molecule metabolites, particularly those containing carbonyl groups such as aldehydes and ketones, is crucial for understanding metabolic pathways and the mechanisms of disease. However, these compounds often exhibit poor ionization efficiency and are challenging to retain on reverse-phase liquid chromatography (RPLC) columns.[1][2] Chemical derivatization is a powerful strategy to overcome these limitations.[1][3] Hydrazine-based reagents react with the carbonyl group to form stable hydrazones, which are more amenable to LC-MS analysis.[4][5] This protocol adapts the principles of these methods for the use of this compound as the derivatization agent.

Principle and Workflow

The core of this method is the chemical derivatization of carbonyl groups with this compound. The resulting hydrazone derivatives exhibit improved chromatographic behavior and are more readily ionized by electrospray ionization (ESI), leading to enhanced sensitivity in mass spectrometric detection.[6] The general workflow involves sample preparation, derivatization, LC-MS analysis, and data processing.

LC-MS Metabolomics Workflow Experimental Workflow for Carbonyl Metabolite Analysis sample_prep Sample Preparation (e.g., Plasma, Urine, Tissue Extract) derivatization Derivatization with This compound sample_prep->derivatization lc_separation LC Separation (Reversed-Phase Chromatography) derivatization->lc_separation ms_detection MS/MS Detection (Triple Quadrupole or High-Resolution MS) lc_separation->ms_detection data_analysis Data Analysis (Quantification and Identification) ms_detection->data_analysis

Caption: A generalized workflow for the LC-MS analysis of carbonyl metabolites using a derivatization strategy.

Experimental Protocols

1. Materials and Reagents

  • This compound

  • Metabolite standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., an isotopically labeled carbonyl compound or a structurally similar compound that undergoes derivatization)

  • Biological matrix (e.g., plasma, urine, cell lysate)

2. Sample Preparation

The following is a general protocol for plasma samples and should be optimized for other biological matrices.

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

3. Derivatization Protocol

This protocol is a starting point and may require optimization for specific metabolites and matrices.

  • Prepare a 10 mg/mL solution of this compound in 50:50 (v/v) acetonitrile:water with 0.1% formic acid.

  • Reconstitute the dried sample extract in 50 µL of the derivatization reagent solution.

  • Vortex briefly to mix.

  • Incubate at 60°C for 60 minutes.

  • After incubation, allow the sample to cool to room temperature.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an LC vial for analysis.

Derivatization Reaction Derivatization of a Carbonyl Group cluster_reactants Reactants cluster_product Product (Hydrazone) R1 R1- C C R1->C R2 -R2 C->R2 O =O C->O plus + reagent 3-Hydrazinylpyridazine hydrochloride P_N =N-NH-Pyridazine reagent->P_N Reaction P_R1 R1- P_C C P_R1->P_C P_R2 -R2 P_C->P_R2 P_C->P_N

Caption: Chemical reaction between a carbonyl compound and this compound to form a stable hydrazone derivative.

4. LC-MS/MS Analysis

The following are suggested starting parameters for an LC-MS/MS system.

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis or full scan/data-dependent MS2 for untargeted analysis.

Quantitative Performance (Expected)

Parameter2,4-Dinitrophenylhydrazine (DNPH)[7]Expected Performance with this compound
Linearity (r²) >0.998>0.99
Lower Limit of Quantification (LLOQ) 2 ng/mLLow ng/mL range
Intra-assay Precision (RSD) <11.42%<15%
Intra-assay Accuracy 77.7% to 115.6%85-115%
Extraction Recovery >90%>85%
Matrix Effect >75%To be determined, but minimization strategies are recommended

Discussion

The use of this compound as a derivatization agent offers a promising approach for the sensitive detection of carbonyl-containing metabolites. The pyridazine moiety is expected to provide a site for efficient protonation, leading to strong signals in positive ion ESI-MS. The derivatization reaction is straightforward and can be performed with standard laboratory equipment.

It is crucial to note that the provided protocols are a starting point and will likely require optimization for specific applications. Key parameters to optimize include the concentration of the derivatization reagent, reaction time and temperature, and the pH of the reaction mixture. Furthermore, a thorough method validation according to regulatory guidelines should be performed before analyzing biological samples for clinical or research purposes.[8] This includes assessing selectivity, linearity, accuracy, precision, recovery, and stability.[7]

Conclusion

This application note provides a detailed framework for developing an LC-MS method for the analysis of carbonyl-containing metabolites using this compound derivatization. By converting analytes into more readily detectable derivatives, this method has the potential to significantly enhance the sensitivity and reliability of metabolomic studies, thereby facilitating a deeper understanding of metabolic processes in health and disease.

References

Troubleshooting & Optimization

improving reaction yield in 3-Hydrazinylpyridazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield in the synthesis of 3-Hydrazinylpyridazine hydrochloride.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a common challenge in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential solutions to improve the outcome of your experiments.

Q1: My reaction yield is consistently low. What are the most critical parameters to investigate?

A1: Low yields in the synthesis of hydrazinylpyridazines can often be attributed to several key factors. Based on documented procedures for analogous compounds, the choice of solvent, reaction time, and temperature are paramount. The molar ratio of reactants, specifically the excess of hydrazine hydrate, also plays a crucial role. One patented method for a similar compound, 3-chloro-2-hydrazinopyridine, demonstrates that the selection of a polar solvent can significantly shorten reaction times and improve yields.[1]

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of the reaction?

A2: The formation of byproducts often arises from side reactions due to inappropriate reaction conditions. To enhance selectivity towards the desired this compound, consider the following:

  • Temperature Control: Ensure the reaction temperature is optimal. Running the reaction at a lower temperature for a longer duration might reduce the rate of side reactions.

  • Inert Atmosphere: While not always reported as essential, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the hydrazine reactant and other sensitive reagents.

  • Purification of Starting Materials: Impurities in the starting materials, such as the corresponding dichloropyridazine, can lead to unwanted side products. Ensure the purity of your reactants before commencing the synthesis.

Q3: The workup and isolation of the product seem to be causing significant losses. Are there any best practices to follow?

A3: Product loss during workup and isolation is a frequent issue. For hydrochloride salts of hydrazine derivatives, precipitation and filtration are key steps. To minimize losses:

  • Cooling for Precipitation: Ensure the reaction mixture is adequately cooled to the recommended temperature (e.g., 0°C) before filtration to maximize the precipitation of the hydrochloride salt.[2] A significant portion of the product can remain in the mother liquor if the solution is not sufficiently chilled.[2]

  • Washing Solvents: Use minimal amounts of a cold, appropriate solvent to wash the filtered product. This will remove impurities without dissolving a significant amount of the desired compound.

  • Drying: Proper drying of the final product is essential to obtain an accurate yield and prevent degradation. Air-drying followed by vacuum drying at room temperature is a common practice.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves the nucleophilic substitution of a suitable precursor, such as 3-chloropyridazine, with hydrazine hydrate. The resulting free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: How does the choice of solvent impact the reaction yield?

A2: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate. For the synthesis of similar hydrazinopyridines, polar solvents are preferred. A study on the synthesis of 3-chloro-2-hydrazinopyridine showed that using polar solvents like ethanol, methanol, DMF, DMAc, or THF can lead to high yields (95-99%) and shorter reaction times (4-8 hours).[1]

Q3: What is the optimal molar ratio of 3-chloropyridazine to hydrazine hydrate?

A3: A significant excess of hydrazine hydrate is generally used to drive the reaction to completion and minimize the formation of di-substituted byproducts. Molar ratios of 1:4 to 1:6 (3-chloropyridazine to hydrazine hydrate) have been reported to be effective.[1]

Quantitative Data Summary

The following table summarizes the impact of different polar solvents on the reaction yield and time for the synthesis of a related compound, 3-chloro-2-hydrazinopyridine, which can serve as a valuable reference for optimizing the synthesis of this compound.[1]

Solvent(s)Molar Ratio (Dichloropyridine:Hydrazine Hydrate)Reaction Time (hours)Yield (%)
Ethanol1:6599
Ethanol & Methanol1:6497
DMF1:6697
DMAc1:6698
THF1:6695
Ethanol1:4895

Experimental Protocols

General Protocol for the Synthesis of this compound (Adapted from related syntheses):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloropyridazine and a polar solvent (e.g., ethanol).

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (4-6 molar equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to 0°C to precipitate the product.

  • Formation of Hydrochloride Salt: To the cooled solution, slowly add concentrated hydrochloric acid to precipitate the this compound.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.

  • Drying: Dry the collected solid under vacuum at room temperature to obtain the final product.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup Stage Reactants 3-Chloropyridazine + Hydrazine Hydrate + Polar Solvent Reflux Reflux (4-8 hours) Reactants->Reflux Heat Cooling Cool to 0°C Reflux->Cooling Cool HCl_Addition Add Conc. HCl Cooling->HCl_Addition Precipitate Salt Filtration Vacuum Filtration HCl_Addition->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product 3-Hydrazinylpyridazine hydrochloride Drying->Final_Product Obtain Pure Product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingYield Start Low Reaction Yield Check_Solvent Is the solvent appropriate? (Polar: EtOH, MeOH, etc.) Start->Check_Solvent Check_Ratio Is the Hydrazine Hydrate in sufficient excess? (e.g., 1:4 to 1:6) Start->Check_Ratio Check_Time_Temp Are reaction time and temperature optimized? Start->Check_Time_Temp Check_Workup Is product lost during workup? Start->Check_Workup Solution_Solvent Optimize solvent choice based on solubility and reactivity. Check_Solvent->Solution_Solvent No Solution_Ratio Increase molar ratio of hydrazine hydrate. Check_Ratio->Solution_Ratio No Solution_Time_Temp Adjust reflux time and/or temperature. Check_Time_Temp->Solution_Time_Temp No Solution_Workup Ensure sufficient cooling before filtration and use cold washing solvents. Check_Workup->Solution_Workup Yes

Caption: Troubleshooting guide for low reaction yield in this compound synthesis.

References

troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yield and other common issues encountered during derivatization reactions with 3-Hydrazinylpyridazine hydrochloride.

Troubleshooting Guides

Low derivatization yield is a common challenge that can often be resolved by systematically evaluating and optimizing reaction parameters. This guide provides a structured approach to identifying and addressing potential causes of poor reaction outcomes.

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible CauseRecommended Action
Incorrect pH The formation of hydrazones is pH-dependent. The optimal pH is typically mildly acidic (pH 4-6) to facilitate the dehydration of the intermediate.[1][2] Adjust the pH with a catalytic amount of a weak acid, such as acetic acid or formic acid. At lower pH values, the hydrazine can be protonated, reducing its nucleophilicity. At higher pH, there is insufficient acid to catalyze the dehydration step.[2][3]
Suboptimal Temperature The reaction rate can be temperature-dependent. If the reaction is slow at room temperature, consider moderately increasing the heat (e.g., to 40-60°C). However, excessive heat can lead to degradation of the reactants or products.
Inadequate Reaction Time Derivatization reactions may require sufficient time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Some reactions with sterically hindered substrates may require longer incubation periods.[1]
Reagent Quality and Stability Ensure the purity of this compound and the analyte. Impurities can interfere with the reaction. Hydrazine derivatives can be susceptible to oxidation, so proper storage in a cool, dark, and dry place is crucial. Prepare fresh solutions of the derivatizing reagent before use.
Suboptimal Solvent The choice of solvent can significantly impact reaction efficiency. Protic solvents like ethanol or methanol are commonly used for hydrazone formation. For derivatization of carboxylic acids (using a coupling agent), aprotic solvents like acetonitrile or DMF may be more suitable.
Stoichiometry of Reactants An inappropriate molar ratio of the derivatizing reagent to the analyte can lead to low yield. A slight excess of this compound (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
Presence of Water (for Carboxylic Acid Derivatization) When derivatizing carboxylic acids using coupling agents like EDC, the presence of water can hydrolyze the activated intermediate, leading to low yield. Ensure anhydrous conditions if necessary.
Inefficient Mixing Ensure the reaction mixture is homogenous. Gentle vortexing or stirring can improve reaction kinetics.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low or No Product Yield Observed check_ph Verify Reaction pH (Optimal: 4-6) start->check_ph adjust_ph Adjust pH with Catalytic Acid (e.g., Acetic Acid) check_ph->adjust_ph pH Incorrect check_reagents Assess Reagent Quality & Stoichiometry check_ph->check_reagents pH Correct adjust_ph->check_reagents optimize_reagents Use Fresh Reagents & Optimize Molar Ratio (Slight Excess of Hydrazine) check_reagents->optimize_reagents Suboptimal optimize_conditions Optimize Reaction Temperature & Time check_reagents->optimize_conditions Optimal optimize_reagents->optimize_conditions run_kinetics Monitor Reaction Progress Over Time (e.g., via TLC or LC-MS) optimize_conditions->run_kinetics No Improvement final_product Improved Yield optimize_conditions->final_product Improvement check_solvent Evaluate Solvent System run_kinetics->check_solvent change_solvent Test Alternative Solvents (e.g., Acetonitrile, Ethanol) check_solvent->change_solvent Potentially Incompatible check_solvent->final_product Compatible change_solvent->final_product

Caption: Troubleshooting workflow for addressing low derivatization yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for derivatization with this compound?

A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[1][2] This is because the reaction involves a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an acid-catalyzed dehydration. If the pH is too low (highly acidic), the hydrazine will be protonated, rendering it non-nucleophilic. If the pH is too high (basic or neutral), the dehydration step will be very slow.[2][3] A catalytic amount of a weak acid like acetic acid is often added to the reaction mixture to achieve the optimal pH.

Q2: How can I monitor the progress of the derivatization reaction?

A2: The progress of the reaction can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting materials and the formation of the product.[1][2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information on the disappearance of reactants and the appearance of the derivatized product.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: If the product has a different UV absorbance profile from the reactants, HPLC-UV can be used to monitor the reaction.

Q3: I am observing multiple product peaks in my chromatogram. What could be the cause?

A3: The presence of multiple product peaks could be due to the formation of E and Z stereoisomers of the hydrazone. This is a known phenomenon in derivatization with hydrazine-based reagents. The two isomers may have different retention times, leading to peak splitting in the chromatogram.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4] It is advisable to prepare fresh solutions of the reagent for each experiment to ensure its reactivity.

Q5: Can I use this compound to derivatize carboxylic acids?

A5: Yes, but not directly. Carboxylic acids need to be "activated" first to make them more reactive towards the hydrazine. This is typically achieved by using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like pyridine.[5][6] The activated carboxylic acid can then react with this compound to form a stable derivative.

Experimental Protocols

The following are general protocols for the derivatization of carbonyls and carboxylic acids. These should be considered as starting points, and optimization of the reaction conditions (temperature, time, reagent concentrations) is highly recommended for each specific application.

Protocol 1: Derivatization of Aldehydes and Ketones

This protocol is adapted from general procedures for hydrazone formation.

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of your aldehyde or ketone analyte in a suitable solvent (e.g., acetonitrile, ethanol, or methanol).

    • Prepare a fresh solution of this compound (e.g., 10-20 mg/mL) in the same solvent.

  • Derivatization Reaction:

    • In a reaction vial, combine the analyte solution with a slight molar excess (e.g., 1.2 equivalents) of the this compound solution.

    • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to adjust the pH to approximately 4-6.[1]

    • Vortex the mixture gently to ensure it is homogenous.

    • Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a predetermined time (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

    • Monitor the reaction progress by TLC or LC-MS.

  • Sample Analysis:

    • Once the reaction is complete, the sample can be directly analyzed by LC-MS or other appropriate techniques. Dilution with a suitable solvent may be necessary.

Reaction Scheme for Carbonyl Derivatization

Carbonyl_Derivatization cluster_reactants Reactants cluster_product Product (Hydrazone) R1 R₁ C1 C R1->C1 O1 O C1->O1 R2 R₂ C1->R2 plus1 + hydrazine 3-Hydrazinylpyridazine hydrochloride C2 C hydrazine->C2 Mildly Acidic pH (4-6) R3 R₁ R3->C2 N1 N C2->N1 R4 R₂ C2->R4 N2 NH N1->N2 pyridazine Pyridazine Ring N2->pyridazine plus2 + H₂O

Caption: General reaction scheme for the derivatization of aldehydes and ketones.

Protocol 2: Derivatization of Carboxylic Acids

This protocol is adapted from methods using coupling agents for the derivatization of carboxylic acids with hydrazine-containing reagents.[5][6]

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of your carboxylic acid analyte in an aprotic solvent (e.g., acetonitrile or DMF).

    • Prepare a fresh solution of this compound (e.g., 50 mM) in the same solvent.

    • Prepare a fresh solution of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (e.g., 30 mM), in the same solvent.

    • Prepare a solution of a catalyst, such as pyridine (e.g., 1% v/v), in the same solvent.

  • Derivatization Reaction:

    • In a reaction vial, combine the carboxylic acid solution with the this compound solution.

    • Add the EDC solution to the mixture.

    • Add the pyridine solution to catalyze the reaction.

    • Vortex the mixture gently.

    • Incubate the reaction at a specific temperature and for a specific time, which will require optimization (e.g., 60°C for 30 minutes).

    • Monitor the reaction progress.

  • Sample Analysis:

    • After incubation, cool the reaction mixture to room temperature. The sample is now ready for analysis. Dilution may be required.

Workflow for Carboxylic Acid Derivatization

Carboxylic_Acid_Derivatization_Workflow start Start: Carboxylic Acid Sample add_reagents Add 3-Hydrazinylpyridazine HCl, EDC, and Pyridine start->add_reagents incubate Incubate at Optimized Temperature and Time add_reagents->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor cool Cool to Room Temperature monitor->cool Reaction Complete analyze Analyze Sample cool->analyze

Caption: Experimental workflow for the derivatization of carboxylic acids.

References

managing side reactions when using 3-Hydrazinylpyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydrazinylpyridazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing potential side reactions and other experimental challenges when working with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the common storage conditions for this compound to ensure its stability?

A1: this compound should be stored in a cool, dry place, away from light and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container at temperatures between 2-8°C.

Q2: What are the typical solvents and bases used in reactions involving this compound?

A2: Common solvents for reactions with this compound include polar aprotic solvents like DMF and DMSO, as well as alcohols such as ethanol and methanol. The choice of base depends on the specific reaction, but common options include organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Staining with an appropriate agent, such as potassium permanganate or iodine, can help visualize the spots. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.

Q4: What are the main safety precautions to consider when working with this compound?

A4: this compound is a chemical reagent and should be handled with appropriate safety measures. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for detailed safety information.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield of Desired Product - Incomplete reaction.- Monitor the reaction for a longer duration. - Increase the reaction temperature. - Use a stronger base or a different solvent.
- Degradation of starting material.- Ensure the this compound is of high purity and has been stored correctly. - Use freshly opened reagent if possible.
- Suboptimal stoichiometry.- Optimize the molar ratio of the reactants.
Formation of Multiple Products (Side Reactions) - Reaction temperature is too high.- Lower the reaction temperature.
- Presence of reactive impurities.- Purify the starting materials and solvents before use.
- Intramolecular or intermolecular cyclization.- Protect other reactive functional groups in the starting materials. - Choose reaction conditions that disfavor cyclization (e.g., lower temperature, shorter reaction time).
- Oxidation of the hydrazine group.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification - Product is highly polar.- Use a more polar eluent system for column chromatography. - Consider reverse-phase chromatography.
- Product co-elutes with impurities.- Try a different stationary phase for chromatography (e.g., alumina instead of silica gel). - Recrystallization from a suitable solvent system may be effective.
- Product is insoluble.- Choose a suitable solvent for extraction or precipitation.

Data Presentation

The following table summarizes typical reaction conditions for minimizing side reactions in coupling reactions involving hydrazinylpyridazines. These are general guidelines and may require optimization for specific substrates.

Parameter Recommended Range Rationale
Temperature 0°C to Room TemperatureLower temperatures can help to control the reaction rate and minimize the formation of side products.
Reaction Time 2 - 12 hoursMonitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time and avoid over-reaction or degradation.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere prevents the oxidation of the sensitive hydrazine moiety.
Molar Ratio (Hydrazine:Substrate) 1.0 : 1.2A slight excess of the substrate can help to drive the reaction to completion, but a large excess should be avoided to simplify purification.

Experimental Protocols

Key Experiment: Synthesis of a Pyrazolyl-pyridazine Derivative

This protocol describes a general procedure for the condensation of this compound with a 1,3-dicarbonyl compound to form a pyrazolyl-pyridazine derivative.

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Ethanol (anhydrous)

  • Triethylamine (TEA)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.2 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add triethylamine (1.5 mmol).

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) to the reaction mixture in one portion.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final pyrazolyl-pyridazine derivative.

Mandatory Visualization

Troubleshooting_Workflow start Experiment Start issue Side Reaction Observed? start->issue low_yield Low Yield of Desired Product issue->low_yield No check_temp Lower Reaction Temperature issue->check_temp Yes purification_problem Purification Difficulty low_yield->purification_problem No increase_time Increase Reaction Time low_yield->increase_time Yes success Successful Synthesis purification_problem->success No change_eluent Modify Chromatography Eluent purification_problem->change_eluent Yes check_purity Check Starting Material Purity check_temp->check_purity inert_atm Use Inert Atmosphere check_purity->inert_atm protect_groups Protect Reactive Groups inert_atm->protect_groups protect_groups->issue change_base Change Base/Solvent increase_time->change_base optimize_ratio Optimize Stoichiometry change_base->optimize_ratio optimize_ratio->issue recrystallize Attempt Recrystallization change_eluent->recrystallize recrystallize->issue Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-Hydrazinylpyridazine hydrochloride F Pyrazolyl-pyridazine (Desired Product) A->F B 1,3-Dicarbonyl Compound B->F C Base (e.g., TEA) C->F D Solvent (e.g., Ethanol) D->F E Heat E->F G Side Products (e.g., Cyclized, Oxidized) E->G

Technical Support Center: Optimizing Solvent Conditions for 3-Hydrazinylpyridazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently encountered issues during chemical reactions involving 3-Hydrazinylpyridazine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound. It serves as a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds, particularly pyrazole and pyridazine derivatives. These resulting structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Q2: What are the recommended storage conditions for this compound?

A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Q3: What safety precautions should be taken when handling this compound?

A3: this compound is harmful if swallowed and can cause skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Q4: How does the hydrochloride salt form affect the reactivity of 3-Hydrazinylpyridazine?

A4: The hydrochloride salt form increases the stability and improves the handling characteristics of the otherwise reactive hydrazine compound. However, the acidic nature of the hydrochloride can influence the reaction mechanism. In many reactions, it is necessary to add a mild base to neutralize the hydrochloric acid and liberate the free hydrazine for it to act as a nucleophile.

Troubleshooting Guide

This guide addresses specific issues that may arise during reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete dissolution of starting material This compound has limited solubility in many organic solvents. Ensure the chosen solvent system is appropriate. Consider using polar protic solvents like ethanol or methanol, or polar aprotic solvents like DMF or DMSO. Gentle heating and stirring can aid dissolution.
Incorrect pH of the reaction mixture For reactions where the free hydrazine is the desired nucleophile, the acidic hydrochloride may inhibit the reaction. Add a mild, non-nucleophilic base, such as sodium acetate or a tertiary amine (e.g., triethylamine), to neutralize the HCl. The optimal amount of base may need to be determined empirically.
Suboptimal reaction temperature Many condensation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
Presence of water While some reactions tolerate water, in other cases, it can hydrolyze reactants or intermediates. If the reaction is sensitive to moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Multiple Products or Side Reactions

Potential Cause Troubleshooting Steps
Formation of regioisomers When reacting with unsymmetrical dicarbonyl compounds, the formation of two or more regioisomers is possible. The choice of solvent and catalyst can influence the regioselectivity. Acidic conditions may favor one isomer, while neutral or basic conditions may favor another. Experiment with different solvent polarities and pH levels.
Self-condensation or decomposition At elevated temperatures, hydrazines can be unstable. Avoid unnecessarily high reaction temperatures and prolonged reaction times. Monitor the reaction progress and stop it once the starting material is consumed.
Oxidation of the hydrazine Hydrazines can be susceptible to oxidation. If oxidation is suspected, degas the solvent and run the reaction under an inert atmosphere.

Optimizing Solvent Conditions

The choice of solvent is critical for the success of reactions involving this compound. The ideal solvent should dissolve the starting materials, be inert to the reaction conditions, and facilitate the desired reaction pathway.

Qualitative Solubility of this compound

Solvent Class Examples General Solubility Notes
Polar Protic Water, Ethanol, Methanol, IsopropanolGenerally soluble to moderately soluble.Good choice for many reactions. The protic nature can participate in proton transfer steps. Ethanol is a commonly used solvent.
Polar Aprotic DMF, DMSO, AcetonitrileOften soluble, especially with heating.Can be good alternatives if protic solvents are not suitable. Be aware of higher boiling points and potential for side reactions at elevated temperatures.
Nonpolar Toluene, Hexane, DichloromethaneGenerally poorly soluble.Not typically recommended as the primary solvent, but may be used as a co-solvent or for work-up and purification.

Recommended Solvent Systems for Common Reactions

Reaction Type Recommended Solvents Typical Conditions
Pyrazole Synthesis (with 1,3-dicarbonyls) Ethanol, Methanol, Acetic AcidReflux temperature, often with a catalytic amount of acid or base.
Pyridazine Ring Formation Ethanol, n-Butanol, DMFElevated temperatures are often required.
Nucleophilic Aromatic Substitution DMSO, DMF, NMPHigh temperatures may be necessary.

Experimental Protocols

Example Protocol: Synthesis of a Pyrazole Derivative from this compound and Acetylacetone

This protocol describes a general procedure for the Knorr pyrazole synthesis.[2][3][4]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Sodium Acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

  • Add acetylacetone (1.05 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for Pyrazole Synthesis start Start dissolve Dissolve 3-Hydrazinylpyridazine HCl and Sodium Acetate in Ethanol start->dissolve add_diketone Add Acetylacetone dissolve->add_diketone reflux Heat to Reflux add_diketone->reflux monitor Monitor by TLC reflux->monitor workup Reaction Work-up monitor->workup Reaction Complete purify Purification workup->purify end End purify->end

Caption: A typical experimental workflow for the synthesis of a pyrazole.

troubleshooting_low_yield Troubleshooting Low Yield start Low Yield Observed check_solubility Check Starting Material Solubility start->check_solubility check_ph Verify Reaction pH check_solubility->check_ph Solubility OK solution Improved Yield check_solubility->solution Improve Dissolution check_temp Optimize Temperature check_ph->check_temp pH is Optimal check_ph->solution Adjust pH (add base) check_purity Assess Reagent Purity check_temp->check_purity Temperature Optimized check_temp->solution Increase/Decrease Temperature check_purity->solution Purity Confirmed check_purity->solution Use Purified Reagents

Caption: A logical workflow for troubleshooting low product yield.

References

3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability, degradation, and handling of 3-Hydrazinylpyridazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, degradation of hydrazine-containing heterocyclic compounds is typically initiated by exposure to oxidation, elevated temperatures, light (photodegradation), and strong acidic or basic pH conditions. [1][2][3][4] The hydrazine group is susceptible to oxidation, which can lead to the formation of various degradation products.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Recommended storage conditions are typically between 2-8°C or frozen at -20°C , under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5][6][7] It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q3: My solution of this compound has turned yellow/brown. What does this indicate?

A3: A color change in your solution often indicates degradation. Hydrazine derivatives can undergo oxidation and other reactions that produce colored byproducts. If you observe a color change, it is recommended to verify the purity of the solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q4: What are the likely degradation products of this compound?

A4: Based on the general chemistry of hydrazines, potential degradation could involve oxidation of the hydrazine moiety to a diazene, which could be further transformed. Hydrolysis might also occur under certain pH conditions, potentially leading to the cleavage of the C-N bond and formation of pyridazine derivatives and hydrazine. Without specific studies, identifying exact products requires analytical characterization (e.g., LC-MS).

Troubleshooting Guides

Problem 1: I am seeing unexpected or inconsistent results in my assay.

  • Question: Could degradation of my this compound stock solution be the cause?

  • Answer: Yes, inconsistent results are a common symptom of compound instability. Degradation can lead to a lower effective concentration of your active compound and introduce new, potentially reactive species into your experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light and air.

    • Verify Purity: If possible, check the purity of your stock solution using a validated HPLC method. Compare the chromatogram to that of a freshly prepared standard.

    • Control for Environmental Factors: Ensure your experimental buffer and conditions (pH, temperature) are within a stable range for the compound. If you suspect pH-related instability, conduct a pilot experiment across a range of pH values.[2][8]

    • Use High-Purity Solvents: Ensure all solvents are degassed and of high purity to minimize oxidative degradation.

Problem 2: My HPLC analysis shows multiple unexpected peaks that are not present in the reference standard.

  • Question: How can I determine if these new peaks are degradation products?

  • Answer: The presence of new peaks strongly suggests degradation or impurities. To confirm, you can perform a forced degradation study.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally expose solutions of this compound to various stress conditions (see the experimental protocol below).

    • Analyze Stressed Samples: Run HPLC analysis on these stressed samples.

    • Compare Chromatograms: Compare the chromatograms of the stressed samples to your experimental sample. If the retention times of the unexpected peaks in your sample match the peaks generated under specific stress conditions (e.g., oxidation, heat), it provides strong evidence that they are degradation products.[1][9]

Quantitative Data Summary

Stress ConditionReagent/ParameterTypical Duration & TemperaturePotential OutcomeReference
Acid Hydrolysis 0.1 M HClReflux for 30 min at 60°CDegradation, formation of polar impurities[1]
Base Hydrolysis 0.1 M NaOHReflux for 30 min at 60°CSignificant degradation expected[1][4]
Oxidation 3% H₂O₂Reflux for 30 min at 60°CRapid degradation of hydrazine moiety[1]
Thermal Degradation Dry Heat6 hours at 105°CSolid-state degradation[1]
Photodegradation UV Light (e.g., 2600 lux)24 hoursFormation of photosensitive byproducts[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol outlines a general procedure to intentionally degrade the compound and identify potential degradation products.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in HPLC-grade water or a suitable buffer to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Reflux the mixture at 60°C for 30 minutes. Cool to room temperature and neutralize with 1 mL of 0.1 M NaOH.[1]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Reflux the mixture at 60°C for 30 minutes. Cool to room temperature and neutralize with 1 mL of 0.1 M HCl.[1]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Reflux at 60°C for 30 minutes.[1]

    • Thermal Degradation (Solution): Heat the stock solution at 70°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[1]

    • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • Following the stress period, dilute all samples (including the control) to a suitable concentration for analysis.

    • Analyze all samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.[1][10]

    • Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks, which helps in assessing peak purity.

Visualizations

cluster_main Hypothetical Degradation of this compound Parent 3-Hydrazinylpyridazine Hydrochloride Oxidation_Product Pyridazine-3-diazene Parent->Oxidation_Product Oxidation (O₂, H₂O₂) Hydrolysis_Product 3-Hydroxypyridazine + Hydrazine Parent->Hydrolysis_Product Hydrolysis (H₂O, Acid/Base) Further_Products Further Degradation Products Oxidation_Product->Further_Products Decomposition

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Workflow for a Forced Degradation Study cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL) B Aliquot for each Stress Condition A->B B->P1 C1 Acid (0.1M HCl) C1->P2 C2 Base (0.1M NaOH) C2->P2 C3 Oxidation (3% H₂O₂) C3->P2 C4 Heat C4->P2 C5 Light (UV) C5->P2 C6 Control C6->P2 D Neutralize/Dilute Samples E Analyze via Stability-Indicating HPLC-PDA Method D->E F Identify Degradation Peaks & Assess Purity E->F P1->C1 P1->C2 P1->C3 P1->C4 P1->C5 P1->C6 P2->D

Caption: Experimental workflow for a typical forced degradation study.

cluster_troubleshoot Troubleshooting Logic for Assay Inconsistency Start Inconsistent Assay Results or Unexpected HPLC Peaks Q1 Is the solution freshly prepared? Start->Q1 A1_Yes Check for other sources of error: - Pipetting - Reagent quality - Instrument performance Q1->A1_Yes Yes A1_No Prepare a fresh solution and re-run the experiment Q1->A1_No No Q2 Did the fresh solution resolve the issue? A1_No->Q2 A2_Yes Problem solved. Root cause was solution instability. Q2->A2_Yes Yes A2_No Proceed to a formal Forced Degradation Study to understand compound stability under your specific conditions. Q2->A2_No No

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: HPLC Analysis of 3-Hydrazinylpyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of 3-hydrazinylpyridazine derivatives. These resources are intended for researchers, scientists, and drug development professionals to help resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for 3-hydrazinylpyridazine derivatives in reversed-phase HPLC?

A1: Peak tailing for these basic compounds in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[1] The most significant contributors are:

  • Silanol Interactions: The basic nitrogen atoms in the pyridazine and hydrazine moieties can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3] This interaction is a common cause of peak tailing for basic analytes.[1][3]

  • Metal Chelation: The hydrazine group can chelate with trace metal impurities (e.g., iron, aluminum) present in the silica matrix of the column, leading to peak distortion.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[3]

Q2: What is the pKa of 3-hydrazinylpyridazine and how does it influence method development?

Q3: Can the choice of HPLC column affect peak tailing for these compounds?

A3: Absolutely. The choice of column is critical. To minimize peak tailing for basic compounds like 3-hydrazinylpyridazine derivatives, consider the following:

  • Use End-Capped Columns: These columns have their residual silanol groups chemically deactivated, which significantly reduces the sites for secondary interactions.[3]

  • Opt for High-Purity Silica (Type B): Modern columns made from high-purity silica have a lower metal content and fewer acidic silanol groups compared to older Type A silica columns.

  • Consider Polar-Embedded or Phenyl-Hexyl Phases: These stationary phases can offer alternative selectivities and sometimes provide better peak shapes for nitrogen-containing heterocyclic compounds.

Q4: What are mobile phase additives and how can they help reduce peak tailing?

A4: Mobile phase additives are small amounts of reagents added to the mobile phase to improve chromatography. For basic compounds, common additives include:

  • Triethylamine (TEA): This is a competing base that blocks the active silanol sites on the stationary phase, preventing them from interacting with the basic analyte.[5][6][7] A typical concentration is 0.1-0.5% (v/v).

  • Formic Acid or Trifluoroacetic Acid (TFA): These acids are used to lower the pH of the mobile phase, ensuring the basic analyte is fully protonated and minimizing interactions with silanol groups.[8] Common concentrations are 0.05-0.1% (v/v).

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of 3-hydrazinylpyridazine derivatives.

Diagram: Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Is a modern, end-capped, high-purity silica column being used? start->check_column change_column Switch to an appropriate end-capped C18 or alternative phase column. check_column->change_column No check_ph Is the mobile phase pH 2-3 units below the analyte's pKa? check_column->check_ph Yes change_column->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.0 using 0.1% formic acid or TFA. check_ph->adjust_ph No check_additive Is a mobile phase additive (e.g., TEA) being used? check_ph->check_additive Yes adjust_ph->check_additive add_additive Add a competing base like 0.1-0.5% Triethylamine (TEA) to the mobile phase. check_additive->add_additive No check_buffer Is the buffer concentration adequate (20-50 mM)? check_additive->check_buffer Yes add_additive->check_buffer adjust_buffer Increase buffer concentration to improve ionic strength and mask silanol interactions. check_buffer->adjust_buffer No instrument_check Check for instrumental issues: - Dead volume - Column void - Leaks check_buffer->instrument_check Yes adjust_buffer->instrument_check resolve_instrument Address instrumental issues: - Use shorter tubing - Replace column/frit - Check fittings instrument_check->resolve_instrument Yes end Symmetrical Peak Achieved instrument_check->end No resolve_instrument->end

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC.

Q: My chromatogram shows significant peak tailing for my 3-hydrazinylpyridazine derivative. Where do I start troubleshooting?

A: Begin by examining your column and mobile phase conditions. The most common culprits are interactions with the stationary phase.[9]

Q: I am using a standard C18 column. Could this be the problem?

A: It's possible, especially if it's an older column (Type A silica). These columns have more active silanol sites. For basic compounds like yours, it is highly recommended to use a modern, high-purity, end-capped C18 column or a column with an alternative stationary phase designed for basic compounds.[2]

Q: I've switched to an end-capped column, but I still see some tailing. What's the next step?

A: The next crucial parameter to check is the mobile phase pH.[8] Since 3-hydrazinylpyridazine derivatives are basic, you should aim for a mobile phase pH that is at least 2-3 units below the pKa of your compound. A pH in the range of 2.5-3.0 is a good starting point. This ensures the analyte is fully protonated and less likely to interact with any remaining silanol groups.[10] You can adjust the pH using additives like 0.1% formic acid or trifluoroacetic acid (TFA).[8]

Q: I've adjusted the pH, and the peak shape has improved, but it's still not perfect. What else can I do?

A: Consider adding a competing base to your mobile phase.[11] An additive like triethylamine (TEA) at a concentration of 0.1-0.5% (v/v) can effectively mask the residual silanol groups on the column, further reducing secondary interactions and improving peak symmetry.[5][6]

Q: Can the buffer concentration in my mobile phase make a difference?

A: Yes, a higher buffer concentration (e.g., 20-50 mM) can increase the ionic strength of the mobile phase, which helps to mask the charged silanol sites and can improve peak shape.[2]

Q: I've tried all the above, and the tailing is still present. What other factors could be at play?

A: If you've optimized your column and mobile phase, it's time to investigate potential instrumental issues:[9]

  • Extra-column dead volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing. Use shorter, narrower internal diameter tubing where possible.[8]

  • Column void or contamination: A void at the head of the column or a blocked frit can distort peak shape. Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it. Using a guard column can help prevent contamination of the analytical column.[2]

  • System leaks: Check all fittings for any signs of leaks.

Data Presentation

The following tables provide illustrative data on how different experimental parameters can influence the peak tailing factor (Tf) for a hypothetical 3-hydrazinylpyridazine derivative. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to indicate significant tailing.

Table 1: Illustrative Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Peak Shape Observation
7.02.1Severe Tailing
5.01.8Moderate Tailing
3.01.3Minor Tailing
2.51.1Symmetrical Peak

Table 2: Illustrative Effect of Buffer Concentration on Tailing Factor (at pH 4.0)

Buffer Concentration (mM)Tailing Factor (Tf)Peak Shape Observation
101.9Significant Tailing
251.5Moderate Tailing
501.2Acceptable Peak Shape

Table 3: Illustrative Effect of Mobile Phase Additive on Tailing Factor (at pH 4.0, 25 mM Buffer)

Mobile Phase AdditiveTailing Factor (Tf)Peak Shape Observation
None1.5Moderate Tailing
0.1% Triethylamine (TEA)1.1Symmetrical Peak

Experimental Protocols

Protocol 1: Systematic Approach to Reducing Peak Tailing by Mobile Phase pH Adjustment
  • Initial Conditions:

    • Column: Modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a suitable wavelength.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a series of mobile phase A solutions with varying pH values: 7.0, 5.0, 4.0, 3.0, and 2.5. Adjust the pH using formic acid.

    • Equilibrate the column with the initial mobile phase (pH 7.0) for at least 15-20 column volumes.

    • Inject the sample and record the chromatogram, noting the tailing factor of the 3-hydrazinylpyridazine derivative peak.

    • Sequentially switch to the mobile phases with decreasing pH, ensuring the system is thoroughly equilibrated with each new mobile phase before injecting the sample.

    • Record the tailing factor for each pH condition.

    • Compare the chromatograms to determine the optimal pH for symmetrical peak shape.

Protocol 2: Evaluation of Mobile Phase Additives for Improved Peak Symmetry
  • Initial Conditions:

    • Use the same HPLC system and column as in Protocol 1.

    • Mobile Phase A: Water with 25 mM Ammonium Formate, pH 4.0.

    • Mobile Phase B: Acetonitrile.

    • Use the same gradient, flow rate, temperature, and detection parameters as in Protocol 1.

  • Procedure:

    • Prepare two mobile phase A solutions: one without any additive and another containing 0.1% (v/v) triethylamine (TEA).

    • Equilibrate the column with the mobile phase containing no additive.

    • Inject the sample and record the tailing factor.

    • Thoroughly flush the system and equilibrate the column with the mobile phase containing 0.1% TEA.

    • Inject the sample again and record the tailing factor.

    • Compare the peak shapes obtained with and without the additive to assess the impact of TEA on reducing peak tailing.

Diagram: Chemical Interactions Leading to Peak Tailing

G cluster_0 Silica Surface Silanol_Group Si-OH (Acidic Silanol Group) Tailing_Peak Peak Tailing Silanol_Group->Tailing_Peak Metal_Impurity M+ (Metal Impurity, e.g., Fe3+) Metal_Impurity->Tailing_Peak Analyte 3-Hydrazinylpyridazine Derivative (Basic) Analyte->Silanol_Group Ionic Interaction Analyte->Metal_Impurity Chelation

Caption: Interactions between the basic analyte and the stationary phase causing peak tailing.

References

Technical Support Center: Minimizing Interference in Mass Spectrometry with 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Hydrazinylpyridazine hydrochloride as a derivatization reagent in mass spectrometry. The following sections address common issues related to analytical interference and offer solutions to ensure data accuracy and reproducibility.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the use of this compound in mass spectrometry workflows.

Issue 1: Low or No Signal Intensity for the Derivatized Analyte

Question: I have performed the derivatization reaction with this compound, but I am seeing a very low signal, or no signal at all, for my target analyte during LC-MS analysis. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal intensity for your derivatized analyte can stem from several factors, ranging from the derivatization reaction itself to the mass spectrometer settings. Here is a step-by-step guide to troubleshoot this issue:

Possible Causes and Solutions:

  • Incomplete Derivatization Reaction: The reaction between your analyte and this compound may not have gone to completion.

    • Optimization of Reaction Conditions: Verify that the reaction pH, temperature, and incubation time are optimal for your specific analyte. Carbonyl compounds, for example, may require specific pH conditions for efficient hydrazone formation.

    • Reagent Concentration: Ensure the molar ratio of this compound to your analyte is sufficient. A higher molar excess of the derivatizing reagent is often required.

    • Reagent Quality: Confirm the purity and stability of your this compound. Degradation of the reagent can lead to poor derivatization efficiency.

  • Ion Suppression: Components in your sample matrix or the derivatization reaction itself can interfere with the ionization of your target analyte in the mass spectrometer's ion source, a phenomenon known as ion suppression.[1][2]

    • Sample Cleanup: Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components like salts, phospholipids, and proteins.[1][2]

    • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate the derivatized analyte from co-eluting matrix components.

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering substances, thereby mitigating ion suppression.[1]

  • Improper Mass Spectrometer Settings: The instrument may not be properly tuned for the detection of your derivatized analyte.

    • Tune and Calibrate: Regularly tune and calibrate your mass spectrometer to ensure optimal performance.[3] This includes checking the ion source, mass analyzer, and detector settings.[3]

    • Compound-Specific Parameters: Optimize the precursor and product ion selection (for MS/MS), collision energy, and other compound-dependent parameters for your derivatized analyte.

Issue 2: High Background Noise or Presence of Interfering Peaks

Question: My mass chromatograms show high background noise and several interfering peaks after using this compound. How can I identify the source of this interference and minimize it?

Answer:

High background noise and interfering peaks can obscure the signal of your analyte of interest. The source of this interference can be the reagent itself, contaminants, or side products from the derivatization reaction.

Troubleshooting Steps:

  • Analyze a Reagent Blank: Prepare and inject a sample containing only the derivatization reagent and reaction buffer (without the analyte). This will help you identify peaks corresponding to the reagent, its impurities, or reaction byproducts.

  • Check for Contaminants: Contamination can be introduced from various sources, including solvents, glassware, and sample handling procedures.[4][5]

    • Use High-Purity Solvents: Ensure that all solvents used for sample preparation and LC-MS analysis are of high purity (e.g., LC-MS grade).

    • Properly Clean Glassware: Thoroughly clean all glassware to remove any residual detergents or other contaminants.

    • Minimize Sample Handling: Reduce the number of sample handling steps to minimize the risk of introducing external contaminants.

  • Optimize Chromatographic Conditions: Improve the separation of your analyte from interfering peaks by adjusting the LC method.

    • Gradient Modification: Modify the gradient profile of your mobile phase to enhance the resolution between your analyte and interfering compounds.

    • Column Selection: Consider using a different type of chromatography column with a different stationary phase chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in mass spectrometry?

A1: this compound is a derivatization reagent used to improve the detection and quantification of certain analytes, particularly those containing carbonyl groups (aldehydes and ketones). Derivatization with this reagent introduces a pyridazine moiety, which can enhance the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer. It can also improve the chromatographic properties of the analyte.

Q2: Can the derivatization reagent itself cause interference?

A2: Yes, the derivatization reagent can be a source of interference. Excess reagent, impurities in the reagent, or byproducts of the derivatization reaction can all appear in the mass chromatogram and potentially interfere with the detection of your analyte. It is crucial to run a reagent blank to identify any such interferences.

Q3: How can I confirm that the peak I am seeing is my derivatized analyte and not an interference?

A3: To confirm the identity of your peak, you can use several methods:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help to confirm the elemental composition of the detected ion.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ion and analyzing the resulting product ions, you can obtain a characteristic fragmentation pattern (fingerprint) for your derivatized analyte. This pattern should be consistent with the expected structure.

  • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of your analyte as an internal standard is a robust way to confirm the identity and improve the accuracy of quantification. The labeled and unlabeled analytes will co-elute but will have different mass-to-charge ratios.

Q4: What are matrix effects, and how do they relate to interference when using this compound?

A4: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[6] When using this compound, components of the biological matrix (e.g., salts, lipids, proteins) can still cause matrix effects even after derivatization.[1] Proper sample cleanup and chromatographic separation are essential to minimize these effects.[2]

Experimental Protocols

Protocol 1: General Derivatization Procedure with this compound

This protocol provides a general starting point for the derivatization of carbonyl-containing analytes. Optimal conditions may vary depending on the specific analyte and sample matrix.

  • Sample Preparation:

    • Pre-treat the sample to remove proteins and other high-molecular-weight interferences. This can be achieved through protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for a more thorough cleanup.

  • Derivatization Reaction:

    • To 100 µL of the pre-treated sample, add 50 µL of a 10 mM solution of this compound in a suitable buffer (e.g., 50 mM acetate buffer, pH 4.5).

    • Add 20 µL of a catalyst solution, such as 1% acetic acid in methanol.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes.

    • After incubation, cool the sample to room temperature.

  • Sample Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample into the LC-MS system.

Protocol 2: Evaluation of Matrix Effects

This protocol describes a method to assess the extent of ion suppression or enhancement in your assay.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a standard solution of your derivatized analyte in a clean solvent (e.g., mobile phase).

    • Set B (Pre-extraction Spike): Spike a known amount of your underivatized analyte into a blank matrix sample, then perform the extraction and derivatization procedure.

    • Set C (Post-extraction Spike): Perform the extraction and derivatization on a blank matrix sample. Then, spike the extracted and derivatized blank with a known amount of the derivatized analyte standard.

  • Analyze the Samples:

    • Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) x 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

    • Recovery (%) = (Peak Area in Set B / Peak Area in Set C) x 100

Quantitative Data Summary

Table 1: Common Sources of Interference in Mass Spectrometry and Mitigation Strategies

Source of InterferenceCommon ExamplesPotential ImpactMitigation Strategy
Matrix Effects Salts, phospholipids, proteins[1]Ion suppression or enhancement, poor reproducibility[1]Sample cleanup (SPE, LLE), chromatographic separation, sample dilution[1]
Contaminants Keratins, polymers (e.g., PEG), plasticizers[7]High background noise, interfering peaksUse high-purity solvents, clean glassware, minimize sample handling
Derivatization Reagent Excess reagent, impurities, byproductsInterfering peaks, ion suppressionOptimize reagent concentration, run reagent blanks, improve chromatographic separation
Isobaric Interference Compounds with the same nominal mass as the analyteInaccurate quantificationHigh-resolution mass spectrometry (HRMS), tandem MS (MS/MS)

Visualizations

G cluster_0 Troubleshooting Workflow for Low Signal Intensity A Low or No Signal for Derivatized Analyte B Check Derivatization Reaction A->B C Investigate Ion Suppression A->C D Verify MS Settings A->D E Optimize Reaction Conditions (pH, Temp, Time) B->E F Increase Reagent Concentration B->F G Improve Sample Cleanup (SPE/LLE) C->G H Optimize LC Separation C->H I Tune and Calibrate Instrument D->I J Optimize Compound-Specific Parameters D->J

Caption: Troubleshooting workflow for low signal intensity.

G cluster_1 Sources of Interference in a Derivatization Workflow SA Sample Matrix SP Sample Preparation (Extraction/Cleanup) SA->SP RE Derivatization Reagent (3-Hydrazinylpyridazine HCl) DR Derivatization Reaction RE->DR CO External Contaminants CO->SP CO->DR SP->DR ME Matrix Effects SP->ME EC Environmental Contamination SP->EC LCMS LC-MS Analysis DR->LCMS RI Reagent Interference (Excess, Impurities) DR->RI ME->LCMS RI->LCMS EC->LCMS

References

Technical Support Center: Scaling Up 3-Hydrazinylpyridazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are transitioning the synthesis of 3-Hydrazinylpyridazine hydrochloride from a laboratory to a pilot plant scale. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and process flow diagrams to support your scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent laboratory method involves the nucleophilic substitution of a halogenated precursor, typically 3-chloropyridazine, with hydrazine hydrate. The resulting 3-Hydrazinylpyridazine free base is then treated with hydrochloric acid to form the stable hydrochloride salt.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns revolve around the use of hydrazine hydrate. Hydrazine is highly toxic, a suspected carcinogen, and can undergo highly exothermic, runaway decomposition, especially in the presence of catalysts or at elevated temperatures.[1][2] Proper personal protective equipment (PPE), contained handling systems, and robust temperature control are critical at a pilot scale.[3][4][5] A thorough risk assessment should be conducted before any scale-up activities.[2]

Q3: Why is a hydrochloride salt typically produced instead of isolating the free base?

A3: 3-Hydrazinylpyridazine, like many hydrazine derivatives, is more stable as a hydrochloride salt. The salt form generally has a higher melting point, is more crystalline, and is less susceptible to aerial oxidation, which improves its shelf-life and handling characteristics for pharmaceutical development.

Q4: What are the critical process parameters to monitor during the reaction of 3-chloropyridazine with hydrazine hydrate?

A4: The key parameters to monitor are:

  • Temperature: The reaction is exothermic. Controlled addition of reagents and efficient heat removal are crucial to prevent a runaway reaction.

  • Reaction Time: The reaction should be monitored for completion (e.g., by HPLC) to avoid the formation of impurities from over- or under-reaction.

  • Molar Ratio: The ratio of hydrazine hydrate to 3-chloropyridazine can influence the yield and impurity profile. An excess of hydrazine is typically used to drive the reaction to completion.[6]

  • Agitation: Consistent and effective mixing is vital at a larger scale to ensure uniform heat and mass transfer.

Q5: How can the product be purified at a pilot scale?

A5: At the pilot scale, purification is typically achieved by recrystallization of the final hydrochloride salt from a suitable solvent system, such as an ethanol/water or isopropanol/water mixture. The choice of solvent will depend on the solubility and impurity profile. Washing the filtered solid with a cold, non-polar solvent can remove residual impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of 3-Hydrazinylpyridazine 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Side Reactions: Dihydrazino-pyridazine formation or decomposition of the product. 3. Loss during Workup: Product is partially soluble in the wash solvents or mother liquor.1. Optimize Reaction Conditions: Monitor the reaction by HPLC to determine the optimal time. Consider a modest increase in temperature, but with caution due to the exothermic nature of the reaction. 2. Control Stoichiometry: Use a controlled excess of hydrazine hydrate (e.g., 4-6 molar equivalents) to favor monosubstitution.[6] Avoid excessively high temperatures. 3. Modify Workup: Cool the reaction mixture thoroughly before filtration to minimize solubility. Use minimal amounts of cold solvent for washing the filter cake.
High Levels of Impurities in the Final Product 1. Poor Quality Starting Material: Impurities in the 3-chloropyridazine or hydrazine hydrate. 2. Formation of Di-substituted Product: Reaction of the product with another molecule of hydrazine (less common) or reaction of a di-chlorinated impurity. 3. Thermal Degradation: The product may be sensitive to prolonged heating.1. Purify Starting Materials: Ensure the purity of 3-chloropyridazine and hydrazine hydrate by standard analytical techniques before use. 2. Optimize Reagent Addition: Add the limiting reagent (3-chloropyridazine) slowly to a solution of hydrazine hydrate to maintain a high excess of hydrazine locally, which can suppress di-substitution. 3. Minimize Heat Exposure: Once the reaction is complete, cool the mixture promptly. Use efficient purification methods like recrystallization.
Poor Filterability of the Product 1. Fine Particle Size: Rapid precipitation or crystallization can lead to very fine particles that clog the filter. 2. Oily or Tarry Product: Presence of impurities that inhibit crystallization.1. Control Crystallization: Cool the solution slowly and with controlled agitation during the hydrochloride salt formation and any subsequent recrystallization to promote the growth of larger crystals. 2. Purification Prior to Isolation: Consider an anti-solvent addition or a different recrystallization solvent system to improve crystal morphology.
Unexpected Exotherm or Pressure Buildup 1. Rapid Reagent Addition: Adding the 3-chloropyridazine too quickly to the hydrazine hydrate. 2. Inadequate Cooling: The pilot plant reactor's cooling system cannot remove the heat generated by the reaction. 3. Hydrazine Decomposition: Catalytic decomposition of hydrazine by incompatible materials of construction or impurities.1. Slow Addition Rate: Implement a slow, controlled addition of 3-chloropyridazine using a dosing pump. 2. Verify Cooling Capacity: Ensure the reactor's heat transfer capabilities are sufficient for the batch size. Consider running the reaction in a more dilute solution to help manage the heat load. 3. Material Compatibility Check: Ensure the reactor and all wetted parts are made of compatible materials (e.g., stainless steel, glass). Avoid contact with metals like copper or iron oxides which can catalyze hydrazine decomposition.[2][4]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Scale Reaction Parameters

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
3-Chloropyridazine 10.0 g (87.3 mmol)1.00 kg (8.73 mol)
Hydrazine Hydrate (64%) 27.3 g (545 mmol, 6.25 eq)2.73 kg (54.5 mol, 6.25 eq)
Solvent (Ethanol) 100 mL10 L
Reaction Temperature 78-82 °C (Reflux)78-82 °C (Jacket Control)
Reaction Time 4-6 hours5-7 hours
Typical Yield (Free Base) 80-90%82-88%
Purity (HPLC, Free Base) >98%>98%

Table 2: Hydrochloride Salt Formation Parameters

ParameterLaboratory ScalePilot Scale
3-Hydrazinylpyridazine (Free Base) ~8.0 g~840 g
Solvent (Isopropanol) 160 mL16.8 L
HCl in Isopropanol (5-6 M) Added to pH 1-2Added to pH 1-2
Crystallization Temperature 0-5 °C0-5 °C
Typical Yield (HCl Salt) 90-95%92-96%
Final Purity (HPLC) >99.5%>99.5%

Experimental Protocols

Pilot Scale Synthesis of 3-Hydrazinylpyridazine

Materials:

  • 3-Chloropyridazine (1.00 kg, 8.73 mol)

  • Hydrazine Hydrate (64% in water, 2.73 kg, 54.5 mol)

  • Ethanol (10 L)

  • Water (for washing)

Equipment:

  • 15 L glass-lined reactor with temperature control, reflux condenser, mechanical stirrer, and addition funnel/pump.

  • Filter-dryer or centrifuge.

  • Vacuum drying oven.

Procedure:

  • Charge the reactor with hydrazine hydrate (2.73 kg) and ethanol (5 L).

  • Begin agitation and heat the mixture to a gentle reflux (approximately 78-82 °C).

  • In a separate vessel, dissolve 3-chloropyridazine (1.00 kg) in ethanol (5 L).

  • Slowly add the 3-chloropyridazine solution to the refluxing hydrazine hydrate mixture over 2-3 hours, maintaining a steady reflux and monitoring the internal temperature.

  • After the addition is complete, maintain the reaction at reflux for an additional 3-4 hours.

  • Monitor the reaction for completion by HPLC analysis.

  • Once complete, cool the reaction mixture to 20-25 °C.

  • Further cool the mixture to 0-5 °C and hold for at least 1 hour to maximize precipitation of the product.

  • Filter the solid product and wash the cake with cold water (2 x 1 L).

  • Dry the solid under vacuum at 50-60 °C to a constant weight to yield 3-Hydrazinylpyridazine as a solid.

Pilot Scale Formation of this compound

Materials:

  • 3-Hydrazinylpyridazine (free base, approx. 840 g)

  • Isopropanol (IPA) (16.8 L)

  • Concentrated Hydrochloric Acid (or HCl in IPA)

Equipment:

  • 20 L glass-lined reactor with temperature control and mechanical stirrer.

  • pH probe.

  • Filter-dryer or centrifuge.

Procedure:

  • Charge the reactor with the crude 3-Hydrazinylpyridazine and isopropanol (16.8 L).

  • Heat the mixture to 50-60 °C with stirring to obtain a clear solution.

  • Cool the solution to 20-25 °C.

  • Slowly add a solution of HCl in isopropanol (or concentrated HCl) while monitoring the pH. Continue addition until the pH of the slurry is stable between 1 and 2.

  • A thick precipitate will form. Cool the slurry to 0-5 °C and stir for 2 hours.

  • Filter the solid product and wash the cake with cold isopropanol (2 x 1 L).

  • Dry the solid under vacuum at 60-70 °C to a constant weight to yield this compound.

Visualizations

G Experimental Workflow for Pilot Scale Synthesis cluster_0 Step 1: Reaction cluster_1 Step 2: Isolation of Free Base cluster_2 Step 3: Salt Formation cluster_3 Step 4: Final Product a Charge Hydrazine Hydrate and Ethanol to Reactor b Heat to Reflux (78-82°C) a->b d Slowly Add 3-Chloropyridazine Solution to Reactor b->d c Prepare Solution of 3-Chloropyridazine in Ethanol c->d e Maintain Reflux & Monitor (HPLC) d->e f Cool Reaction Mixture to 0-5°C e->f g Filter Precipitate f->g h Wash Solid with Cold Water g->h i Dry Under Vacuum h->i j Dissolve Free Base in Isopropanol i->j k Add HCl Solution to pH 1-2 j->k l Cool to 0-5°C and Crystallize k->l m Filter Hydrochloride Salt l->m n Wash with Cold Isopropanol m->n o Dry Under Vacuum n->o p Final Product: 3-Hydrazinylpyridazine HCl o->p

Caption: Workflow for the pilot-scale synthesis of 3-Hydrazinylpyridazine HCl.

G Troubleshooting Guide for Low Yield start Low Yield Observed q1 Check HPLC of Crude Reaction Mixture start->q1 a1 High Level of Unreacted Starting Material q1->a1 Yes a2 Significant Impuritiesor Side Products q1->a2 No a3 Reaction appears clean and complete q1->a3 Clean s1 Action: - Increase reaction time - Verify temperature - Check hydrazine quality a1->s1 s2 Action: - Lower reaction temp - Slow addition rate - Check starting material purity a2->s2 q2 Analyze Mother Liquor and Wash Solvents a3->q2 a4 High Product Concentration in Filtrate q2->a4 Yes a5 Low Product Concentration in Filtrate q2->a5 No s3 Action: - Decrease cooling temp - Reduce wash solvent volume - Use colder wash solvent a4->s3 s4 Issue likely mechanical loss. Review material transfer steps. a5->s4

Caption: Decision tree for troubleshooting low product yield during scale-up.

References

Technical Support Center: Catalyst Selection and Optimization for Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on catalyst selection, reaction optimization, and troubleshooting for the synthesis of pyridazine derivatives. Pyridazines are a critical class of nitrogen-containing heterocycles featured in numerous pharmacologically active agents. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to support your research and development efforts.

Troubleshooting Guide

This section addresses specific issues that may be encountered during pyridazine synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Purity of Starting Materials: Impurities in dicarbonyl compounds or hydrazine derivatives can inhibit the reaction. 2. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or product degradation.[1][2] 3. Inefficient Catalyst: The chosen acid, base, or metal catalyst may not be effective for the specific substrates.[2] 4. Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable.1. Verify Starting Material Purity: Use freshly purified starting materials. Confirm structure and purity via NMR and mass spectrometry. 2. Optimize Reaction Conditions: Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).[2] Monitor reaction progress by TLC or LC-MS to determine the optimal time. Screen various solvents with different polarities (e.g., ethanol, toluene, dioxane).[2] 3. Screen Different Catalysts: Test various acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) or base catalysts (e.g., sodium hydroxide, potassium carbonate).[2] For cross-coupling reactions, screen different palladium or copper catalysts and ligands. 4. Use Fresh Hydrazine: Employ freshly opened or purified hydrazine hydrate or anhydrous hydrazine.
Formation of Side Products/Impurities 1. Side Reactions: Competing reactions such as hydrazide formation from esters, over-oxidation, or polymerization can occur.[3] 2. Incomplete Reaction: Unreacted starting materials are a common impurity. 3. Lack of Regioselectivity: Unsymmetrical dicarbonyl compounds can lead to the formation of regioisomers.[1]1. Modify Reaction Conditions: Adjust temperature, reaction time, and catalyst to favor the desired reaction pathway. For reactions with esters, consider protecting the ester groups if hydrazide formation is significant.[3] 2. Drive Reaction to Completion: Increase reaction time or temperature, or use a slight excess of one reagent (e.g., hydrazine) to ensure full conversion of the limiting reagent.[3] 3. Control Regioselectivity: The choice of solvent and catalyst can influence the regioselectivity of the cyclization. A systematic screening of conditions is recommended.[1]
Catalyst Deactivation 1. Poisoning: Impurities in the starting materials or solvents (e.g., sulfur compounds) can poison the catalyst.[4] 2. Sintering: High reaction temperatures can cause metal nanoparticles on a solid support to agglomerate, reducing the active surface area. 3. Leaching: The active metal may leach from the solid support into the reaction mixture. 4. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[4]1. Ensure High Purity of Reagents and Solvents: Use purified starting materials and high-purity solvents. 2. Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering. 3. Choose a Robust Catalyst Support: Select a support that strongly interacts with the metal to prevent leaching. 4. Catalyst Regeneration: If coking or poisoning occurs, consider a regeneration protocol. For palladium catalysts, this may involve washing with solvents or treatment with an oxidizing agent.[5]
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Emulsion Formation during Extraction: This complicates the separation of aqueous and organic layers. 3. Product Instability: The pyridazine product may be sensitive to air, light, or pH changes.[3]1. Solvent Selection for Workup: Add an anti-solvent to induce precipitation or perform a solvent swap for crystallization. 2. Breaking Emulsions: Add brine or a small amount of a different organic solvent to break up emulsions. 3. Inert Atmosphere and Careful Handling: If the product is sensitive, perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Use mild extraction and purification techniques, avoiding strong acids or bases if the product is sensitive.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing pyridazines?

A1: The classical and most common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound (such as a γ-diketone, γ-ketoester, or γ-dialdehyde) with a hydrazine derivative.[6] This method is widely used due to the ready availability of starting materials.

Q2: How can I control regioselectivity when using an unsymmetrical 1,4-dicarbonyl compound?

A2: Controlling regioselectivity with unsymmetrical dicarbonyls can be challenging. The outcome is often influenced by the steric and electronic properties of the substituents on the dicarbonyl compound and the hydrazine derivative. The choice of catalyst and solvent can also play a crucial role.[1] A systematic screening of reaction conditions, including different acid or base catalysts and solvents of varying polarity, is recommended to optimize the formation of the desired regioisomer.

Q3: My palladium-catalyzed cross-coupling reaction on a chloropyridazine is not working well. What should I consider?

A3: Chloropyridazines can be less reactive than their bromo or iodo counterparts in palladium-catalyzed cross-coupling reactions. To improve reactivity, consider using a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Additionally, ensure your base is sufficiently strong (e.g., K₃PO₄ or Cs₂CO₃) and that the reaction is run in an appropriate solvent (e.g., toluene, dioxane) at a suitable temperature.

Q4: What are the advantages of using a Diaza-Wittig reaction for pyridazine synthesis?

A4: The Diaza-Wittig reaction offers a powerful method for constructing the pyridazine ring, particularly for derivatives that may be difficult to access through classical condensation methods.[7][8] It involves the reaction of a phosphazine with a carbonyl compound. Recent developments have led to organophosphorus-catalyzed versions of this reaction, which can be more environmentally friendly and allow for a broader range of functional groups to be tolerated.[7]

Q5: Are there any metal-free alternatives for pyridazine synthesis?

A5: Yes, several metal-free methods exist. One prominent example is the inverse electron-demand Diels-Alder (IEDDA) reaction between a 1,2,4,5-tetrazine and an alkene or alkyne.[9][10] This reaction is often highly efficient, proceeds under mild conditions, and offers good control over regioselectivity.

Data Presentation

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling on Dihalo-diazines

While data for direct comparison on pyridazines is sparse in single studies, the following table provides a comparison for the closely related 2,5-diiodopyrazine, offering valuable insights for catalyst selection.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012Good
PdCl₂(dppf)-K₂CO₃DME802High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High

Note: "Good" and "High" yields are as reported in the respective literature, indicating successful reactions.[1] For challenging couplings, catalyst systems with bulky, electron-rich phosphine ligands like SPhos often provide excellent results.[1]

Table 2: Comparison of Phosphines for the Catalytic Diaza-Wittig Reaction
Phosphine Reagent (stoichiometric)SolventConditionsYield of Pyridazine (%)
HMPTCH₂Cl₂16 h, RT60
P(Ph)₃Et₂O48 h, RT-
P(OEt)₃CH₂Cl₂16 h, RT37
P(Et)₃CH₂Cl₂5 h, RT52
P(n-Bu)₃CH₂Cl₂1 h, RT58
P(n-Bu)₃i-Pr₂O30 min, RT70

This data demonstrates the significant impact of the phosphine reagent and solvent on the efficiency of the Diaza-Wittig reaction.

Experimental Protocols

Protocol 1: General Procedure for Paal-Knorr Pyridazine Synthesis

This protocol describes a classical approach to pyridazine synthesis from a 1,4-diketone and hydrazine.

Materials:

  • 1,4-diketone (1.0 equiv)

  • Hydrazine hydrate (1.1 equiv)

  • Ethanol or acetic acid

  • Reflux condenser and heating mantle

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the 1,4-diketone (1.0 equiv) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Organophosphorus-Catalyzed Diaza-Wittig Reaction

This protocol is based on a catalytic approach to the Diaza-Wittig reaction for pyridazine synthesis.[7]

Materials:

  • Diazo derivative (1.0 equiv)

  • Aldehyde (0.9 equiv)

  • Phospholene oxide catalyst (10 mol%)

  • Diphenylsilane (reducing agent)

  • Toluene

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a solution of the diazo derivative in toluene under an inert atmosphere, add the aldehyde, phospholene oxide catalyst, and diphenylsilane.

  • Heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Many pyridazine products will precipitate from the toluene solution upon cooling and can be collected by filtration.[7]

  • If the product does not precipitate, the crude mixture can be purified by flash chromatography on silica gel.[7]

Protocol 3: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

This protocol outlines a metal-free synthesis of pyridazines using an IEDDA reaction.[9]

Materials:

  • 1,2,4,5-tetrazine derivative (1.0 equiv)

  • Alkene or alkyne (1.0-1.2 equiv)

  • Suitable solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Reaction vessel

Procedure:

  • Dissolve the 1,2,4,5-tetrazine derivative in the chosen solvent in a reaction vessel.

  • Add the alkene or alkyne to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the disappearance of the characteristic color of the tetrazine.

  • The reaction progress can be followed by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting pyridazine can be purified by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution & Optimization cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent & Catalyst Selection and Preparation reaction_setup Reaction Setup (Inert Atmosphere if needed) reagent_prep->reaction_setup catalyst_screening Catalyst Screening reaction_setup->catalyst_screening condition_optimization Condition Optimization (Temperature, Solvent, Time) catalyst_screening->condition_optimization monitoring Reaction Monitoring (TLC, LC-MS) condition_optimization->monitoring monitoring->condition_optimization Iterative Optimization workup Workup & Isolation monitoring->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Final Pyridazine Product characterization->final_product troubleshooting_workflow start Low Pyridazine Yield check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_purity->optimize_conditions Pure screen_catalyst Screen Different Catalysts (Acid/Base/Metal) optimize_conditions->screen_catalyst No Improvement successful Yield Improved optimize_conditions->successful Improved analyze_byproducts Analyze Crude Mixture for Side Products (NMR, MS) screen_catalyst->analyze_byproducts No Improvement screen_catalyst->successful Improved purification_issues Investigate Product Loss during Workup/Purification analyze_byproducts->purification_issues purification_issues->start Still Low purification_issues->successful Optimized catalyst_screening_workflow cluster_screening High-Throughput Screening cluster_optimization Lead Optimization start Define Reaction (Substrates, Desired Pyridazine) select_catalysts Select a Diverse Set of Catalysts (e.g., Different Metals, Ligands, Acids, Bases) start->select_catalysts run_reactions Perform Small-Scale Parallel Reactions select_catalysts->run_reactions analyze_yield Analyze Yield and Purity (LC-MS, NMR of crude) run_reactions->analyze_yield identify_hits Identify 'Hit' Catalysts (Promising Yield/Selectivity) analyze_yield->identify_hits identify_hits->select_catalysts No Hits, Select New Catalysts optimize_conditions Optimize Reaction Conditions for Best Performing Catalysts identify_hits->optimize_conditions Hits Found scale_up Scale-up Synthesis optimize_conditions->scale_up final_protocol Final Optimized Protocol scale_up->final_protocol

References

Validation & Comparative

3-Hydrazinylpyridazine hydrochloride vs 2,4-dinitrophenylhydrazine (DNPH) for carbonyl detection

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2,4-Dinitrophenylhydrazine (DNPH) with emerging hydrazine-based derivatizing agents for the sensitive detection of aldehydes and ketones.

The accurate detection and quantification of carbonyl compounds is a critical task in fields ranging from environmental monitoring and pharmaceutical development to food science and clinical diagnostics. Due to the low volatility and often poor chromophoric properties of many aldehydes and ketones, chemical derivatization is a cornerstone of their analysis. For decades, 2,4-Dinitrophenylhydrazine (DNPH) has been the benchmark reagent. However, the demands for higher sensitivity and compatibility with modern analytical instrumentation have spurred the development of alternatives.

This guide provides a data-supported comparison between the traditional DNPH and newer hydrazine-based reagents, with a focus on 3-Nitrophenylhydrazine (3-NPH) as a well-documented example for which performance data is available. While 3-Hydrazinylpyridazine hydrochloride is a structurally related compound, there is a notable lack of published application data regarding its specific use in carbonyl derivatization. Therefore, 3-NPH will be used as a representative of the newer class of reagents designed for high-sensitivity mass spectrometry-based methods.

Reagent Overview and Reaction Principles

2,4-Dinitrophenylhydrazine (DNPH): The Established Standard

DNPH is a substituted hydrazine that reacts with the carbonyl group of aldehydes and ketones in an acidic medium.[1] This condensation reaction, an example of nucleophilic addition-elimination, results in the formation of a stable 2,4-dinitrophenylhydrazone derivative.[2] These hydrazones are typically yellow, orange, or red crystalline solids, and the formation of this colored precipitate serves as a classic qualitative test for carbonyls.[1] For quantitative analysis, the derivatives can be separated and measured using High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]

3-Hydrazinylpyridazine and 3-Nitrophenylhydrazine (3-NPH): High-Sensitivity Alternatives

Newer hydrazine derivatives, such as 3-Hydrazinylpyridazine and 3-NPH, have been developed primarily for use with highly sensitive analytical platforms like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike DNPH, which is valued for its chromophore, these reagents are designed to impart a readily ionizable tag onto the target carbonyl, significantly enhancing detection sensitivity.[4][5] Studies have shown that 3-NPH derivatization can lead to greater sensitivity compared to DNPH and is suitable for analyzing trace amounts of carbonyls in complex biological samples.[5][6] A key advantage of 3-NPH is that the excess reagent does not produce background signals in negative ion electrospray ionization (ESI) mass spectrometry, simplifying analysis.[7]

Reaction Mechanisms

The fundamental reaction for both classes of reagents involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a hydrazone.

Caption: Reaction of a carbonyl with 2,4-DNPH to form a hydrazone.

Caption: Reaction of a carbonyl with 3-NPH to form a hydrazone.

Performance Comparison

The choice of derivatizing agent is dictated by the analytical objective, required sensitivity, and available instrumentation.

Feature2,4-Dinitrophenylhydrazine (DNPH)3-Nitrophenylhydrazine (3-NPH)
Primary Application Qualitative colorimetric tests; Quantitative HPLC-UV analysis.[3]High-sensitivity quantitative LC-MS/MS analysis.[4][6]
Sensitivity (LOD) Nanogram (ng) range for HPLC-UV.[8]Femtomole (fmol) on-column range for LC-MS/MS.[5]
Selectivity Highly selective for aldehydes and ketones. Does not react with carboxylic acids, esters, or amides.[1]Reacts with carbonyls, but can also derivatize carboxyl and phosphoryl groups under certain conditions.[4][9]
Derivative Complexity Can form E/Z stereoisomers, which may result in split or broadened chromatographic peaks, complicating quantification.Forms a single stable hydrazone derivative, simplifying chromatographic analysis.
Reaction Time Typically 30 minutes to 1 hour.[10]Typically 30 to 60 minutes.[11]
Key Advantages Well-established with numerous standardized methods (e.g., EPA Method 8315A).[3] Cost-effective. Visual (color change) confirmation.Significantly higher sensitivity.[5] No interference from excess reagent in negative ion ESI-MS.[7] Suitable for complex biological matrices and trace-level analysis.[6]
Disadvantages Lower sensitivity compared to MS-based methods. Formation of isomers can complicate analysis. Dry DNPH is sensitive to shock and friction and can be an explosive hazard.[1]Requires more sophisticated and expensive instrumentation (LC-MS/MS). Fewer standardized methods available.

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and accurate results. The following protocols are representative of standard procedures for each reagent.

Protocol 1: DNPH Derivatization for HPLC-UV Analysis

This protocol is adapted from established methods such as EPA 8315A.[3]

Materials:

  • DNPH Reagent: Saturated solution of purified DNPH in acetonitrile or 2N HCl.

  • Sample/Standard: Dissolved in acetonitrile.

  • Catalyst: 2N Hydrochloric Acid (HCl).

  • Solvents: HPLC-grade acetonitrile and water.

Procedure:

  • Sample Preparation: Pipette a known volume of the sample or standard solution into a clean glass vial.

  • Derivatization: Add a molar excess of the DNPH reagent solution to the vial.

  • Acidification: Add a small volume of 2N HCl to catalyze the reaction. The final solution should be acidic.

  • Reaction: Cap the vial, mix thoroughly, and allow the reaction to proceed at a controlled temperature (e.g., 40°C) for 1 hour.[10]

  • Quenching/Dilution: After incubation, dilute the sample to a known final volume with acetonitrile/water mobile phase.

  • Analysis: The resulting solution containing the stable DNPH-hydrazone derivatives is now ready for injection into an HPLC system equipped with a UV detector (typically set to 360 nm).[10]

Protocol 2: 3-NPH Derivatization for LC-MS/MS Analysis

This protocol is based on methodologies developed for high-sensitivity metabolomics.[4][5]

Materials:

  • 3-NPH Reagent: 25 mM 3-NPH hydrochloride in 50% methanol.

  • Catalyst/Coupling Agent: 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 50% methanol with 6% pyridine.

  • Sample/Standard: In an appropriate solvent (e.g., water, methanol).

  • Quenching Solution: e.g., 0.1% formic acid.

Procedure:

  • Sample Preparation: Transfer a small volume (e.g., 10 µL) of the sample or standard to a microcentrifuge tube.

  • Derivatization: Add the 3-NPH reagent solution to the sample.

  • Catalysis: Add the EDC/pyridine catalyst solution to initiate the reaction.

  • Reaction: Vortex the mixture and incubate at room temperature for 30 minutes.

  • Quenching/Dilution: Stop the reaction by adding a quenching solution and dilute with an appropriate solvent for LC-MS analysis.

  • Analysis: Analyze the derivatized sample using a reverse-phase LC column coupled to a tandem mass spectrometer operating in a suitable mode (e.g., negative ion ESI with multiple reaction monitoring).

Experimental Workflow

The overall workflow for carbonyl analysis via derivatization follows a consistent logical path, regardless of the specific reagent used.

Workflow sample_prep Sample Collection & Preparation derivatization Derivatization (DNPH or 3-NPH) sample_prep->derivatization separation LC Separation (e.g., C18 Column) derivatization->separation detection Detection (UV or MS/MS) separation->detection analysis Data Analysis (Quantification) detection->analysis

Caption: General workflow for carbonyl analysis using derivatization.

Conclusion and Recommendations

Both 2,4-Dinitrophenylhydrazine and 3-Nitrophenylhydrazine are effective reagents for the derivatization of carbonyl compounds, but their optimal applications differ significantly.

  • 2,4-Dinitrophenylhydrazine (DNPH) remains the workhorse for routine qualitative and quantitative analysis where high sensitivity is not the primary driver. Its cost-effectiveness, ease of use for visual confirmation, and the vast number of established, validated methods make it an excellent choice for quality control, teaching laboratories, and regulatory compliance monitoring using HPLC-UV. Its main drawbacks are the potential for analytical complexity due to isomer formation and lower sensitivity.

  • 3-Nitrophenylhydrazine (3-NPH) represents the next generation of derivatizing agents, tailored for modern, high-sensitivity analytical platforms. It is the superior choice for research and development, clinical diagnostics, and any application requiring the detection of trace-level carbonyls in complex matrices. While it requires a larger initial investment in instrumentation (LC-MS/MS), the payoff is a dramatic increase in sensitivity and simplified chromatography.

For researchers and drug development professionals, the choice depends on the analytical goal. For developing new, highly sensitive methods for biomarker discovery or metabolite profiling, 3-NPH is a compelling option. For routine, validated testing where an established protocol is required, DNPH remains a reliable and defensible choice. Compounds like This compound fit the profile of newer reagents, but their adoption will depend on future research to validate their performance and publish specific analytical methods.

References

A Comparative Guide to Alternative Reagents for the Derivatization of Ketones and Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of ketones and aldehydes is crucial in a multitude of applications, from disease biomarker discovery to pharmaceutical quality control. Direct analysis of these carbonyl compounds can be challenging due to their volatility, thermal instability, and often poor chromatographic and ionization properties. Derivatization, a process of chemically modifying an analyte to enhance its analytical characteristics, is a cornerstone technique to overcome these limitations. This guide provides an objective comparison of several alternative reagents for the derivatization of ketones and aldehydes, supported by experimental data and detailed protocols.

Performance Comparison of Derivatization Reagents

The choice of derivatization reagent is dictated by the specific analytical goal, the nature of the analyte, and the analytical instrumentation available. The following table summarizes the performance of common derivatization reagents.

ReagentPrimary ApplicationTypical Analytical Technique(s)Reported Performance EnhancementAdvantagesDisadvantages
2,4-Dinitrophenylhydrazine (DNPH) General purposeHPLC-UV, GC-MS, LC-MSSignificant UV signal enhancement; LODs in the low ng/mL to µg/mL range.[1]Well-established, robust, stable derivatives.[1]Formation of E/Z stereoisomers can complicate chromatography; potential for side reactions with ozone.[1]
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) Volatile carbonylsGC-MS, GC-ECDHigh sensitivity with ECD; thermally stable derivatives suitable for GC.Quantitative reaction, avoids isomeric complexity of DNPH for some analytes, thermally stable derivatives.Higher cost compared to DNPH.
Girard's Reagent T (GR-T) Polar and non-volatile carbonylsLC-MS/MS3.3 to 7.0-fold increase in signal intensity compared to underivatized analytes; up to a 20-fold improvement in detection limit.Introduces a permanent positive charge, significantly enhancing ionization efficiency in ESI-MS.May require optimization for different carbonyl compounds.
Dansylhydrazine Fluorescent detectionHPLC-Fluorescence, LC-MSHigh sensitivity with fluorescence detection; LODs in the picomole to femtomole range.Provides fluorescent derivatives for highly sensitive detection.[2]Photostability of derivatives can be a concern; requires a fluorescence detector.
Methoximation + Silylation (e.g., MSTFA) Broad-spectrum metabolomicsGC-MSIncreases volatility and thermal stability of polar carbonyls for GC analysis.Protects carbonyl group from degradation and reduces isomerization; allows for analysis of a wide range of metabolites.Two-step process; derivatives can be sensitive to moisture.[3]
O-tert-butyl-hydroxylamine (TBOX) General purpose, especially for multi-carbonylsGC-MS, LC-MS>1200-fold improvement in MRM signal for some ketosteroids.[4]Forms lower molecular weight derivatives, suitable for aqueous reactions, and has a shorter reaction time compared to some reagents.Newer reagent with fewer established and standardized protocols.

Experimental Protocols

Detailed methodologies for the application of these derivatization reagents are provided below.

Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis

This protocol is suitable for the quantification of aldehydes and ketones in various matrices.

Materials:

  • DNPH reagent: Saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid or acetonitrile.

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Sample containing carbonyl compounds

  • Vortex mixer

  • Heating block or water bath

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in acetonitrile or a suitable solvent.

  • Derivatization:

    • To 1 mL of the sample solution in a vial, add 1 mL of the DNPH reagent.

    • For aqueous samples, adjust the pH to approximately 3 with HCl before adding the DNPH reagent.

    • Cap the vial tightly and vortex for 1 minute.

    • Heat the mixture at 40-60°C for 30-60 minutes. The appearance of a yellow to orange precipitate indicates the formation of dinitrophenylhydrazones.

  • Sample Cleanup (if necessary):

    • After the reaction, cool the mixture to room temperature.

    • If a precipitate has formed, it can be collected by filtration or centrifugation.

    • Alternatively, the derivatives can be extracted using a solid-phase extraction (SPE) C18 cartridge.

  • Final Preparation:

    • Redissolve the dried derivatives or elute from the SPE cartridge with acetonitrile.

    • Adjust the final volume with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-UV Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector set at 360 nm.

    • Injection Volume: 10-20 µL.

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) for GC-MS Analysis

This method is ideal for the analysis of volatile aldehydes and ketones.

Materials:

  • PFBHA hydrochloride

  • Anhydrous sodium sulfate

  • Hexane or other suitable organic solvent (GC grade)

  • Sample containing carbonyl compounds

  • Vortex mixer

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Reagent Solution: Prepare a solution of PFBHA in water or a suitable buffer (e.g., 15 mg/mL).

  • Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent. For aqueous samples, they can be used directly.

  • Derivatization:

    • In a vial, combine 1 mL of the sample with 1 mL of the PFBHA solution.

    • Adjust the pH to 4-5 with a suitable buffer if necessary.

    • Cap the vial and heat at 60°C for 1-2 hours.

  • Extraction:

    • After cooling to room temperature, add 1 mL of hexane and vortex vigorously for 2 minutes.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • Final Preparation:

    • Transfer the dried extract to a GC vial with an insert.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, typically in splitless mode for trace analysis.

    • Carrier Gas: Helium.

    • Oven Program: A temperature gradient program to separate the derivatives.

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

Derivatization with Girard's Reagent T (GR-T) for LC-MS/MS Analysis

This protocol is particularly effective for enhancing the ionization of carbonyl compounds for mass spectrometry.

Materials:

  • Girard's Reagent T

  • Glacial acetic acid

  • Methanol or ethanol

  • Deionized water

  • Sample containing carbonyl compounds

  • Heating block or water bath

  • LC-MS vials

Procedure:

  • Reaction Mixture: Prepare a fresh solution of Girard's Reagent T (e.g., 10 mg/mL) in a mixture of methanol and glacial acetic acid (e.g., 9:1 v/v).

  • Sample Preparation: Dissolve the sample in methanol or a suitable solvent.

  • Derivatization:

    • Mix the sample solution with the Girard's Reagent T solution in a vial.

    • Cap the vial and heat at 60-80°C for 1-2 hours.

  • Final Preparation:

    • After cooling, the reaction mixture can often be directly diluted with the initial mobile phase of the LC method.

    • Filter the solution if necessary and transfer to an LC-MS vial.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%).

    • MS Detection: Electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for the derivatized analytes.

Two-Step Derivatization with Methoximation and Silylation for GC-MS Analysis

This is a common and robust method for the analysis of a wide range of carbonyl-containing metabolites.

Materials:

  • Methoxyamine hydrochloride (MEOX)

  • Anhydrous pyridine

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)

  • Dried sample extract

  • Heating block or incubator

  • GC vials

Procedure:

  • Drying: The sample extract must be completely dry. This is typically achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Methoximation:

    • Add 50 µL of a 20 mg/mL solution of MEOX in pyridine to the dried sample in a GC vial.

    • Cap the vial tightly and heat at 30-60°C for 90 minutes with shaking.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 80 µL of MSTFA (+1% TMCS).

    • Recap the vial and heat at 37-60°C for 30 minutes with shaking.

  • Final Preparation:

    • Cool the vial to room temperature before injection.

  • GC-MS Analysis:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector.

    • Oven Program: A temperature gradient program suitable for the separation of silylated metabolites.

    • MS Detection: Electron ionization (EI) in full scan mode to identify and quantify the derivatized analytes.

Visualizing the Derivatization Process

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical reactions and workflows described.

Derivatization_Reactions Chemical Reactions of Derivatization Reagents with a Ketone ketone R-C(=O)-R' (Ketone) DNPH_product Dinitrophenylhydrazone Derivative ketone->DNPH_product + DNPH - H2O PFBHA_product PFBHA-Oxime Derivative ketone->PFBHA_product + PFBHA - H2O GirardT_product Girard's Hydrazone Derivative (Positively Charged) ketone->GirardT_product + Girard's T - H2O Dansyl_product Dansylhydrazone Derivative (Fluorescent) ketone->Dansyl_product + Dansylhydrazine - H2O MEOX_product Methoxime Derivative ketone->MEOX_product + MEOX - H2O DNPH 2,4-Dinitrophenylhydrazine (DNPH) PFBHA PFBHA GirardT Girard's Reagent T Dansyl Dansylhydrazine MEOX Methoximation (MEOX) Final_product Silylated Derivative (Volatile) MEOX_product->Final_product + MSTFA MSTFA Silylation (MSTFA) Derivatization_Workflow General Experimental Workflow for Carbonyl Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., biological fluid, environmental sample) Extraction Extraction of Carbonyls Sample->Extraction Add_Reagent Addition of Derivatization Reagent Extraction->Add_Reagent Reaction Incubation / Heating Add_Reagent->Reaction Cleanup Extraction / SPE Reaction->Cleanup Final_Prep Solvent Exchange & Filtration Cleanup->Final_Prep Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) Final_Prep->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing Reagent_Selection Decision Tree for Selecting a Derivatization Reagent start Start: Carbonyl Analyte q1 Analytical Technique? start->q1 gcms GC-MS q1->gcms GC hplcuv HPLC-UV q1->hplcuv HPLC-UV lcms LC-MS/MS q1->lcms LC-MS hplcfluo HPLC-Fluorescence q1->hplcfluo HPLC-Fluo q2 Analyte Properties? pfbha PFBHA q2->pfbha Volatile meox_silylation Methoximation + Silylation q2->meox_silylation Polar / Broad Spectrum q3 Need for High Sensitivity? gcms->q2 dnph DNPH hplcuv->dnph girardt Girard's Reagent T lcms->girardt dansyl Dansylhydrazine hplcfluo->dansyl

References

comparative analysis of synthetic routes to substituted pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and investigational agents.[1][2][3] The unique physicochemical properties imparted by the nitrogen atoms, such as hydrogen bonding capacity and dipole moment, make pyridazine derivatives attractive for interacting with biological targets.[1][2] This guide provides a comparative analysis of the most common synthetic routes to substituted pyridazines, offering experimental data and detailed protocols to inform the selection and design of pyridazine-based compounds.

Key Synthetic Strategies at a Glance

The synthesis of the pyridazine core can be broadly categorized into two main approaches: the construction of the pyridazine ring from acyclic precursors (cyclization reactions) and the modification of other heterocyclic systems. Each strategy offers distinct advantages and is suited for different substitution patterns and functionalities.

G Synthetic Routes Synthetic Routes Cyclization Reactions Cyclization Reactions Synthetic Routes->Cyclization Reactions From other Heterocycles From other Heterocycles Synthetic Routes->From other Heterocycles From Dicarbonyl Compounds From Dicarbonyl Compounds Cyclization Reactions->From Dicarbonyl Compounds Hetero-Diels-Alder Hetero-Diels-Alder Cyclization Reactions->Hetero-Diels-Alder Multi-component Reactions Multi-component Reactions Cyclization Reactions->Multi-component Reactions Pyridine Conversion Pyridine Conversion From other Heterocycles->Pyridine Conversion Furan Conversion Furan Conversion From other Heterocycles->Furan Conversion 1,2,3-Triazine Conversion 1,2,3-Triazine Conversion From other Heterocycles->1,2,3-Triazine Conversion

Figure 1: Overview of major synthetic strategies for substituted pyridazines.

Cyclization of Dicarbonyl Compounds with Hydrazine

The condensation of a 1,4-dicarbonyl compound, or a synthon thereof, with hydrazine or its derivatives is one of the most classical and versatile methods for constructing the pyridazine ring.[4][5] This approach allows for the synthesis of a wide variety of substituted pyridazines by varying the nature of the dicarbonyl precursor.

From Saturated and Unsaturated 1,4-Dicarbonyl Compounds

The reaction of saturated 1,4-diketones with hydrazine initially forms a dihydropyridazine, which can then be oxidized to the corresponding aromatic pyridazine.[6] The use of α,β-unsaturated 1,4-dicarbonyl compounds can directly yield the pyridazine product.[6]

Experimental Protocol: Synthesis of a Dihydropyridazine from a Saturated 1,4-Dicarbonyl Compound [6]

  • A solution of the 1,4-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • Hydrazine hydrate is added to the solution, often at room temperature.

  • The reaction mixture is stirred for a specified period, during which the condensation and initial cyclization occur.

  • The intermediate dihydropyridazine can be isolated or carried forward in situ.

  • For aromatization, an oxidizing agent (e.g., chromium trioxide in acetic acid) is added to the reaction mixture.

  • The final pyridazine product is isolated and purified by standard techniques such as recrystallization or column chromatography.

From γ-Keto Acids and Esters

The reaction of γ-keto acids or their corresponding esters with hydrazine is a widely used method for the synthesis of pyridazinones, which are important intermediates in drug discovery.[1][4] The reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization.

Table 1: Comparison of Reaction Conditions for Pyridazinone Synthesis from γ-Keto Acids

γ-Keto Acid/EsterHydrazine DerivativeSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
β-Aroylpropionic acidHydrazine hydrateEthanolReflux485[5]
Ethyl levulinatePhenylhydrazineAcetic acid100278[4]
Substituted β-aroylpropionic acidHydrazine hydraten-ButanolReflux692[5]

Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction provides an elegant and often regioselective route to pyridazine derivatives. This cycloaddition approach can involve different diene and dienophile partners.

1,2-Diaza-1,3-dienes with Alkenes

The reaction of 1,2-diaza-1,3-dienes with electron-rich alkenes can lead to the formation of tetrahydropyridazines, which can be subsequently oxidized to pyridazines.[7] This method is particularly useful for accessing specific substitution patterns.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions

A more recent and powerful approach involves the IEDDA reaction of electron-deficient 1,2,4,5-tetrazines with silyl enol ethers.[8] This reaction proceeds with high regiocontrol and offers a route to functionalized pyridazines.

G Tetrazine Tetrazine Cycloaddition Cycloaddition Tetrazine->Cycloaddition Silyl Enol Ether Silyl Enol Ether Silyl Enol Ether->Cycloaddition N2 Elimination N2 Elimination Cycloaddition->N2 Elimination Dihydropyridazine Dihydropyridazine N2 Elimination->Dihydropyridazine Aromatization Aromatization Dihydropyridazine->Aromatization Substituted Pyridazine Substituted Pyridazine Aromatization->Substituted Pyridazine

Figure 2: Workflow for the IEDDA synthesis of pyridazines.

Experimental Protocol: Lewis Acid-Mediated IEDDA Synthesis of Pyridazines [8]

  • A solution of the 3-monosubstituted 1,2,4,5-tetrazine and the silyl enol ether in a dry solvent (e.g., dichloromethane) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • A Lewis acid (e.g., BF3·OEt2) is added dropwise to the reaction mixture.

  • The reaction is stirred at low temperature for a specified time, allowing for the cycloaddition and subsequent nitrogen elimination to occur.

  • The reaction is quenched, and the crude product is purified by column chromatography to yield the functionalized pyridazine.

Synthesis from Other Heterocycles

The transformation of existing heterocyclic rings into the pyridazine system offers novel synthetic pathways, particularly for late-stage modifications of complex molecules.

Pyridine to Pyridazine Skeletal Editing

A recently developed strategy allows for the conversion of pyridines into pyridazines through a carbon-to-nitrogen exchange.[9][10] This method involves N-amination of the pyridine followed by an m-chloroperoxybenzoic acid (mCPBA) mediated ring-remodeling. This approach is valuable for diversifying heterocyclic chemical space in drug discovery.[9]

Table 2: Comparison of Pyridine-to-Pyridazine Skeletal Editing with Classical Cyclization

FeaturePyridine-to-Pyridazine EditingClassical Cyclization
Starting Materials Readily available pyridinesAcyclic dicarbonyl compounds
Reaction Conditions Mild, ambient temperature, airOften requires heating
Functional Group Tolerance BroadCan be limited by harsh conditions
Application Late-stage functionalizationDe novo synthesis
Key Reagents MSH, mCPBAHydrazine derivatives
Furan to Pyridazine Conversion

The dearomatization of a furan ring followed by reaction with hydrazine can be an effective method for synthesizing annulated pyridazines.[11] This strategy often involves metal-catalyzed cyclization of furylacetylenes to generate dicarbonyl intermediates, which then react with hydrazine.[11]

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient approach to constructing complex pyridazine derivatives in a single step from three or more starting materials.

A notable example is the one-pot condensation of a 1,2-diketone (e.g., benzil), a cyanoacetic acid ester, and hydrazine to prepare 5,6-disubstituted pyridazin-3(2H)-ones bearing a nitrile group.[12]

Comparative Analysis Summary

Synthetic RouteAdvantagesDisadvantagesTypical Substrates
Cyclization of Dicarbonyls Versatile, readily available starting materials, good for pyridazinones.[4][5]May require harsh conditions, potential for side reactions.1,4-Diketones, γ-keto acids.[4][6]
Hetero-Diels-Alder High regioselectivity, mild conditions for IEDDA.[7][8]Substrate scope can be limited by diene/dienophile reactivity.1,2-Diaza-1,3-dienes, tetrazines.[7][8]
From other Heterocycles Excellent for late-stage modification, novel substitution patterns.[9][10]Can require multi-step sequences, starting heterocycles may be complex.Pyridines, furans.[9][11]
Multi-component Reactions High atom economy, operational simplicity, rapid access to complexity.[12]Optimization can be challenging, purification of products may be difficult.1,2-Diketones, active methylene compounds, hydrazine.[12]

Conclusion

The synthesis of substituted pyridazines is a rich and evolving field, with a variety of methods available to the synthetic chemist. The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. Classical cyclization reactions remain a workhorse for the synthesis of many pyridazine derivatives, while modern methods such as hetero-Diels-Alder reactions and skeletal editing of other heterocycles offer new avenues for accessing novel and complex pyridazine-containing molecules for applications in drug discovery and materials science.

References

limit of detection (LOD) for 3-Hydrazinylpyridazine hydrochloride derivatives in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a low limit of detection (LOD) is a critical aspect of analytical method development, particularly for potentially genotoxic impurities like hydrazine derivatives. This guide provides a comparative overview of published LODs for various hydrazine compounds determined by Liquid Chromatography-Mass Spectrometry (LC-MS), offering valuable insights for the analysis of 3-Hydrazinylpyridazine hydrochloride and its derivatives. While specific data for this compound was not found in the public domain, the methodologies presented for analogous compounds serve as a robust starting point for method development.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for different hydrazine derivatives achieved by various LC-MS methods. These values highlight the sensitivity of LC-MS for this class of compounds, often enhanced by chemical derivatization.

AnalyteMatrixDerivatization ReagentLC-MS TechniqueLODLOQReference
HydrazineHuman Plasmap-TolualdehydeHPLC-MS/MS0.002 ng/mL0.005 ng/mL[1][2]
AcetylhydrazineHuman Plasmap-TolualdehydeHPLC-MS/MS0.03 ng/mL0.05 ng/mL[1][3][2]
HydrazineAirp-Dimethylaminobenzaldehyde (DBA)LC/MS/MS0.003 ng/mL (instrumental)0.008 ng/mL (instrumental)[4]
HydrazineHuman UrineIsotope DilutionHPLC-MS/MSLowest Calibrator: 0.0493 ng/mL-[5]
Hydrazine DerivativePharmaceutical APIBenzaldehydeLC-MS-1-100 ppm[6]
5α-dihydrotestosterone (DHT)Human Plasma2-hydrazino-1-methylpyridine (HMP)UHPLC-MS/MS0.2 pg on column0.4 pg on column[7]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of key experimental protocols from the cited literature.

Method 1: Simultaneous Quantitation of Hydrazine and Acetylhydrazine in Human Plasma[3][2]

  • Derivatization: Samples were derivatized with p-tolualdehyde. The reaction was facilitated by ultrasonic manipulation for 40 minutes.

  • Chromatography:

    • Column: C18 column.

    • Elution: Gradient elution.

  • Mass Spectrometry:

    • Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

    • Monitored Transitions:

      • Hydrazine derivative: m/z 237.1 > 119.9.

      • Acetylhydrazine derivative: m/z 176.9 > 117.8.

Method 2: Determination of Hydrazine in Air[4]

  • Derivatization: Hydrazine was derivatized with p-dimethylaminobenzaldehyde (DBA) to form p-dimethylaminobenzalazine.

  • Sample Collection: Air samples were collected using a sampler with a silica cartridge impregnated with DBA and 1,2-bis(4-pyridyl) ethylene.

  • Chromatography/Mass Spectrometry:

    • Technique: Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC/MS/MS).

Method 3: Quantification of Hydrazine in Human Urine[5]

  • Sample Preparation: Urine samples were processed by isotope dilution and filtration before derivatization.

  • Chromatography:

    • Technique: High-Performance Liquid Chromatography (HPLC).

    • Separation: Isocratic separation.

    • Run Time: 2 minutes per sample.

  • Mass Spectrometry:

    • Technique: Tandem Mass Spectrometry (MS/MS).

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for determining the limit of detection of hydrazine derivatives using LC-MS with a derivatization step.

LOD_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, API) Spiking Spiking with Standard Sample->Spiking Derivatization Chemical Derivatization Spiking->Derivatization Extraction Extraction/Cleanup Derivatization->Extraction LC_Separation LC Separation Extraction->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Acquire Data Signal_Noise Signal-to-Noise Ratio Calculation Data_Acquisition->Signal_Noise LOD_LOQ LOD/LOQ Determination Signal_Noise->LOD_LOQ

Caption: General workflow for LOD determination of hydrazine derivatives.

This guide demonstrates that LC-MS, particularly when coupled with chemical derivatization, is a highly sensitive and specific technique for the trace-level analysis of hydrazine derivatives. The provided LODs and detailed experimental protocols for compounds analogous to this compound offer a solid foundation for developing and validating analytical methods for this and other related pharmaceutical impurities.

References

A Researcher's Guide to Carbonyl Derivatization: Assessing the Reproducibility of Hydrazine-Based Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is crucial in fields ranging from metabolomics to pharmaceutical quality control. Due to the often low concentrations and poor ionization efficiency of these analytes, chemical derivatization is a cornerstone of analytical strategies, enhancing detection by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

This guide provides a comparative analysis of commonly employed hydrazine-based derivatization agents, with a focus on their reproducibility. While the specific reagent 3-Hydrazinylpyridazine hydrochloride is not widely documented, this guide will use well-established analogs such as 2,4-Dinitrophenylhydrazine (DNPH), 3-Nitrophenylhydrazine (3-NPH), and Girard's Reagents as proxies to explore the performance and reproducibility of hydrazine-based derivatization protocols. We will also briefly touch upon non-hydrazine alternatives to provide a broader analytical context.

Performance Comparison of Hydrazine-Based Derivatization Reagents

The choice of a derivatization reagent is critical and is often guided by factors such as reaction efficiency, the stability of the resulting derivative, and the sensitivity of detection. The following table summarizes key quantitative performance metrics for popular hydrazine-based reagents, compiled from various studies. It is important to note that direct head-to-head comparisons across all parameters in a single study are limited, and performance can vary based on the specific analyte and matrix.

Derivatization ReagentAnalyte TypeTypical Recovery (%)Reproducibility (RSD%)Limit of Detection (LOD) / Limit of Quantitation (LOQ)Key Advantages & Disadvantages
2,4-Dinitrophenylhydrazine (DNPH) Aldehydes & Ketones70-130%[1]<0.4% (area, HPLC)[2], <15% (inter-day)LOD: 0.03-0.3 ppb (LC/MS/MS)[3], LOQ: 0.05–5 ng/mL (HPLC-MS)Advantages: Well-established with standardized methods (e.g., EPA)[3][4]; high sensitivity[4][5]. Disadvantages: Can form E/Z stereoisomers, complicating analysis[4]; potential for interference from ozone[4][6][7].
3-Nitrophenylhydrazine (3-NPH) Aldehydes, Ketones, Carboxylic & Phosphoryl groups86.9-109.7%[8]Intra-day CVs: ≤7.8%, Inter-day CVs: ≤8.8%[8]On-column LOD: 0.1-2 fmol (LC-MS/MS)[1]Advantages: High sensitivity[1][9][10][11]; does not require removal of excess reagent in negative ion ESI-MS[2][4]; derivatizes multiple functional groups[9][10][11]. Disadvantages: Less established than DNPH.
Girard's Reagent T (GirT) Ketones & AldehydesNot widely reportedIntra-day RSD: 1.09-21.3%On-column LOQ: ~3-4 fmol (LC-MS/MS)[12]Advantages: Introduces a permanent positive charge, enhancing ionization efficiency in MS[12]; predictable fragmentation patterns. Disadvantages: Can be less reactive with sterically hindered ketones.
Girard's Reagent P (GirP) Ketones & AldehydesNot widely reportedNot widely reportedNot widely reportedAdvantages: Similar to GirT, introduces a permanent positive charge for enhanced MS detection[13]. Disadvantages: May form mono- and bis-derivatives with compounds containing multiple carbonyls, which can complicate quantification[13].

Alternative Derivatization Strategies for Carbonyl Compounds

Beyond hydrazine-based reagents, other chemical moieties can be employed for the derivatization of carbonyls. These alternatives can offer advantages in terms of reaction conditions, stability of derivatives, or specificity.

  • Hydroxylamine Reagents: Reagents like hydroxylamine hydrochloride and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) react with carbonyls to form oximes. PFBHA derivatization, for example, has shown good reproducibility with relative standard deviations ranging from 2.7% to 6.7% for the analysis of carbonyls in beer[12]. Hydroxylamine derivatization can significantly improve ionization efficiency, with reported increases in quantitative limits of 3.9 to 202.6 times[14]. The resulting oximes are generally more stable than hydrazones[13].

  • Other Reagents: Dansylhydrazine is another fluorescent derivatization reagent that has been widely used, particularly for enhancing detection in HPLC with fluorescence detectors and in mass spectrometry[13].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable results. Below are representative protocols for derivatization using DNPH and 3-NPH.

Protocol 1: Derivatization of Carbonyls using 2,4-Dinitrophenylhydrazine (DNPH)

This protocol is a general guideline and may require optimization based on the specific sample matrix and target analytes.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 2 mg/mL in acetonitrile with a catalytic amount of strong acid like sulfuric acid or hydrochloric acid).

  • Sample containing carbonyl compounds dissolved in a suitable solvent (e.g., acetonitrile, water).

  • Quenching solution (e.g., pyridine or a suitable buffer).

  • HPLC-grade solvents for dilution and analysis.

Procedure:

  • Sample Preparation: Prepare a solution of the sample containing the carbonyl analytes at a known concentration.

  • Derivatization Reaction:

    • To a specific volume of the sample solution, add an excess of the DNPH derivatization reagent. The molar ratio of DNPH to the expected maximum concentration of carbonyls should be at least 3:1.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

  • Reaction Quenching: After the incubation period, quench the reaction by adding a small amount of a quenching agent like pyridine to consume the excess DNPH.

  • Sample Dilution: Dilute the derivatized sample to a suitable concentration for HPLC or LC-MS analysis using the mobile phase or a compatible solvent.

  • Analysis: Inject the diluted sample into the HPLC or LC-MS system for separation and detection of the DNPH-hydrazone derivatives.

Protocol 2: Derivatization of Carbonyls and Carboxylic Acids using 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted for the derivatization of a broader range of metabolites, including carbonyls and carboxylic acids, for LC-MS analysis.

Materials:

  • 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (e.g., 200 mM in 70% methanol).

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (e.g., 120 mM in 70% methanol containing 6% pyridine).

  • Sample containing analytes, deproteinized if necessary and dissolved in 70% methanol.

  • HPLC-grade solvents for dilution and analysis.

Procedure:

  • Sample Preparation: For biological samples, deproteinize by adding four times the volume of ice-cold methanol, centrifuge, and collect the supernatant. Dry the supernatant and reconstitute in 70% methanol.

  • Derivatization Reaction:

    • To 80 µL of the prepared sample solution, add 40 µL of the 3-NPH·HCl solution and 40 µL of the EDC·HCl solution[5].

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at room temperature (e.g., 25°C) for 30 minutes[5].

  • Sample Dilution: After incubation, dilute the reaction mixture with a suitable solvent (e.g., 10% acetonitrile) for LC-MS analysis. No quenching step is typically required[5].

  • Analysis: Inject the diluted sample into the LC-MS system for analysis.

Visualizing the Derivatization Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams were generated using Graphviz.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Sample Analyte Sample Mix Mix & Incubate (Controlled Temp & Time) Sample->Mix Reagent Derivatization Reagent (e.g., Hydrazine) Reagent->Mix Analysis LC-MS / HPLC Analysis Mix->Analysis Inject Data Data Acquisition & Quantification Analysis->Data

A typical workflow for carbonyl derivatization and analysis.

Derivatization_Comparison cluster_hydrazine Hydrazine-Based Reagents cluster_alternative Alternative Reagents DNPH DNPH NPH 3-NPH Girard Girard's Reagents Hydroxylamine Hydroxylamine (PFBHA) Dansyl Dansylhydrazine Carbonyl Carbonyl Compound (Aldehyde or Ketone) Carbonyl->DNPH Reacts with Carbonyl->NPH Reacts with Carbonyl->Girard Reacts with Carbonyl->Hydroxylamine Reacts with Carbonyl->Dansyl Reacts with

References

The Pivotal Role of Pyridazine Intermediates in Modern Drug Discovery: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. Among the heterocyclic compounds, the pyridazine core has emerged as a privileged scaffold, demonstrating significant potential across a wide array of therapeutic areas including oncology, inflammation, and neuroscience. This guide provides a comparative analysis of the performance of various pyridazine-based intermediates, supported by experimental data, to inform the rational design of next-generation pharmaceuticals.

The unique physicochemical properties of the pyridazine ring, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, contribute to its versatility in drug-target interactions.[1] These characteristics can lead to improved water solubility, enhanced oral bioavailability, and a favorable pharmacokinetic profile, making pyridazine derivatives an attractive choice for medicinal chemists.[2][3]

Comparative Biological Activity of Pyridazine Derivatives

The true measure of a scaffold's performance lies in the biological activity of its derivatives. Below, we compare the performance of different classes of pyridazine-based compounds in various assays.

Kinase Inhibition

Pyridazine derivatives have shown significant promise as kinase inhibitors, a class of drugs that target key enzymes in cell signaling pathways often dysregulated in cancer.

Compound/Derivative ClassTarget Kinase(s)IC50 (nM)Reference
Ponatinib (Imidazo[1,2-b]pyridazine)Multi-targetedVaries by kinase[1]
6-Aryl-pyridazinone derivative 2hNot specifiedGI50 < 1 µM (Leukemia, NSCLC)[4]
Pyridazinone derivatives 2d, 2f, 3c, 3dCOX-215.56 - 19.77[5]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. GI50 values represent the concentration required to inhibit cancer cell growth by 50%. Lower values indicate higher potency.

The data indicates that fused pyridazine systems, such as the imidazo[1,2-b]pyridazine core of ponatinib, and substituted pyridazinones are particularly effective at inhibiting kinase activity.[1][4][6] The potent, low nanomolar IC50 values for certain pyridazinone derivatives against COX-2 highlight the scaffold's potential for developing selective inhibitors.[5]

Anticancer Activity

The anticancer properties of pyridazine-containing compounds have been extensively studied, with derivatives targeting various mechanisms involved in cancer progression, such as aberrant tumor metabolism, cell signal transduction, and epigenetic modifications.[7]

Compound/Derivative ClassCancer Cell LineGI50 (µM)Reference
6-Aryl-pyridazinone derivative 2hLeukemia< 1[4]
6-Aryl-pyridazinone derivative 2hNon-Small Cell Lung Cancer< 1[4]

The sub-micromolar potency of 6-aryl-pyridazinone derivatives against leukemia and non-small cell lung cancer cell lines underscores the potential of this particular pyridazine intermediate in oncology drug discovery.[4]

Anti-inflammatory Activity

Pyridazine and pyridazinone derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2), Thromboxane A2 (TxA2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][8]

CompoundAssayActivityReference
Pyridazinone derivatives 2f, 3c, 3dCarrageenan-induced rat paw edemaSuperior to indomethacin and celecoxib[5]
5-substituted(2,3-d)pyridazin-8(7H)-one derivatives 5b, 5c, 5eIn vitro anti-inflammatory assayGood activity[9]

The in vivo data for pyridazinone derivatives 2f, 3c, and 3d, demonstrating superior anti-inflammatory activity compared to established drugs like indomethacin and celecoxib, is particularly noteworthy.[5]

Signaling Pathways and Experimental Workflows

To visualize the role of pyridazine-based compounds in biological systems and the general processes for their synthesis and evaluation, the following diagrams are provided.

signaling_pathway cluster_kinase Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cell_Proliferation Cell Proliferation, Survival Transcription_Factor->Cell_Proliferation Promotes Pyridazine_Inhibitor Pyridazine-based Kinase Inhibitor Pyridazine_Inhibitor->Kinase_Cascade Inhibits

Caption: Kinase signaling pathway and point of intervention for pyridazine-based inhibitors.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Starting_Materials Starting Materials (e.g., 1,4-dicarbonyl compounds, hydrazines) Cyclocondensation Cyclocondensation Reaction Starting_Materials->Cyclocondensation Pyridazine_Intermediate Pyridazine Intermediate Cyclocondensation->Pyridazine_Intermediate Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Pyridazine_Intermediate->Purification In_Vitro_Assays In Vitro Assays (e.g., Kinase inhibition, Cytotoxicity) Purification->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal models of disease) In_Vitro_Assays->In_Vivo_Studies SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assays->SAR_Analysis

References

3-Hydrazinylpyridazine Hydrochloride and its Derivatives: A Comparative Review of Applications and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its presence in numerous bioactive compounds.[1][2][3][4][5] Among the vast derivatives, those incorporating a hydrazinyl group have garnered significant attention for their therapeutic potential across various disease areas, including oncology and inflammatory conditions. This guide provides a comparative analysis of the applications and efficacy of 3-hydrazinylpyridazine hydrochloride and its related derivatives, with a focus on quantitative data, experimental protocols, and underlying mechanisms of action.

Anticancer Applications: A Competitive Landscape

Pyridazine and hydrazone derivatives have emerged as promising candidates in oncology, often exhibiting comparable or superior efficacy to established chemotherapeutic agents like doxorubicin.[6][7][8] Their mechanisms of action are diverse, frequently involving the inhibition of key signaling pathways crucial for tumor growth and survival.[1][6]

Comparative Efficacy of Pyridazine Derivatives Against Cancer Cell Lines

The following table summarizes the cytotoxic activity of various pyridazine derivatives against different human cancer cell lines, with doxorubicin included for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Pyridazine-based inhibitor (2S-13)MDA-MB-231 (Triple-Negative Breast Cancer)Not SpecifiedDoxorubicinNot Specified[6]
Pyrazolo-pyridazine nanoparticles (4-SLNs)HepG-2 (Liver Cancer)0.088 (EGFR), 0.18 (CDK-2)DoxorubicinNot Specified[7]
Pyrazolo-pyridazine nanoparticles (4-LPHNPs)HepG-2 (Liver Cancer)0.096 (EGFR), 0.22 (CDK-2)DoxorubicinNot Specified[7]
Pyridoxine-based Doxorubicin derivative (DOX-2)MCF-7 (Breast Cancer)>260 (Selectivity Index)Doxorubicin1.55 (Selectivity Index)[8]
Quinoline hydrazide (22)SH-SY5Y (Neuroblastoma)Micromolar potency--[9]
Pyridine-1,2,4-triazole-3-thione-hydrazone (15)MDA-MB-231 (Triple-Negative Breast Cancer)39.2 ± 1.7--[10]
Pyridine-thiazole hybrid (3)HL-60 (Leukemia)0.57->50 (pseudo-normal cells)[11]
Quinazolinone hydrazide triazole (CM9)EBC-1 (Lung Cancer)8.6--[12]
Imidazopyridine hydrazone (6d)-55.3% inhibition of c-Met at 25 µM--[13]
Key Signaling Pathways Targeted by Pyridazine Derivatives in Cancer

The anticancer activity of pyridazine derivatives is often attributed to their ability to modulate critical signaling pathways. The diagram below illustrates the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met signaling pathways, which are pivotal for angiogenesis and tumor cell proliferation.

anticancer_pathways cluster_VEGFR VEGFR-2 Signaling cluster_cMET c-Met Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_V Angiogenesis, Proliferation ERK->Proliferation_V Pyridazine_V Pyridazin-3-amine Analogs Pyridazine_V->VEGFR2 HGF HGF cMET c-Met HGF->cMET PI3K PI3K cMET->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_M Cell Survival, Proliferation mTOR->Proliferation_M Pyridazine_M Imidazopyridine Hydrazone Derivatives Pyridazine_M->cMET

Targeted Anticancer Signaling Pathways
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231, HepG-2) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[6]

Anti-inflammatory Applications: An Alternative to NSAIDs

Hydrazone derivatives have demonstrated significant anti-inflammatory and analgesic properties, often comparable or superior to nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac sodium, with the potential for reduced side effects.[14][15][16][17]

Comparative Efficacy of Hydrazone Derivatives in Inflammation Models

The following table presents the anti-inflammatory activity of various hydrazone derivatives in the carrageenan-induced rat paw edema model.

Compound/Derivative% Inhibition of EdemaStandard Drug% Inhibition of EdemaSource
6-substituted-3(2H)-pyridazinone-2-acetyl-2(p-substituted benzal) hydrazone (2a)PotentIndomethacin-[14]
N-phenyl sulfonamide linked N-acylhydrazoneStrongCelecoxib-[15]
Phthalic anhydride based benzylidene-hydrazide (27h)64.0%Diclofenac Sodium68.0%[16]
N-(substituted benzylidene)-2-(N-(4H-1,2,4-triazole-4-yl) benzamido)acetohydrazide (3f)66.7%Indomethacin64.2%[16]
Hydrazone derivative (2c)66.66% (after 3h)Diclofenac Sodium66.66% (after 3h)[17]
Mechanism of Action: COX Enzyme Inhibition

The anti-inflammatory effects of many hydrazone derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

anti_inflammatory_pathway cluster_COX Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Hydrazones Hydrazone Derivatives Hydrazones->COX1_2

COX Inhibition by Hydrazone Derivatives
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 1% w/v tween-80), and a standard drug (e.g., Diclofenac Sodium) are administered intraperitoneally at a specific dose (e.g., 3 mg/kg). A control group receives only the vehicle.[17]

  • Induction of Inflammation: After 30 minutes, 0.1 ml of 1% w/v carrageenan in normal saline is injected into the sub-plantar region of the left hind paw of each rat.[17]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., every hour for 3 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[17]

Synthesis of Hydrazinyl Pyridine/Pyridazine Derivatives

The synthesis of these bioactive molecules often involves the reaction of a chloro-substituted pyridine or pyridazine with hydrazine hydrate. The following workflow illustrates a general synthetic route.

synthesis_workflow Start 2,3-Dichloropyridine Reaction Reaction in Polar Solvent (e.g., Ethanol) Start->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Reflux Reflux (4-8 hours) Reaction->Reflux Cooling Cooling to Room Temperature Reflux->Cooling Filtration Filtration Cooling->Filtration Product 3-Chloro-2-hydrazinopyridine Filtration->Product

General Synthesis Workflow

Conclusion

While specific data for this compound remains elusive in the reviewed literature, the broader classes of pyridazine and hydrazone derivatives demonstrate significant therapeutic potential, particularly in the fields of oncology and anti-inflammatory research. The presented data highlights their competitive efficacy against standard drugs and provides a foundation for further investigation and development. The diverse mechanisms of action, coupled with the synthetic accessibility of these scaffolds, underscore their importance as privileged structures in modern drug discovery. Further research focusing on the specific pharmacological profile of this compound is warranted to fully elucidate its potential.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydrazinylpyridazine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Hydrazinylpyridazine hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

I. Immediate Safety and Hazard Information

This compound is a chemical that requires careful handling due to its hazard profile. It is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation[1][2].

Personal Protective Equipment (PPE) is mandatory when handling this substance for disposal. This includes:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields[1].

  • Skin Protection: Chemical-impermeable gloves and protective clothing[1].

  • Respiratory Protection: A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced[1].

In the event of a spill, it is crucial to avoid dust formation and prevent the chemical from entering drains or surface water[3][4]. The area should be evacuated and ventilated. The spilled material should be absorbed with an inert dry material and placed in a suitable, sealable container for disposal as hazardous waste[3][5].

II. Physical and Chemical Properties for Disposal Consideration

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₅H₉Cl₂N₃
Molecular Weight 182.05 g/mol [2]
Appearance Beige powder solid[4]
pH 6 - 6.5 (3 %)[4]
Melting Point 123 - 130 °C / 253.4 - 266 °F[4]
Boiling Point 180 °C / 356 °F @ 22 mmHg[4]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in regular trash or flushed down the drain[3][4][6].

Step 1: Waste Collection

  • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in its pure form or in solution.

  • Use a designated, compatible, and clearly labeled hazardous waste container. The container must be sealable and airtight[5]. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.

Step 2: Labeling and Storage

  • Attach a completed "Hazardous Waste" or "Dangerous Waste" label to the container as soon as the first waste is added[5]. The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.

  • Store the sealed waste container in a designated, secure, cool, dry, and well-ventilated area[1][5].

  • Ensure the storage location is away from incompatible materials such as strong oxidizing agents, acids, and bases[4][5].

Step 3: Final Disposal

  • The final disposal of this compound must be conducted through an approved and licensed hazardous waste disposal facility[1][4][6].

  • Contact your institution's EHS office or a certified waste disposal contractor to arrange for pickup and disposal. They will provide specific instructions on packaging and documentation required for transport.

  • Follow all local, state, and federal regulations governing the disposal of hazardous chemical waste.

IV. Disposal Workflow and Decision-Making

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify 3-Hydrazinylpyridazine hydrochloride for Disposal B Wear Required PPE: - Safety Goggles - Impermeable Gloves - Respirator (if needed) A->B C Collect waste in a designated, compatible, and sealable container B->C D Label container with 'Hazardous Waste' and chemical name C->D E Store in a secure, cool, dry, and well-ventilated area away from incompatibles D->E F Contact Institutional EHS or Certified Waste Disposal Contractor E->F G Follow packaging and documentation instructions F->G H Arrange for pickup and disposal at an approved hazardous waste facility G->H Spill Spill Occurs Spill_Action Evacuate and Ventilate Area. Absorb with inert material. Collect in hazardous waste container. Spill->Spill_Action Spill_Action->C Proceed with Disposal Protocol

Disposal Workflow for this compound

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Hydrazinylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for all laboratory personnel handling 3-Hydrazinylpyridazine hydrochloride. Adherence to these protocols is mandatory to ensure a safe research environment and prevent hazardous exposure.

Researchers and drug development professionals working with this compound must be aware of its potential hazards and handle it with extreme caution. This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] Furthermore, it may cause respiratory irritation.[1][2] As a derivative of hydrazine, it shares properties with a class of compounds known for their reactivity and potential health risks, including carcinogenicity.[3][4] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks effectively.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE, which must be worn at all times within the designated work area.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards). A face shield is recommended when there is a high potential for splashing.[1][5]Protects against dust particles, splashes, and direct contact that can cause serious eye damage.
Hand Protection Chemical-resistant nitrile gloves (minimum 5 mil thickness).[5][6]Provides a barrier against skin contact, which can cause irritation. It is critical to inspect gloves before each use and to change them immediately if contact with the chemical occurs.[1] Due to variability in glove performance, consult the manufacturer's specific chemical resistance data.
Body Protection A flame-resistant lab coat must be worn over personal clothing.[1][4]Protects the skin from accidental spills and contamination of personal clothing.
Respiratory Protection All handling of this compound must be conducted within a certified chemical fume hood.[5][7] If exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator is required.[1]Minimizes the inhalation of harmful dust particles and vapors.

Occupational Exposure Limits

While no specific occupational exposure limits (OELs) have been established for this compound, the limits for hydrazine serve as a critical reference point for risk assessment and control.[4]

OrganizationExposure LimitDetails
NIOSH 0.03 ppm (0.04 mg/m³)2-hour Ceiling[1][3][8]
OSHA 1 ppm (1.3 mg/m³)8-hour Time-Weighted Average (TWA)[1][3][8]
ACGIH 0.01 ppm (0.013 mg/m³)8-hour Time-Weighted Average (TWA)[3][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is paramount to minimizing the risk of exposure and ensuring the integrity of your experiments.

Preparation
  • Designated Area: All work with this compound must be performed in a designated and clearly marked area within a laboratory.

  • Fume Hood Verification: Before commencing any work, ensure the chemical fume hood is functioning correctly.

  • Gather Materials: Assemble all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, inside the fume hood.

  • Don PPE: Put on all required personal protective equipment as specified in the table above before handling the chemical.

Handling
  • Weighing: Carefully weigh the desired amount of this compound on weighing paper inside the fume hood. Avoid creating dust.

  • Transfer: Use a clean spatula to transfer the powder to the reaction vessel.

  • Reaction Setup: Securely assemble the reaction apparatus within the fume hood.

  • Monitoring: Continuously monitor the reaction from outside the fume hood sash.

Post-Handling
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as acids and oxidizing agents.[9][10]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and contaminated materials is a critical component of laboratory safety and environmental protection.

  • Waste Segregation: All solid waste contaminated with this compound, including weighing paper, gloves, and disposable labware, must be placed in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.

  • Container Disposal: The original chemical container, once empty, should be triple-rinsed with a suitable solvent (collecting the rinsate as hazardous waste) and then disposed of according to institutional guidelines.[10]

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) department.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the mandatory safety procedures, the following diagram illustrates the logical flow of operations when working with this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling & Disposal Phase prep1 Designate & Prepare Work Area prep2 Verify Fume Hood Functionality prep1->prep2 prep3 Assemble All Materials in Hood prep2->prep3 prep4 Don All Required PPE prep3->prep4 handle1 Weigh Chemical prep4->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Set Up Reaction handle2->handle3 post1 Decontaminate Surfaces & Equipment handle3->post1 After Reaction Completion post2 Doff PPE Correctly post1->post2 post5 Segregate & Dispose of Waste post1->post5 post3 Wash Hands Thoroughly post2->post3 post4 Store Chemical Appropriately post3->post4

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.